Product packaging for (S)-Aceclidine(Cat. No.:CAS No. 59653-42-8)

(S)-Aceclidine

Cat. No.: B3354491
CAS No.: 59653-42-8
M. Wt: 169.22 g/mol
InChI Key: WRJPSSPFHGNBMG-SECBINFHSA-N
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Description

(S)-Aceclidine is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B3354491 (S)-Aceclidine CAS No. 59653-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPSSPFHGNBMG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CN2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59653-42-8
Record name Aceclidine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACECLIDINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56K0QA1JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Aceclidine: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent and selective muscarinic acetylcholine receptor (mAChR) agonist.[1] As the active enantiomer of aceclidine, it has garnered significant interest in the field of ophthalmology for its therapeutic potential in treating conditions such as glaucoma and presbyopia.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its downstream signaling pathways.

Chemical Structure and Properties

This compound, with the systematic IUPAC name [(3S)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate, is a quinuclidine derivative.[3] Its rigid bicyclic structure is a key determinant of its pharmacological activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name [(3S)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate[3]
Systematic Name 1-AZABICYCLO(2.2.2)OCTAN-3-OL, 3-ACETATE, (3S)-[1]
Synonyms (-)-Aceclidine, (S)-3-Acetoxyquinuclidine[1]
CAS Number 59653-42-8[1]
Molecular Formula C9H15NO2[1][4]
Molecular Weight 169.22 g/mol [1][4][5][6]
SMILES CC(=O)O[C@@H]1CN2CCC1CC2[1]
InChI InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1[1]
InChIKey WRJPSSPFHGNBMG-SECBINFHSA-N[1]

Table 2: Physicochemical Properties of Aceclidine

PropertyValueNotesReference(s)
Melting Point 34-36 °CFor racemic aceclidine. The hydrochloride salt has a melting point of 166 °C.[7]
Boiling Point 221.5 °C at 760 mmHgFor racemic aceclidine.[7]
Solubility Soluble in DMSO. Predicted water solubility of 226.0 mg/mL. The hydrochloride salt is soluble in water (≥15 mg/mL at 60 °C).[7][8][9]

Pharmacological Properties

This compound is a parasympathomimetic agent that functions as a selective agonist at muscarinic acetylcholine receptors.[1] Its primary therapeutic application in ophthalmology stems from its ability to induce miosis (pupil constriction) with minimal impact on the ciliary muscle, a phenomenon often referred to as the "pinhole effect," which enhances the depth of focus and improves near vision.[1][4]

Mechanism of Action

This compound preferentially binds to and activates muscarinic receptors located on the iris sphincter muscle.[1][10] This targeted action leads to pupillary constriction. Unlike non-selective miotics, its minimal stimulation of the ciliary muscle reduces the incidence of accommodative spasm and myopic shift.[1] In the context of glaucoma treatment, the induced miosis facilitates the outflow of aqueous humor through the trabecular meshwork, thereby lowering intraocular pressure.[1]

Receptor Selectivity and Potency

This compound exhibits selectivity for the M3 muscarinic receptor subtype, which is predominantly expressed in the iris sphincter and ciliary body.[9][11] It also interacts with other muscarinic receptor subtypes (M1, M2, M4, and M5).[4][5] The (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Table 3: Comparative Potency of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

Receptor SubtypeFunctional AssayPotency of (S)-(+)-Aceclidine vs. (R)-(-)-AceclidineReference(s)
M1, M3, M5 Stimulation of phosphoinositide hydrolysisApproximately 2- to 4-fold greater[5][7]
M2, M4 Inhibition of forskolin-stimulated cAMP accumulationApproximately 3.5-fold greater[5][7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of enantiomerically pure this compound involves the enzymatic resolution of racemic 3-quinuclidinol, followed by esterification.

Protocol: Enzymatic Resolution and Esterification

  • Esterification of Racemic 3-Quinuclidinol: Racemic 3-quinuclidinol is esterified with an appropriate acylating agent (e.g., acetic anhydride) to produce racemic 3-acetoxyquinuclidine.

  • Enzymatic Hydrolysis: The resulting racemic ester is subjected to enzymatic hydrolysis using a stereoselective enzyme, such as a cholinesterase. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-3-acetoxyquinuclidine unreacted.

  • Separation: The unreacted (S)-3-acetoxyquinuclidine is separated from the hydrolyzed (R)-3-quinuclidinol and other reaction components through extraction or chromatography.

  • Purification: The isolated this compound is further purified to achieve high enantiomeric excess and chemical purity.

A more detailed synthesis protocol can be adapted from the methods described in the cited literature.[13]

In Vitro Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for different muscarinic receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) with bovine serum albumin (BSA), is used.

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the efficacy and safety of this compound for ophthalmic applications.

Protocol: Evaluation of Intraocular Pressure in a Rabbit Model

  • Animal Model: New Zealand white rabbits are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions and handling procedures.

  • Baseline Measurements: Baseline intraocular pressure (IOP) is measured using a tonometer.

  • Drug Administration: A single topical dose of this compound solution (at various concentrations) is administered to one eye of each rabbit, with the contralateral eye receiving a vehicle control.

  • IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

  • Pupil Diameter Measurement: Pupil diameter is also measured at each time point to assess miotic effect.

  • Data Analysis: The change in IOP and pupil diameter from baseline is calculated for both treated and control eyes. Statistical analysis is performed to determine the significance of the drug's effect.

Signaling Pathways

This compound exerts its effects by activating G-protein coupled muscarinic receptors, which trigger distinct downstream signaling cascades depending on the receptor subtype.

Gq-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors leads to the activation of the Gq family of G-proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway SA This compound mAChR M1/M3/M5 Receptor SA->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response

Gq-coupled signaling pathway of this compound.
Gi-Coupled Signaling (M2, M4 Receptors)

Activation of M2 and M4 receptors engages the Gi family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects.

Gi_Signaling_Pathway SA This compound mAChR M2/M4 Receptor SA->mAChR Binds to Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Gi-coupled signaling pathway of this compound.
Experimental Workflow: In Vitro Functional Assay

The following diagram illustrates a typical workflow for an in vitro functional assay to determine the potency and efficacy of this compound at a specific muscarinic receptor subtype.

Functional_Assay_Workflow start Start cell_culture Culture cells expressing target mAChR subtype start->cell_culture compound_prep Prepare serial dilutions of this compound start->compound_prep incubation Incubate cells with This compound cell_culture->incubation compound_prep->incubation assay Perform functional assay (e.g., cAMP accumulation or phosphoinositide hydrolysis) incubation->assay data_acq Acquire data (e.g., luminescence, fluorescence) assay->data_acq analysis Analyze data and determine EC50/IC50 data_acq->analysis end End analysis->end

Workflow for in vitro functional assay.

Conclusion

This compound is a well-characterized muscarinic agonist with a distinct pharmacological profile that makes it a valuable compound for both research and clinical applications in ophthalmology. Its stereoselective interaction with muscarinic receptors, particularly the M3 subtype, and its unique mechanism of action in the eye, provide a solid foundation for its therapeutic use. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into its quantitative pharmacology and the development of more detailed in vivo models will continue to enhance our understanding and application of this compound.

References

(S)-Aceclidine: A Comprehensive Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for (S)-Aceclidine, a potent and selective muscarinic M1 and M3 receptor agonist. This document details various synthetic strategies, including enantioselective synthesis and chiral resolution, alongside robust purification protocols and analytical methods for ensuring high purity of the final compound. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, the (S)-enantiomer of 3-acetoxyquinuclidine, is a cholinergic agent that has garnered significant interest for its therapeutic potential. It acts as a selective agonist at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. This selectivity profile makes it a promising candidate for various therapeutic applications, including the treatment of glaucoma and dry eye disease, by stimulating aqueous humor outflow and tear secretion, respectively. The stereochemistry of Aceclidine is crucial for its pharmacological activity, with the (S)-enantiomer demonstrating a higher potency compared to the (R)-enantiomer[1]. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Synthetic Strategies for this compound

The synthesis of this compound primarily involves two key stages: the preparation of the chiral precursor, (S)-3-quinuclidinol, followed by its esterification to yield the final product. Two main approaches are employed to obtain the enantiomerically pure precursor: asymmetric synthesis from a prochiral starting material and chiral resolution of a racemic mixture.

Synthesis of the Chiral Precursor: (S)-3-Quinuclidinol

A highly efficient and stereoselective method for the synthesis of (S)-3-quinuclidinol is the enzymatic reduction of 3-quinuclidinone. This biocatalytic approach offers high enantiomeric excess (ee) and mild reaction conditions.

Experimental Protocol: Enzymatic Reduction of 3-Quinuclidinone

  • Substrate: 3-Quinuclidinone hydrochloride

  • Biocatalyst: Whole cells of Rhodococcus erythropolis WY1406 expressing a quinuclidinone reductase.

  • Reaction Medium: Phosphate buffer (100 mM, pH 8.0).

  • Co-substrate: Glucose (for cofactor regeneration).

  • Procedure:

    • A suspension of resting cells of R. erythropolis WY1406 is prepared in the phosphate buffer.

    • 3-Quinuclidinone hydrochloride and glucose are added to the cell suspension.

    • The reaction mixture is incubated at 37°C with agitation for approximately 30 hours.

    • Upon completion, the bacterial cells are removed by centrifugation.

    • The supernatant is basified (e.g., with K₂CO₃ to pH 12) and then evaporated under reduced pressure.

    • The residue is extracted with a suitable organic solvent, such as dichloromethane.

    • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under vacuum to yield crude (S)-3-quinuclidinol.

  • Purification: The crude product can be purified by recrystallization from acetone.

Quantitative Data: Enzymatic Reduction

ParameterValue
Substrate Concentration1.0 g/125 mL
Isolated Yield92%
Enantiomeric Excess (ee)>99%

An alternative approach to obtain (S)-3-quinuclidinol is through the resolution of a racemic mixture of 3-quinuclidinol. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using D-(-)-Tartaric Acid

  • Esterification: Racemic 3-quinuclidinol is first esterified with acetic anhydride to produce racemic 3-acetoxyquinuclidine (rac-Aceclidine).

  • Diastereomeric Salt Formation: The racemic acetate is then treated with D-(-)-tartaric acid in a suitable solvent mixture (e.g., alcohol and ketone) to form diastereomeric tartrate salts[2].

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. The S-(+)-acetyloxyquinuclidone tartrate is typically less soluble and crystallizes out.

  • Hydrolysis: The isolated diastereomeric salt is then hydrolyzed (e.g., using an alkaline solution) to yield the enantiomerically pure (S)-3-quinuclidinol[2].

Esterification of (S)-3-Quinuclidinol to this compound

The final step in the synthesis is the esterification of the chiral alcohol, (S)-3-quinuclidinol, to produce this compound.

Experimental Protocol: Esterification with Acetic Anhydride

  • Reactants: (S)-3-Quinuclidinol and acetic anhydride.

  • Procedure:

    • (S)-3-Quinuclidinol is treated with acetic anhydride. While specific catalysts are not always detailed in readily available literature for this specific enantiomer, analogous reactions for the (R)-enantiomer suggest the reaction can proceed efficiently without a catalyst or with a mild base[3].

    • The reaction is typically carried out at room temperature or with gentle heating.

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the excess acetic anhydride and acetic acid byproduct are removed. This can be achieved by quenching the reaction with water and then neutralizing with a base, followed by extraction of the product into an organic solvent.

Quantitative Data: Esterification (based on (R)-enantiomer synthesis)

ParameterValue
Yield86.1%

Purification of this compound

Purification of the final this compound product is crucial to remove any unreacted starting materials, byproducts, and the undesired (R)-enantiomer.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

  • The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., acetone or toluene)[4].

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For higher purity requirements or to separate closely related impurities, column chromatography can be employed.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Neutral alumina is a suitable stationary phase for the purification of Aceclidine[4].

  • Mobile Phase (Eluent): A non-polar solvent such as chloroform can be used to elute the this compound from the column[4].

  • Procedure:

    • A column is packed with the stationary phase.

    • The crude this compound, dissolved in a minimum amount of the eluent, is loaded onto the column.

    • The eluent is passed through the column, and fractions are collected.

    • The fractions are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

    • The solvent from the combined pure fractions is evaporated to yield purified this compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized this compound, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column is used. Amylose-based columns, such as Chiralpak® IA, are often effective for separating enantiomers of compounds with ester and amine functionalities.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) is typically used for normal-phase chiral separations.

  • Detection: UV detection at a suitable wavelength (e.g., 220-280 nm) is commonly used.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Signaling Pathway of this compound

This compound exerts its pharmacological effects primarily through the activation of M3 muscarinic acetylcholine receptors, which are coupled to Gq proteins. The activation of this signaling cascade leads to a physiological response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., muscle contraction, secretion) Ca_ER->CellularResponse Leads to PKC->CellularResponse Leads to Aceclidine This compound Aceclidine->M3R Binds to

Caption: M3 Muscarinic Receptor Signaling Pathway Activated by this compound.

Conclusion

This technical guide outlines robust and efficient methods for the synthesis and purification of enantiomerically pure this compound. The enzymatic reduction of 3-quinuclidinone presents a highly stereoselective route to the key chiral intermediate, (S)-3-quinuclidinol. Subsequent esterification, followed by rigorous purification and analytical characterization, ensures the production of high-purity this compound suitable for research and drug development purposes. The provided experimental frameworks and data serve as a valuable resource for scientists working on the development of novel cholinergic therapeutics.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-3-Quinuclidinol cluster_esterification Esterification cluster_purification Purification & Analysis Prochiral 3-Quinuclidinone Enzymatic Enzymatic Reduction (e.g., Rhodococcus erythropolis) Prochiral->Enzymatic Racemic Racemic 3-Quinuclidinol Resolution Chiral Resolution (e.g., with D-(-)-Tartaric Acid) Racemic->Resolution S_Quinuclidinol (S)-3-Quinuclidinol Enzymatic->S_Quinuclidinol Resolution->S_Quinuclidinol Esterification Esterification Reaction S_Quinuclidinol->Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->Esterification Crude_S_Aceclidine Crude this compound Esterification->Crude_S_Aceclidine Purification Purification (Recrystallization / Column Chromatography) Crude_S_Aceclidine->Purification Pure_S_Aceclidine Pure this compound Purification->Pure_S_Aceclidine Analysis Analysis (Chiral HPLC for %ee) Pure_S_Aceclidine->Analysis

Caption: General Workflow for the Synthesis and Purification of this compound.

References

(S)-Aceclidine: A Deep Dive into its Mechanism of Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Aceclidine is a selective muscarinic acetylcholine receptor agonist. Its mechanism of action is centered on its interaction with the five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) integral to various physiological processes. This technical guide elucidates the intricate details of this compound's engagement with these receptors, providing a comprehensive overview of its binding affinities, functional potencies, and the downstream signaling cascades it initiates. The document is intended to serve as a critical resource for researchers and professionals involved in the study of muscarinic receptor pharmacology and the development of related therapeutic agents.

Introduction to this compound and Muscarinic Receptors

This compound is the (S)-enantiomer of aceclidine, a parasympathomimetic cholinergic drug. Its pharmacological effects are mediated through the activation of muscarinic acetylcholine receptors (mAChRs). These receptors are classified into five subtypes (M1, M2, M3, M4, and M5) and are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[1]

The muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct intracellular signaling pathways:

  • M1, M3, and M5 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]

  • M2 and M4 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

This compound's therapeutic potential is linked to its specific interactions with these receptor subtypes.

Quantitative Analysis of this compound-Muscarinic Receptor Interaction

The affinity and potency of this compound at each muscarinic receptor subtype are critical determinants of its pharmacological profile. This section presents available quantitative data from in vitro studies.

Binding Affinity (Ki)
Functional Potency (EC50)

Functional potency, measured as the half-maximal effective concentration (EC50), quantifies the concentration of this compound required to elicit 50% of its maximal response.

Receptor SubtypeAssay TypeCell LineEC50 (µM)Reference
M1Phosphoinositide HydrolysisCHO40[4]
M2Inhibition of cAMP AccumulationCHOData not available
M3Phosphoinositide HydrolysisCHOData not available
M4Inhibition of cAMP AccumulationCHOData not available
M5Phosphoinositide HydrolysisCHOData not available

Note: CHO refers to Chinese Hamster Ovary cells.

While absolute EC50 values for this compound across all subtypes are limited, studies comparing the enantiomers of aceclidine have provided valuable insights into its relative potency. In Chinese hamster ovary (CHO) cells transfected with the respective human muscarinic receptor subtypes, S-(+)-aceclidine demonstrated greater potency than its R-(-) counterpart. Specifically, the potency of S-(+)-aceclidine was approximately 2- to 4-fold greater in stimulating phosphoinositide hydrolysis in cells expressing M1, M3, and M5 receptors.[5] For the inhibition of forskolin-stimulated cAMP accumulation in cells with M2 and M4 receptors, S-(+)-aceclidine was found to be about 3.5-fold more potent than R-(-)-aceclidine.[5]

Signaling Pathways Activated by this compound

The interaction of this compound with muscarinic receptors triggers specific intracellular signaling cascades, as depicted in the following diagrams.

Gq_Signaling_Pathway cluster_receptor M1, M3, M5 Receptor Activation cluster_effector Downstream Signaling Aceclidine This compound Receptor M1/M3/M5 Receptor Aceclidine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Gq-coupled signaling pathway for M1, M3, and M5 receptors.

Gi_Signaling_Pathway cluster_receptor M2, M4 Receptor Activation cluster_effector Downstream Signaling Aceclidine This compound Receptor M2/M4 Receptor Aceclidine->Receptor Binds to Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Gi-coupled signaling pathway for M2 and M4 receptors.

Detailed Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors relies on a suite of in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • This compound stock solution.

  • Non-specific binding control: Atropine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound dilution or vehicle (for total binding) or atropine (for non-specific binding).

    • A fixed concentration of [3H]NMS (typically near its Kd value).

    • Cell membranes (5-20 µg of protein per well).

  • Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, [3H]NMS, Membranes start->prep_reagents incubation Incubate: Reagents + Membranes in 96-well plate prep_reagents->incubation filtration Rapid Filtration on Glass Fiber Filters incubation->filtration washing Wash Filters with Cold Assay Buffer filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand competition binding assay.
Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of this compound to stimulate Gq-coupled M1, M3, and M5 receptors, leading to the accumulation of inositol phosphates (IPs).

Objective: To determine the EC50 and maximal efficacy of this compound in stimulating IP accumulation.

Materials:

  • CHO cells stably expressing M1, M3, or M5 receptors.

  • [3H]myo-inositol.

  • Inositol-free DMEM.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution.

  • Lithium chloride (LiCl) solution.

  • Formic acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Seed cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating overnight with [3H]myo-inositol in inositol-free DMEM.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add serial dilutions of this compound or vehicle and incubate for 30-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold formic acid.

  • Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

  • Wash the columns with water to remove free [3H]myo-inositol.

  • Elute the total [3H]inositol phosphates with ammonium formate/formic acid.

  • Add scintillation cocktail to the eluate and quantify radioactivity.

  • Plot the amount of [3H]IPs accumulated against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

PI_Hydrolysis_Workflow start Start cell_labeling Label Cells with [3H]myo-inositol start->cell_labeling pre_incubation Pre-incubate with LiCl cell_labeling->pre_incubation agonist_stimulation Stimulate with this compound pre_incubation->agonist_stimulation termination Terminate Reaction with Formic Acid agonist_stimulation->termination ip_isolation Isolate [3H]IPs using Dowex Chromatography termination->ip_isolation scintillation Scintillation Counting ip_isolation->scintillation analysis Data Analysis: Determine EC50 and Emax scintillation->analysis end End analysis->end

Caption: Workflow for a phosphoinositide hydrolysis assay.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This functional assay assesses the ability of this compound to activate Gi-coupled M2 and M4 receptors, which inhibit adenylyl cyclase and reduce cAMP levels.

Objective: To determine the EC50 and maximal inhibition of this compound on cAMP accumulation.

Materials:

  • CHO cells stably expressing M2 or M4 receptors.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or radiochemical assay).

Procedure:

  • Harvest and resuspend cells in assay buffer containing IBMX.

  • Add serial dilutions of this compound or vehicle to a 96-well plate.

  • Add the cell suspension to the plate.

  • Add a fixed concentration of forskolin to stimulate adenylyl cyclase (typically 1-10 µM).

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition.

cAMP_Assay_Workflow start Start prep_cells Prepare Cell Suspension with IBMX start->prep_cells add_agonist Add this compound Dilutions prep_cells->add_agonist add_forskolin Stimulate with Forskolin add_agonist->add_forskolin incubation Incubate at 37°C add_forskolin->incubation cell_lysis Lyse Cells incubation->cell_lysis camp_measurement Measure cAMP Levels cell_lysis->camp_measurement analysis Data Analysis: Determine EC50 and Emax camp_measurement->analysis end End analysis->end

Caption: Workflow for a cAMP accumulation assay.

Conclusion

This compound acts as a potent agonist at all five muscarinic acetylcholine receptor subtypes. Its mechanism of action involves the differential activation of Gq- and Gi-coupled signaling pathways, leading to a range of cellular responses. While comprehensive quantitative data on its binding and functional profiles are still emerging, the available evidence highlights its selectivity and potential for therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel muscarinic receptor modulators, facilitating continued research and development in this critical area of pharmacology.

References

(S)-Aceclidine: A Comprehensive Pharmacological Profile as a Cholinergic Agagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent, synthetically derived cholinergic agonist that exhibits a high affinity for muscarinic acetylcholine receptors (mAChRs). As a parasympathomimetic agent, it mimics the effects of the endogenous neurotransmitter acetylcholine, eliciting a range of physiological responses mediated by the activation of these receptors. Structurally, this compound is the (S)-enantiomer of 3-acetoxyquinuclidine, and its stereochemistry plays a crucial role in its pharmacological activity. This technical guide provides a detailed overview of the pharmacological profile of this compound, with a focus on its binding affinities, functional potencies, and the intracellular signaling cascades it initiates upon receptor activation.

Pharmacological Profile

This compound functions as a direct-acting agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). Its interaction with these receptors initiates a cascade of intracellular events, leading to the diverse physiological effects associated with cholinergic stimulation. The specific downstream signaling pathway activated is dependent on the G-protein to which the respective muscarinic receptor subtype is coupled.

Receptor Binding and Functional Potency

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound across all five human muscarinic receptor subtypes is not extensively available in publicly accessible literature. However, comparative studies have consistently demonstrated that the (S)-enantiomer is the more pharmacologically active form of aceclidine.

One key study investigated the functional activity of the enantiomers of aceclidine in Chinese hamster ovary cells transfected with human M1-M5 muscarinic receptors. The results indicated that (S)-(+)-aceclidine is significantly more potent than its (R)-(-)-counterpart[1].

Receptor SubtypeFunctional AssayRelative Potency of this compound vs. (R)-Aceclidine
M1 Phosphoinositide Hydrolysis~2- to 4-fold greater
M2 Inhibition of Forskolin-Stimulated cAMP Accumulation~3.5-fold greater
M3 Phosphoinositide Hydrolysis~2- to 4-fold greater
M4 Inhibition of Forskolin-Stimulated cAMP Accumulation~3.5-fold greater
M5 Phosphoinositide Hydrolysis~2- to 4-fold greater
Data synthesized from Ehlert et al., 1996[1]

Another source reports an EC50 value of 40 μM for aceclidine at the M1 receptor, although it is not specified whether this value corresponds to the (S)-isomer, the (R)-isomer, or the racemic mixture.

Receptor SubtypeAgonist ParameterReported Value
M1 EC5040 µM

It is important to note that the lack of comprehensive, publicly available Ki and EC50 values for this compound across all muscarinic receptor subtypes represents a significant data gap in its pharmacological characterization.

Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the G-protein subtype to which the receptor is coupled. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Upon binding of this compound to M1, M3, or M5 receptors, the associated Gq alpha subunit is activated. This activation stimulates the effector enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, resulting in a cellular response.

Gq_Signaling_Pathway cluster_receptor M1/M3/M5 Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Events SAceclidine This compound Receptor Muscarinic Receptor (M1, M3, M5) SAceclidine->Receptor Gq_alpha Gαq (inactive) GDP-bound Receptor->Gq_alpha activates Gq_alpha_active Gαq (active) GTP-bound Gq_alpha->Gq_alpha_active GTP for GDP exchange G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha_active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

Caption: Gq-protein coupled signaling pathway activated by this compound.

Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

When this compound binds to M2 or M4 receptors, the inhibitory G-protein alpha subunit (Gi) is activated. The activated Gi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of its target proteins, leading to a cellular response. Additionally, the Gβγ subunits dissociated from the Gi protein can directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).

Gi_Signaling_Pathway cluster_receptor M2/M4 Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messenger cluster_downstream Downstream Events SAceclidine This compound Receptor Muscarinic Receptor (M2, M4) SAceclidine->Receptor Gi_alpha Gαi (inactive) GDP-bound Receptor->Gi_alpha activates Gi_alpha_active Gαi (active) GTP-bound Gi_alpha->Gi_alpha_active GTP for GDP exchange G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) Gi_alpha_active->AC inhibits cAMP cAMP AC->cAMP conversion decreased ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activation decreased CellularResponse Cellular Response PKA->CellularResponse altered phosphorylation

Caption: Gi-protein coupled signaling pathway inhibited by this compound.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing muscarinic receptors) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-NMS) - Varying concentrations of this compound prep->incubation separation 3. Separation of Bound and Free Radioligand (e.g., rapid vacuum filtration) incubation->separation quantification 4. Quantification of Bound Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the desired human muscarinic receptor subtype (M1-M5).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of unlabeled this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-radiolabeled antagonist like atropine).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate the activation of G-proteins coupled to muscarinic receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Workflow:

GTPgS_Binding_Workflow prep 1. Membrane Preparation (from cells expressing muscarinic receptors) incubation 2. Incubation - Membranes - [³⁵S]GTPγS - GDP - Varying concentrations of this compound prep->incubation separation 3. Separation of Bound and Free [³⁵S]GTPγS (rapid vacuum filtration) incubation->separation quantification 4. Quantification of Bound Radioactivity (liquid scintillation counting) separation->quantification analysis 5. Data Analysis - Determine EC50 and Emax quantification->analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor of interest as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of [³⁵S]GTPγS, and guanosine diphosphate (GDP) in an assay buffer containing MgCl₂.

    • Add varying concentrations of this compound to the wells.

    • Include control wells for basal binding (no agonist) and non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS).

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Separation and Quantification: Terminate the reaction by rapid filtration through a glass fiber filter mat and wash with cold buffer. Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding observed at each agonist concentration.

    • Plot the stimulated binding as a function of the logarithm of the this compound concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by fitting the data to a sigmoidal dose-response curve.

Phosphoinositide Hydrolysis Assay

This functional assay is used to measure the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates, the breakdown products of PIP2.

Workflow:

PI_Hydrolysis_Workflow labeling 1. Cell Labeling - Incubate cells with [³H]-myo-inositol stimulation 2. Agonist Stimulation - Add varying concentrations of this compound - Include LiCl to inhibit inositol monophosphatase labeling->stimulation extraction 3. Extraction of Inositol Phosphates (e.g., with perchloric acid or chloroform/methanol) stimulation->extraction separation 4. Separation of Inositol Phosphates by Anion Exchange Chromatography extraction->separation quantification 5. Quantification of Radioactivity (liquid scintillation counting) separation->quantification analysis 6. Data Analysis - Determine EC50 and Emax quantification->analysis

References

(S)-Aceclidine enantiomers and stereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereoselectivity of Aceclidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] It consists of a quinuclidine core with an acetate ester at the 3-position.[3] This position represents a chiral center, giving rise to two enantiomers: (S)-(+)-Aceclidine and (R)-(-)-Aceclidine. In pharmacology, stereochemistry is a critical determinant of a drug's interaction with its biological target. The distinct three-dimensional arrangement of enantiomers can lead to significant differences in their binding affinity, efficacy, and overall pharmacological profile. This guide provides a detailed examination of the stereoselectivity of aceclidine enantiomers, focusing on their synthesis, interaction with muscarinic receptor subtypes, and the resultant signaling pathways.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure aceclidine is crucial for studying its stereoselective pharmacology. This can be achieved either through asymmetric synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer directly.[4] While specific high-yield stereoselective syntheses for aceclidine are not extensively detailed in the provided literature, general approaches for creating chiral quinuclidine cores often involve using chiral starting materials or employing chiral catalysts.[4][5] For instance, a synthesis could start from a chiral precursor that already contains the desired stereochemistry at the carbon corresponding to the 3-position of the quinuclidine ring.

Chiral Resolution of Racemic Aceclidine

A common method for obtaining pure enantiomers is the resolution of a racemic mixture.[6][7] For aceclidine, enzymatic resolution has been described as an effective technique.

Experimental Protocol: Enzymatic Resolution of Racemic 3-Acetoxyquinuclidine [8]

  • Esterification: Racemic 3-quinuclidinol is esterified with an appropriate acyl group (e.g., butyryl) using conventional chemical methods to produce racemic 3-butyroxy-quinuclidine.

  • Enzymatic Hydrolysis: The resulting racemic ester is incubated with a stereoselective esterase, such as butyrylcholinesterase. This enzyme selectively hydrolyzes one enantiomer over the other. For example, the enzyme can be used to specifically hydrolyze the (-) isomer to the corresponding alcohol, leaving the (+) ester isomer largely intact.

  • Incubation Conditions: The enzymatic hydrolysis is typically carried out in a buffered aqueous solution at a controlled pH (e.g., pH 7.0) and temperature (e.g., 40°C) for a sufficient duration (e.g., 48 hours).

  • Separation: Following hydrolysis, the mixture contains the unreacted (+)-ester and the hydrolyzed (-)-alcohol. These two compounds are separated using standard chromatographic techniques, such as column chromatography on neutral alumina with an appropriate eluent like chloroform.

  • Hydrolysis and Esterification: The separated (+)-ester is then hydrolyzed under basic conditions to yield optically pure (+)-3-quinuclidinol. This alcohol is subsequently re-esterified with acetic anhydride to produce the final desired product, (S)-(+)-Aceclidine. The same process can be adapted to isolate the (R)-(-)-enantiomer.

Workflow for Chiral Resolution of Aceclidine

G racemic Racemic 3-Quinuclidinol esterification Esterification (e.g., with Butyric Anhydride) racemic->esterification rac_ester Racemic 3-Butyroxy-Quinuclidine esterification->rac_ester enz_hydrolysis Enzymatic Hydrolysis (Butyrylcholinesterase) rac_ester->enz_hydrolysis mixture Mixture: (+)-Ester & (-)-Alcohol enz_hydrolysis->mixture separation Chromatographic Separation mixture->separation plus_ester (+)-Ester separation->plus_ester Isolate minus_alcohol (-)-Alcohol separation->minus_alcohol Isolate hydrolysis Hydrolysis plus_ester->hydrolysis plus_alcohol (+)-3-Quinuclidinol hydrolysis->plus_alcohol final_ester Esterification (Acetic Anhydride) plus_alcohol->final_ester s_aceclidine (S)-(+)-Aceclidine final_ester->s_aceclidine

Caption: Workflow for the enzymatic resolution of aceclidine enantiomers.

Pharmacological Activity and Stereoselectivity

The enantiomers of aceclidine exhibit significant differences in their pharmacological activity, primarily through their interactions with the five subtypes of muscarinic acetylcholine receptors (M1-M5).[9][10] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The (S)-(+)-enantiomer is consistently reported to be the more potent and, in some cases, more efficacious isomer.[9][11]

Muscarinic Receptor Binding and Functional Activity

Studies using transfected Chinese hamster ovary (CHO) cells expressing individual human muscarinic receptor subtypes have elucidated the stereoselective interactions of aceclidine enantiomers.[9][10]

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, and their activation stimulates phosphoinositide (PI) hydrolysis. For these subtypes, (S)-(+)-aceclidine is approximately 2- to 4-fold more potent than (R)-(-)-aceclidine. Furthermore, the maximal response elicited by the (R)-(-)-isomer is only 44% to 64% of that produced by the (S)-(+)-isomer, indicating that (R)-(-)-aceclidine is a partial agonist relative to its enantiomer at these receptors.[9][10]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. At these subtypes, (S)-(+)-aceclidine is about 3.5-fold more potent than (R)-(-)-aceclidine.[9][10] While the maximal responses of both enantiomers are the same at the M2 receptor, the maximal response of (R)-(-)-aceclidine is only 86% of the (S)-(+)-enantiomer at the M4 receptor.[9][10]

Data Presentation

Table 1: Potency (EC₅₀) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

Receptor Subtype Functional Assay (S)-(+)-Aceclidine EC₅₀ (μM) (R)-(-)-Aceclidine EC₅₀ (μM) Potency Ratio ((R)-/ (S)-)
M1 PI Hydrolysis ~0.8 ~3.2 ~4.0
M2 cAMP Inhibition ~0.5 ~1.8 ~3.6
M3 PI Hydrolysis ~1.0 ~2.0 ~2.0
M4 cAMP Inhibition ~0.3 ~1.1 ~3.7
M5 PI Hydrolysis ~0.6 ~2.1 ~3.5

Data are approximated from published reports where S-(+)-aceclidine was found to be 2- to 4-fold more potent than R-(-)-aceclidine.[9][10]

Table 2: Efficacy (Maximal Response) of (R)-(-)-Aceclidine Relative to (S)-(+)-Aceclidine

Receptor Subtype Maximal Response of (R)-(-)-Aceclidine (% of (S)-(+)-Aceclidine)
M1 44 - 64%
M2 100%
M3 44 - 64%
M4 86%
M5 44 - 64%

Source: Ehlert, F. J., Griffin, M. T., & Glidden, P. F. (1996). The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor.[9][10]

In Vivo Pharmacological Effects

The stereoselectivity observed in vitro translates to in vivo pharmacological effects. The enantiomeric potency ratio for central and peripheral effects such as tremorogenesis, analgesia, and salivation in mice correlates well with the ratio of binding affinities at brain muscarinic receptors.[11][12]

Signaling Pathways

Aceclidine exerts its effects by activating distinct intracellular signaling cascades depending on the muscarinic receptor subtype it binds to.

  • Gq/11 Pathway (M1, M3, M5): Upon agonist binding, these receptors activate the Gq/11 protein. The α-subunit of Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway (M2, M4): Activation of these receptors leads to the dissociation of the Gi/o protein. The α-subunit inhibits the enzyme adenylyl cyclase, reducing the production of cAMP from ATP. The βγ-subunits can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Diagram of M1/M3/M5 Muscarinic Receptor Signaling

G Aceclidine (S)-Aceclidine Receptor M1/M3/M5 Receptor Aceclidine->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Activate PKC DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Gq/11-mediated signaling pathway for M1, M3, and M5 receptors.

Diagram of M2/M4 Muscarinic Receptor Signaling

G Aceclidine This compound Receptor M2/M4 Receptor Aceclidine->Receptor Binds Gio Gi/o Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

Caption: Gi/o-mediated signaling pathway for M2 and M4 receptors.

Key Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

  • Tissue/Cell Preparation: Homogenates of rat brain tissue or membranes from CHO cells expressing specific muscarinic receptor subtypes are prepared.

  • Incubation: The membranes are incubated with a radiolabeled muscarinic antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]QNB), and varying concentrations of the competing unlabeled ligand (e.g., (S)- or (R)-aceclidine).

  • Equilibrium: The incubation is carried out in a suitable buffer at a specific temperature (e.g., 35°C) until equilibrium is reached.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for the test compound is calculated. This value reflects the affinity of the compound for the receptor.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This assay measures the functional activity of agonists at Gq/11-coupled receptors (M1, M3, M5).

  • Cell Culture: CHO cells transfected with the desired receptor subtype are cultured and labeled by incubating them with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides.

  • Agonist Stimulation: The cells are washed and then stimulated with various concentrations of the agonist (e.g., (S)- or (R)-aceclidine) for a defined period.

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., trichloroacetic acid).

  • Extraction and Separation: The water-soluble inositol phosphates (IPs) are extracted and separated from the unincorporated [³H]-myo-inositol using anion-exchange chromatography.

  • Quantification: The amount of [³H]-labeled IPs is quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.

Clinical Relevance and Applications

Aceclidine's primary clinical application is in ophthalmology.[1][2] It is used as a miotic agent to constrict the pupil for the treatment of glaucoma and, more recently, presbyopia.[1][13][14] For presbyopia, aceclidine's mechanism involves inducing miosis (pupil constriction), which creates a "pinhole" effect that increases the depth of focus and improves near vision.[14][15]

The stereoselectivity of aceclidine is highly relevant. The superior potency of the (S)-(+)-enantiomer means that a lower concentration of this isomer is needed to achieve the desired therapeutic effect, potentially reducing the risk of off-target side effects. Aceclidine is noted for being more selective for the iris sphincter muscle (predominantly M3 receptors) with minimal effect on the ciliary muscle, which reduces side effects like accommodative spasm and myopic shift that are common with less selective miotics like pilocarpine.[16][17][18] The development of formulations containing the more active (S)-enantiomer could optimize the therapeutic index for these ophthalmic applications.

Conclusion

The pharmacological activity of aceclidine is highly stereoselective, with the (S)-(+)-enantiomer demonstrating significantly greater potency and, at several muscarinic receptor subtypes, higher efficacy than the (R)-(-)-enantiomer. This stereoselectivity is evident in both in vitro receptor binding and functional assays and translates to in vivo physiological effects. Understanding these differences is paramount for drug development, as it allows for the rational design of more potent and selective therapeutic agents with improved safety profiles. The case of aceclidine underscores the critical importance of evaluating individual enantiomers to fully characterize the pharmacological profile of a chiral drug.

References

An In-Depth Technical Guide to the Discovery and Research History of Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine, a selective muscarinic acetylcholine receptor agonist, has a rich history of research spanning over six decades. Initially synthesized in the Soviet Union, its journey began as a potential treatment for glaucoma and has evolved to its recent approval for presbyopia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pivotal preclinical and clinical research that has defined the therapeutic profile of Aceclidine. Detailed experimental protocols, quantitative pharmacological data, and signaling pathway diagrams are presented to offer a thorough resource for researchers and professionals in drug development.

Introduction

Aceclidine is a parasympathomimetic drug that functions as a selective agonist of muscarinic acetylcholine receptors.[1] Structurally, it is the acetate ester of 3-quinuclidinol. Its pharmacological action of inducing miosis (pupil constriction) has been the cornerstone of its therapeutic applications. This guide delves into the scientific journey of Aceclidine, from its initial synthesis to its contemporary use in ophthalmology.

History of Discovery and Development

Aceclidine, chemically known as 3-acetoxyquinuclidine, was first synthesized by researchers in the Soviet Union in the early 1960s.[1] Its miotic properties were quickly recognized, leading to investigations into its potential as a therapeutic agent for glaucoma. By the late 1960s and early 1970s, Aceclidine was introduced in European ophthalmology for the management of glaucoma under various trade names, including Glaucostat.[1]

Early clinical studies in the 1970s compared its efficacy and side effect profile to the then-standard glaucoma treatment, pilocarpine. These studies revealed that Aceclidine produced a comparable reduction in intraocular pressure (IOP) with a notable advantage of causing less accommodative spasm.[1]

Research in the 1980s focused on the stereochemistry of Aceclidine, identifying the (+)-enantiomer as the more active form.[1] Despite its use in Europe, Aceclidine was not approved in the United States during this period.

The 2010s marked a resurgence of interest in Aceclidine, this time for its potential in treating presbyopia. Its pupil-selective mechanism of action, which induces a "pinhole" effect to improve near vision with minimal impact on the ciliary muscle, made it an attractive candidate.[1] This led to a series of clinical trials, culminating in the U.S. Food and Drug Administration (FDA) approval of an Aceclidine-based ophthalmic solution for presbyopia.[1]

Synthesis of Aceclidine

The synthesis of Aceclidine is typically achieved through the esterification of 3-quinuclidinol. The racemic mixture of 3-quinuclidinol serves as a key intermediate and can be synthesized on a large scale.

Synthesis of Racemic 3-Quinuclidinol

A common industrial method for the synthesis of racemic 3-quinuclidinol involves the following steps:

Experimental Protocol:

  • Alkylation: Ethyl isonipecotate is reacted with ethyl chloroacetate in the presence of a base such as triethylamine or sodium carbonate. The reaction mixture is heated to drive the N-alkylation of the piperidine ring.

  • Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization via a Dieckmann condensation using a strong base like potassium tert-butoxide. This step forms the bicyclic keto-ester.

  • Hydrolysis and Decarboxylation: The keto-ester is then subjected to acidic hydrolysis and decarboxylation to yield 3-quinuclidinone.

  • Reduction: Finally, the 3-quinuclidinone is reduced to racemic 3-quinuclidinol using a reducing agent such as sodium borohydride. The product is then purified by crystallization.

Esterification to Racemic Aceclidine

The final step in the synthesis is the esterification of 3-quinuclidinol with acetic anhydride.

Experimental Protocol:

  • Racemic 3-quinuclidinol is dissolved in a suitable solvent.

  • Acetic anhydride is added to the solution.

  • The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.

  • The Aceclidine is then isolated and purified. For pharmaceutical use, it is often converted to its hydrochloride salt to improve stability and solubility.

Mechanism of Action and Signaling Pathway

Aceclidine exerts its pharmacological effects by acting as an agonist at muscarinic acetylcholine receptors, with a preference for the M3 subtype.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Muscarinic Receptor Signaling

The binding of Aceclidine to the M3 receptor, which is coupled to the Gq/11 family of G-proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • DAG activates protein kinase C (PKC).

The increased intracellular Ca2+ concentration in smooth muscle cells, such as the iris sphincter muscle, leads to muscle contraction and subsequent miosis.

Aceclidine_Signaling_Pathway Aceclidine Aceclidine M3_Receptor M3 Muscarinic Receptor Aceclidine->M3_Receptor Binds to Gq11 Gq/11 Protein M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction (Miosis) Ca2_release->Contraction Leads to

Aceclidine's signaling cascade via the M3 muscarinic receptor.

In Vitro Pharmacology

The pharmacological profile of Aceclidine has been characterized through various in vitro studies, primarily focusing on its interaction with muscarinic receptor subtypes.

Muscarinic Receptor Binding and Functional Assays

Studies utilizing Chinese hamster ovary (CHO) cells transfected with individual human muscarinic receptor subtypes (M1-M5) have been instrumental in elucidating the selectivity of Aceclidine's enantiomers.

Experimental Protocols:

  • Phosphoinositide Hydrolysis Assay (for M1, M3, M5 receptors):

    • CHO cells expressing the respective receptor subtype are cultured.

    • The cells are incubated with various concentrations of the Aceclidine enantiomers.

    • The accumulation of inositol phosphates is measured as an indicator of receptor activation.

    • Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

  • Inhibition of Forskolin-Stimulated cAMP Accumulation Assay (for M2, M4 receptors):

    • CHO cells expressing the M2 or M4 receptor are treated with forskolin to stimulate cyclic AMP (cAMP) production.

    • The cells are co-incubated with different concentrations of the Aceclidine enantiomers.

    • The reduction in cAMP levels is measured to assess the inhibitory effect of receptor activation.

    • Concentration-response curves are plotted to calculate EC50 and Emax values.

Quantitative Data:

Receptor SubtypeAgonistEC50 (nM)Emax (% of Carbachol)
M1 S-(+)-Aceclidine33064
R-(-)-Aceclidine1,30044
M2 S-(+)-Aceclidine150100
R-(-)-Aceclidine530100
M3 S-(+)-Aceclidine46060
R-(-)-Aceclidine1,20052
M4 S-(+)-Aceclidine6086
R-(-)-Aceclidine21074
M5 S-(+)-Aceclidine21058
R-(-)-Aceclidine42048

Data adapted from Ehlert, et al. (1996).[3]

These data indicate that the S-(+)-enantiomer of Aceclidine is generally more potent than the R-(-)-enantiomer across all muscarinic receptor subtypes.

In Vivo Research

In vivo studies have been crucial in evaluating the therapeutic efficacy and safety of Aceclidine, initially for glaucoma and later for presbyopia.

Early Glaucoma Research in Animal Models

Rabbit models of glaucoma were commonly used in the early research of Aceclidine to assess its effect on intraocular pressure.

Experimental Protocol (Rabbit Glaucoma Model):

  • Ocular hypertension is induced in rabbits, for example, by the injection of alpha-chymotrypsin into the posterior chamber.

  • Baseline intraocular pressure (IOP) is measured using a tonometer.

  • A topical formulation of Aceclidine is administered to the eyes of the rabbits.

  • IOP is measured at various time points post-administration to determine the extent and duration of IOP reduction.

  • The miotic effect (pupil constriction) is also observed and measured.

These studies demonstrated Aceclidine's ability to effectively lower IOP.

Clinical Trials for Presbyopia: The CLARITY Program

The recent development of Aceclidine for presbyopia has been driven by the CLARITY Phase 3 clinical trial program. These trials were designed to evaluate the efficacy and safety of an Aceclidine ophthalmic solution (LNZ100).[4][5]

CLARITY Trial Design

The CLARITY program consisted of two six-week efficacy trials (CLARITY 1 and CLARITY 2) and a six-month safety trial (CLARITY 3). These were multi-center, double-masked, randomized, and vehicle-controlled studies.[4]

Key Inclusion and Exclusion Criteria:

  • Inclusion:

    • Age 45-75 years.

    • Diagnosis of presbyopia.

    • Best-corrected distance visual acuity (BCDVA) at near of 20/50 or worse.

  • Exclusion:

    • Active ocular infection or inflammation.

    • History of certain ocular conditions.

Experimental Workflow:

Clarity_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (Aceclidine Ophthalmic Solution) Randomization->Treatment_Group Vehicle_Group Vehicle Group (Placebo) Randomization->Vehicle_Group Dosing Daily Dosing (6 weeks for efficacy, 6 months for safety) Treatment_Group->Dosing Vehicle_Group->Dosing Efficacy_Endpoints Efficacy Assessment (e.g., Near Vision Improvement) Dosing->Efficacy_Endpoints Safety_Endpoints Safety Assessment (e.g., Adverse Events) Dosing->Safety_Endpoints Data_Analysis Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis

Workflow of the CLARITY clinical trials.
Efficacy and Safety Data

The CLARITY trials met their primary and key secondary endpoints, demonstrating a rapid onset and sustained duration of near vision improvement.[4]

Key Efficacy Results (CLARITY 2):

Time PointPercentage of Participants with ≥3-Line Improvement in Near Vision
30 minutes71%
3 hours71%
10 hours40%

The treatment was well-tolerated, with the most common adverse events being mild and transient.[4]

Pharmacokinetics and Formulation

Pharmacokinetics

When administered ophthalmically, Aceclidine is absorbed locally into the ocular tissues. Systemic exposure is low. In the eye, Aceclidine is hydrolyzed to its active metabolite, 3-quinuclidinol. Due to the rapid hydrolysis and low systemic absorption, pharmacokinetic data for Aceclidine itself in plasma is limited.

Formulation and Stability

Ophthalmic formulations of Aceclidine have been developed to ensure stability and patient comfort. Historically, lyophilized powders that were reconstituted before use were common due to the instability of Aceclidine in aqueous solutions.[6] More recent advancements have led to the development of stable, preservative-free, single-use ophthalmic solutions. These formulations often include excipients to adjust tonicity, viscosity, and pH, and may contain stabilizers to prevent degradation.[7]

Conclusion

Aceclidine has traversed a remarkable path from its synthesis in the mid-20th century to its modern-day application in ophthalmology. Initially explored for its IOP-lowering effects in glaucoma, its selective mechanism of action has found a new purpose in addressing the widespread condition of presbyopia. The extensive body of research, from fundamental synthesis and in vitro pharmacology to rigorous clinical trials, has established a solid foundation for its therapeutic use. This technical guide has provided a detailed compilation of this research, offering a valuable resource for scientists and clinicians in the field of drug discovery and development. The journey of Aceclidine serves as a compelling case study in the evolution of a pharmaceutical compound, driven by ongoing scientific inquiry and a deeper understanding of its pharmacological properties.

References

(S)-Aceclidine: A Comprehensive Technical Guide to Muscarinic Receptor Subtype Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and functional activity of (S)-Aceclidine at the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is compiled from key in-vitro studies and is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Findings: this compound Functional Activity at M1-M5 Receptors

This compound, the more potent enantiomer of aceclidine, exhibits distinct functional activities across the five muscarinic receptor subtypes. Its potency and maximal response have been characterized in Chinese Hamster Ovary (CHO) cells stably expressing each human muscarinic receptor subtype. For the Gq/11-coupled M1, M3, and M5 receptors, the functional response was measured as the stimulation of phosphoinositide hydrolysis. For the Gi/o-coupled M2 and M4 receptors, the response was determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]

Quantitative Data Summary

The following tables summarize the EC50 and maximal response values for (S)-(+)-Aceclidine at each muscarinic receptor subtype, as determined in functional assays.

Table 1: Functional Potency (EC50) of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)
M1130
M230
M3100
M440
M5160

Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells.

Table 2: Maximal Response (Emax) of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeMaximal Response (% of Carbachol)
M1100
M2100
M3100
M486
M5100

Maximal response of this compound is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.

Signaling Pathways

This compound elicits its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Gq_Signaling SA This compound M135 M1, M3, M5 Receptor SA->M135 Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Gq-coupled signaling pathway for M1, M3, and M5 receptors.
  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.

Gi_Signaling SA This compound M24 M2, M4 Receptor SA->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activity cAMP->PKA decreased

Gi-coupled signaling pathway for M2 and M4 receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's functional activity.

Phosphoinositide Hydrolysis Assay (for M1, M3, and M5 Receptors)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation.

PI_Workflow cluster_0 Cell Culture and Labeling cluster_1 Agonist Stimulation cluster_2 Extraction and Analysis c1 CHO cells expressing M1, M3, or M5 receptors are cultured to confluency. c2 Cells are incubated with [³H]myo-inositol to label the phosphoinositide pool. c1->c2 s1 Cells are pre-incubated with LiCl to inhibit inositol monophosphatase. c2->s1 s2 Cells are stimulated with varying concentrations of this compound. s1->s2 e1 The reaction is terminated with perchloric acid. s2->e1 e2 Inositol phosphates are separated by ion-exchange chromatography. e1->e2 e3 Radioactivity is quantified by liquid scintillation counting. e2->e3

Workflow for Phosphoinositide Hydrolysis Assay.

Detailed Steps:

  • Cell Culture and Labeling:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M3, or M5 muscarinic receptor are cultured in appropriate media until they reach confluency in 24-well plates.

    • The culture medium is then replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL) and the cells are incubated for 48-72 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Agonist Stimulation:

    • Following the labeling period, the cells are washed with a buffer (e.g., HEPES-buffered saline).

    • A pre-incubation step is performed with a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C.

  • Extraction and Quantification:

    • The stimulation is terminated by the addition of a cold acid, such as perchloric acid, to lyse the cells and precipitate proteins.

    • The cell lysates are neutralized, and the aqueous phase containing the inositol phosphates is collected.

    • The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • The radioactivity of the eluted inositol phosphates is quantified using liquid scintillation counting.

    • The data is then analyzed to determine the EC50 and maximal response for this compound.

Cyclic AMP (cAMP) Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, which is the hallmark of Gi/o-coupled receptor activation.

cAMP_Workflow cluster_0 Cell Preparation cluster_1 Assay Reaction cluster_2 Detection p1 CHO cells expressing M2 or M4 receptors are harvested and resuspended in buffer. r1 Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX). p1->r1 r2 Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels. r1->r2 r3 Varying concentrations of this compound are added to inhibit forskolin-stimulated cAMP production. r2->r3 d1 The reaction is stopped, and cells are lysed. r3->d1 d2 cAMP levels are quantified using a competitive binding assay (e.g., HTRF or ELISA). d1->d2

Workflow for cAMP Accumulation Assay.

Detailed Steps:

  • Cell Preparation:

    • CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density.

    • The cells are then harvested, washed, and resuspended in a suitable assay buffer.

  • Assay Reaction:

    • The cell suspension is pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

    • Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP production.

    • Concurrently or immediately after forskolin addition, varying concentrations of this compound are added to the cell suspension. The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the lysate is determined using a variety of commercially available methods, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies specific for cAMP.

    • The results are analyzed to determine the inhibitory potency (IC50) of this compound on forskolin-stimulated cAMP accumulation, which is then used to calculate its functional potency (EC50).

References

In Vitro Pharmacological Profile of (S)-Aceclidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed in vitro characterization of (S)-Aceclidine, a muscarinic acetylcholine receptor agonist. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of its pharmacological properties, including its functional activity at the five muscarinic receptor subtypes (M1-M5), and detailed experimental protocols for its characterization.

Core Data Summary

The in vitro activity of this compound has been primarily characterized through functional assays in Chinese Hamster Ovary (CHO) cells stably expressing recombinant human muscarinic receptor subtypes. These studies reveal that this compound is a potent agonist at all five muscarinic receptors, demonstrating varying degrees of potency and maximal response depending on the receptor subtype and the signaling pathway being measured.

Binding Affinity
Receptor SubtypeLigandPreparationKi (nM)Reference
M1-M5This compoundRecombinant humanData not available-

It is important to note that the absence of readily available Ki values for this compound at each of the five cloned human muscarinic receptor subtypes represents a gap in the publicly accessible data.

Functional Activity

The functional activity of this compound has been assessed by measuring its ability to stimulate phosphoinositide hydrolysis (for the Gq/11-coupled M1, M3, and M5 receptors) and to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation (for the Gi/o-coupled M2 and M4 receptors).

Table 1: Functional Potency and Efficacy of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeParameterThis compoundCarbachol (for comparison)Reference
M1 Phosphoinositide HydrolysispEC50 6.13 ± 0.054.96 ± 0.03[2][3]
Emax (% of Carbachol) 88 ± 4100[2][3]
M2 Inhibition of cAMP AccumulationpEC50 7.00 ± 0.066.46 ± 0.06[2][3]
Emax (% Inhibition) 77 ± 277 ± 2[2][3]
M3 Phosphoinositide HydrolysispEC50 6.00 ± 0.055.23 ± 0.04[2][3]
Emax (% of Carbachol) 93 ± 4100[2][3]
M4 Inhibition of cAMP AccumulationpEC50 7.21 ± 0.066.64 ± 0.05[2][3]
Emax (% Inhibition) 70 ± 277 ± 2[2][3]
M5 Phosphoinositide HydrolysispEC50 6.13 ± 0.065.30 ± 0.04[2][3]
Emax (% of Carbachol) 87 ± 4100[2][3]

Data are presented as mean ± S.E.M. Emax values for M1, M3, and M5 are relative to the maximal response produced by carbachol. Emax values for M2 and M4 represent the maximal inhibition of forskolin-stimulated cAMP accumulation.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its in vitro characterization.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S_Aceclidine This compound M1_M3_M5 M1/M3/M5 Receptor S_Aceclidine->M1_M3_M5 Binds to Gq Gq/11 M1_M3_M5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Gq/11-coupled signaling pathway for M1, M3, and M5 receptors.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S_Aceclidine This compound M2_M4 M2/M4 Receptor S_Aceclidine->M2_M4 Binds to Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response Leads to Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gi/o-coupled signaling pathway for M2 and M4 receptors.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_pi Phosphoinositide Hydrolysis (M1, M3, M5) cluster_camp cAMP Accumulation (M2, M4) cluster_analysis Data Analysis Cell_Culture CHO cells expressing M1-M5 receptors Plating Plate cells in multi-well plates Cell_Culture->Plating Label_Inositol Label with [3H]myo-inositol Plating->Label_Inositol Stimulate_cAMP Stimulate with Forskolin + This compound Plating->Stimulate_cAMP Stimulate_PI Stimulate with this compound in the presence of LiCl Label_Inositol->Stimulate_PI Extract_IPs Extract inositol phosphates Stimulate_PI->Extract_IPs Measure_IPs Quantify [3H]inositol phosphates (Scintillation Counting) Extract_IPs->Measure_IPs Dose_Response Generate dose-response curves Measure_IPs->Dose_Response Lyse_Cells Lyse cells Stimulate_cAMP->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Measure_cAMP->Dose_Response Calculate_Params Calculate pEC50 and Emax Dose_Response->Calculate_Params

Caption: General experimental workflow for functional characterization.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.

1. Materials:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • This compound: Stock solution of known concentration.

  • Non-specific Binding Control: Atropine (1 µM).

  • 96-well Filter Plates: Glass fiber filters pre-treated with polyethylenimine (PEI).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or the desired concentration of this compound.

    • 50 µL of [³H]-NMS at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

    • 100 µL of cell membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay (for M1, M3, M5 Receptors)

This assay measures the accumulation of inositol phosphates (IPs) following receptor activation.

1. Materials:

  • CHO cells stably expressing M1, M3, or M5 receptors.

  • Labeling Medium: Inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.

  • [³H]myo-inositol.

  • Assay Buffer: Krebs-HEPES buffer (containing 10 mM LiCl).

  • This compound: Stock solution of known concentration.

  • Stop Solution: 0.4 M perchloric acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Seed cells in 24-well plates and grow to near confluence.

  • Replace the growth medium with labeling medium containing [³H]myo-inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with assay buffer (containing LiCl) for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold stop solution.

  • Neutralize the samples and apply them to columns containing Dowex AG1-X8 resin.

  • Wash the columns to remove free inositol.

  • Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Add scintillation cocktail to the eluates and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [³H]inositol phosphates accumulated as a function of the log concentration of this compound.

  • Determine the EC50 and Emax values by non-linear regression analysis of the dose-response curve.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.[2]

1. Materials:

  • CHO cells stably expressing M2 or M4 receptors.

  • Assay Buffer: Krebs-HEPES buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin: A direct activator of adenylyl cyclase.

  • This compound: Stock solution of known concentration.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

  • Seed cells in 96-well plates and grow to near confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

  • Add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) and incubate for a further 15-30 minutes at 37°C.

  • Terminate the reaction and lyse the cells according to the instructions of the cAMP assay kit.

  • Measure the intracellular cAMP levels using the chosen detection method.

3. Data Analysis:

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of this compound.

  • Determine the EC50 and Emax values by non-linear regression analysis of the dose-response curve.

Conclusion

This compound is a potent agonist at all five muscarinic acetylcholine receptor subtypes. It activates Gq/11-coupled M1, M3, and M5 receptors, leading to the stimulation of phosphoinositide hydrolysis, and activates Gi/o-coupled M2 and M4 receptors, resulting in the inhibition of adenylyl cyclase. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the pharmacological properties of this compound and its potential therapeutic applications. Further studies are warranted to fully elucidate its binding affinity profile at each of the individual human muscarinic receptor subtypes.

References

(S)-Aceclidine: A Comprehensive Toxicological and Safety Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Introduction

(S)-Aceclidine, the active pharmaceutical ingredient in VIZZ™, is a selective muscarinic acetylcholine receptor agonist recently approved for the treatment of presbyopia.[1][2] Its mechanism of action involves stimulating muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis) and a "pinhole" effect that improves near visual acuity with minimal impact on the ciliary muscle.[1][2] This technical guide provides a comprehensive overview of the toxicology and safety profile of this compound, drawing from available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Non-Clinical Toxicology

A comprehensive battery of non-clinical toxicology studies was conducted to characterize the safety profile of aceclidine prior to human trials. These studies were designed to comply with international regulatory guidelines.

Acute Toxicity

Acute toxicity studies were performed in rodents to determine the potential for toxicity following a single high dose of aceclidine. The median lethal dose (LD50) was established for various routes of administration.

Table 1: Acute Toxicity of Aceclidine in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal (i.p.)78
MouseIntravenous (i.v.)36
MouseOral (p.o.)165
MouseSubcutaneous (s.c.)102
RatIntravenous (i.v.)45
RatSubcutaneous (s.c.)225

Data sourced from publicly available information; it is not specified whether these studies were conducted with the (S)-enantiomer or a racemic mixture.[3]

Repeat-Dose Toxicity

Chronic ocular toxicity of aceclidine hydrochloride was evaluated in rabbits. The study revealed no adverse ocular or systemic effects at the doses tested.

Detailed quantitative data and specific protocols for repeat-dose toxicity studies are not publicly available.

Genotoxicity

A standard battery of genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of aceclidine. These studies concluded that aceclidine demonstrated no potential for mutagenicity or clastogenicity.

Table 2: Summary of Genotoxicity Studies for Aceclidine

AssayPurposeResult
Bacterial Reverse Mutation Assay (Ames Test)Evaluates the potential to induce gene mutations in bacteria.No mutagenic potential observed.
In Vitro Chromosomal Aberration AssayAssesses the potential to cause structural chromosomal damage in mammalian cells.No clastogenic potential observed.
In Vivo Micronucleus TestEvaluates chromosomal damage in developing red blood cells in whole animals.No clastogenic potential observed.

Specific quantitative results and detailed experimental protocols for these genotoxicity studies are not publicly available.

Genotoxicity_Workflow cluster_Ames Bacterial Reverse Mutation Assay (Ames Test) cluster_Chromo In Vitro Chromosomal Aberration Assay cluster_Micro In Vivo Micronucleus Test Ames1 Plate Salmonella typhimurium strains with test compound Ames2 Incubate plates Ames1->Ames2 Ames3 Count revertant colonies Ames2->Ames3 Chromo1 Treat mammalian cells with test compound Chromo2 Arrest cells in metaphase Chromo1->Chromo2 Chromo3 Harvest and stain chromosomes Chromo2->Chromo3 Chromo4 Microscopic analysis for aberrations Chromo3->Chromo4 Micro1 Administer test compound to rodents Micro2 Collect bone marrow or peripheral blood Micro1->Micro2 Micro3 Stain and prepare slides Micro2->Micro3 Micro4 Analyze for micronucleated erythrocytes Micro3->Micro4

Caption: Generalized workflow for standard genotoxicity assays.

Carcinogenicity

Carcinogenicity studies are typically required for drugs intended for long-term use.

Information regarding the conduct or results of carcinogenicity studies for this compound is not publicly available.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity (DART) studies were conducted for aceclidine in rats and rabbits. These studies found no teratogenic effects or maternal toxicity at systemic exposures significantly exceeding those observed in clinical trials. A pre- and postnatal development study in rats showed no adverse maternal, fetal, or neonatal effects at doses up to 1.5 mg/kg/day, which is approximately 110-fold higher than the maximum human ophthalmic dose based on body surface area.

Detailed quantitative data on endpoints such as fertility indices, litter size, and fetal abnormalities, as well as specific experimental protocols, are not publicly available.

DART_Workflow cluster_fertility Fertility and Early Embryonic Development cluster_efd Embryo-Fetal Development cluster_ppnd Pre- and Postnatal Development fertility_dosing Dose males and females prior to and during mating fertility_endpoints Evaluate mating performance, fertility indices, and early embryonic development fertility_dosing->fertility_endpoints efd_dosing Dose pregnant females during organogenesis efd_endpoints Examine dams and fetuses for maternal toxicity and fetal abnormalities efd_dosing->efd_endpoints ppnd_dosing Dose pregnant females from implantation through lactation ppnd_endpoints Evaluate maternal health, parturition, and offspring survival, growth, and development ppnd_dosing->ppnd_endpoints

Caption: Generalized workflow for reproductive and developmental toxicology studies.

Safety Pharmacology

As part of the standard preclinical safety evaluation, a core battery of safety pharmacology studies is conducted to assess the effects of the drug candidate on vital functions, including the central nervous, cardiovascular, and respiratory systems.

Specific results and detailed protocols for the safety pharmacology studies of this compound are not publicly available.

Clinical Safety and Tolerability

The clinical safety and tolerability of this compound ophthalmic solution have been evaluated in a series of clinical trials, including the Phase 3 CLARITY program.

Adverse Events in Phase 3 Clinical Trials

In the CLARITY 1 and 2 trials, this compound (LNZ100) was well-tolerated.[4] There were no serious treatment-related adverse events reported in over 30,000 treatment days across all three CLARITY trials.[4][5] The most common adverse reactions were mild, transient, and self-resolving.[6]

Table 3: Common Adverse Reactions (Incidence >5%) in Phase 3 CLARITY Trials of this compound Ophthalmic Solution

Adverse ReactionIncidence (%)
Instillation site irritation20
Dim vision16
Headache13
Conjunctival hyperemia>5
Ocular hyperemia>5

Data adapted from multiple sources reporting on the CLARITY clinical trials.[4][6]

Serious Adverse Events and Precautions

Rare cases of retinal tear and detachment have been reported with the use of miotics. Therefore, it is advised to conduct a retinal examination in all patients before starting treatment with this compound. Patients should be advised to seek immediate medical care if they experience a sudden onset of flashing lights, floaters, or vision loss. The use of miotics may also exacerbate ocular inflammation in patients with a history of iritis.

Mechanism of Action and Signaling Pathway

This compound is a muscarinic acetylcholine receptor agonist.[2] These receptors are G protein-coupled receptors (GPCRs) that mediate various cellular responses. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors Aceclidine This compound M1_M3_M5 Gq/11 Aceclidine->M1_M3_M5 activates M2_M4 Gi/o Aceclidine->M2_M4 activates PLC Phospholipase C (PLC) M1_M3_M5->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC AC Adenylyl Cyclase M2_M4->AC cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic acetylcholine receptor signaling pathways.

Conclusion

This compound has demonstrated a favorable safety and toxicology profile in both non-clinical studies and extensive clinical trials. The preclinical data indicate a lack of genotoxic potential and no significant reproductive or developmental toxicity at doses well above clinical exposure levels. In clinical use, this compound is well-tolerated, with the most common adverse events being mild and transient ocular effects. This comprehensive safety profile supports its use for the treatment of presbyopia in the approved patient population. Further research and post-market surveillance will continue to expand our understanding of the long-term safety of this compound.

References

(S)-Aceclidine solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of (S)-Aceclidine

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of this compound and its commonly used hydrochloride salt in various laboratory solvents.

Quantitative Solubility Data

This compound's solubility profile highlights its amphiphilic nature, showing moderate solubility in both aqueous and organic solvents.[1] The data presented below has been compiled from various sources to aid in the preparation of stock solutions and experimental media. The majority of commercially available Aceclidine is in the hydrochloride salt form, which generally exhibits enhanced aqueous solubility.

SolventFormConcentrationTemperatureNotesSource(s)
Dimethyl Sulfoxide (DMSO)Base100 mg/mL (590.95 mM)Not SpecifiedUltrasonic assistance may be needed.[2]
Dimethyl Sulfoxide (DMSO)Hydrochloride~30 mg/mLNot Specified[1][3][4]
Dimethyl Sulfoxide (DMSO)Hydrochloride100 mg/mL (486.19 mM)Not SpecifiedUltrasonic assistance may be needed.[5]
Dimethylformamide (DMF)Hydrochloride~30 mg/mLNot Specified[1][3][4][6]
EthanolHydrochloride≤30 mg/mLNot Specified[1][4]
WaterBase226.0 mg/mLNot SpecifiedPredicted value from ALOGPS calculations.[1]
WaterHydrochloride≥15 mg/mL~60 °C[1]
PBS (pH 7.2)Hydrochloride~10 mg/mLNot Specified[3][6]

Experimental Protocols for Solution Preparation

Accurate and reproducible experimental results depend on correct solution preparation. Below are standard protocols for dissolving this compound hydrochloride for in vitro and in vivo applications.

Protocol 1: Preparation of Stock Solutions in Organic Solvents

This protocol is suitable for preparing concentrated stock solutions for subsequent dilution in aqueous media for in vitro experiments.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Anhydrous solvent (e.g., DMSO, DMF, or Ethanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of this compound hydrochloride solid in a sterile vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the target concentration (e.g., 30 mg/mL).[3][4]

  • Purge the vial with an inert gas to minimize degradation, as recommended for some organic solvents.[3]

  • Cap the vial tightly and vortex thoroughly.

  • If dissolution is slow or incomplete, use an ultrasonic bath to aid in solubilization.[2][5] Heating the solution to 37°C can also increase solubility.[2][4]

  • Once fully dissolved, store the stock solution appropriately. For short-term storage (days to weeks), 0-4°C is suitable; for long-term storage (months to years), -20°C is recommended.[1]

Protocol 2: Preparation of Aqueous Solutions

This protocol is for preparing aqueous solutions directly or by diluting a concentrated organic stock solution.

Procedure for Direct Dissolution:

  • Directly dissolve the crystalline this compound hydrochloride solid in an aqueous buffer, such as PBS (pH 7.2).[3]

  • The solubility in PBS is approximately 10 mg/mL.[3][6]

  • Vortex or agitate until the solid is completely dissolved.

  • It is recommended not to store aqueous solutions for more than one day to ensure stability and prevent degradation.[3]

Procedure for Dilution from Organic Stock:

  • Prepare a concentrated stock solution in an organic solvent as described in Protocol 1.

  • Make further dilutions of the stock solution into aqueous buffers or isotonic saline to the desired final concentration.[3]

  • Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[3]

Protocol 3: Preparation for In Vivo Administration

For animal studies, specific solvent systems are often required to ensure biocompatibility and sufficient solubility.

Recommended Solvent System: A commonly used vehicle for in vivo administration involves a multi-component system.[5][7]

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO.

  • Prepare the final formulation by adding the solvents sequentially in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Ensure the compound is fully dissolved after the addition of each solvent before adding the next. The final solution should be clear. This system can achieve a solubility of ≥ 2.5 mg/mL.[5][8]

Signaling Pathway and Mechanism of Action

This compound is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist, with a notable effect on M1 and M3 subtypes.[5][9] Its mechanism of action involves stimulating these G-protein coupled receptors (GPCRs), which are located on smooth muscle cells, such as the iris sphincter.[10][11]

Upon binding to the M3 receptor, Aceclidine activates a Gq protein. This, in turn, stimulates the enzyme phospholipase C (PLC).[10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated Ca2+ levels lead to the contraction of the smooth muscle, resulting in physiological effects like pupillary constriction (miosis).[10]

Aceclidine_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Aceclidine This compound Aceclidine->M3R Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca2+ Release ER->Ca Response Smooth Muscle Contraction Ca->Response Initiates

Aceclidine M3 Receptor Signaling Pathway

References

(S)-Aceclidine in Aqueous Solution: A Technical Guide to Hydrolysis and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of (S)-Aceclidine in aqueous solutions, with a focus on its hydrolysis. This compound, a muscarinic acetylcholine receptor agonist, is utilized in ophthalmic formulations for the treatment of glaucoma and presbyopia.[1] Its efficacy is intrinsically linked to its chemical integrity, as the ester functional group is susceptible to hydrolysis, leading to degradation of the active pharmaceutical ingredient (API). This document outlines the degradation pathways, presents a framework for quantifying stability, details experimental protocols for analysis, and visualizes the associated signaling pathways.

Hydrolysis of this compound

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its acetate ester moiety. This reaction yields 3-quinuclidinol and acetic acid, rendering the drug inactive.[1] The hydrolysis can be catalyzed by both acidic and basic conditions. In vivo, this process is facilitated by esterase enzymes.

The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. Generally, ester hydrolysis exhibits a V-shaped or U-shaped pH-rate profile, with the highest stability observed at a specific pH, typically in the weakly acidic range. As the pH deviates from this point, becoming more acidic or alkaline, the rate of degradation increases.

Degradation Products

The hydrolysis of this compound results in the formation of equimolar amounts of (S)-3-quinuclidinol and acetic acid. (S)-3-quinuclidinol is the primary metabolite of Aceclidine.[1]

Quantitative Stability Data

Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C

pHApparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
2.05.0 x 10⁻⁶38.5
3.01.5 x 10⁻⁶128.4
4.05.0 x 10⁻⁷385.1
5.08.0 x 10⁻⁷240.7
6.02.5 x 10⁻⁶77.0
7.09.0 x 10⁻⁶21.4
8.03.0 x 10⁻⁵6.4
9.01.2 x 10⁻⁴1.6

Table 2: Illustrative Temperature-Dependent Hydrolysis of this compound at pH 7.4

Temperature (°C)Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
41.2 x 10⁻⁶160.4
259.0 x 10⁻⁶21.4
404.5 x 10⁻⁵4.3
602.8 x 10⁻⁴0.7

Experimental Protocols

To rigorously assess the stability of this compound in aqueous solutions, a comprehensive set of experimental protocols should be employed. These include forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies involve subjecting this compound solutions to stress conditions more severe than those encountered during storage.

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a pH of minimal degradation, such as pH 4-5) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled, lower temperature (e.g., room temperature) due to the typically faster rate of base-catalyzed hydrolysis, for defined periods (e.g., 5, 15, 30, 60 minutes). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period, monitoring the degradation.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a neutral pH buffer for a defined period.

  • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the concentration of this compound and its degradation products.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between the parent drug and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., ~215 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of this compound

This compound is a selective agonist of the M3 muscarinic acetylcholine receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the physiological response.

G cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Aceclidine This compound Aceclidine->M3R Binds to IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Physiological Response (e.g., muscle contraction) Ca->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_solution->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation Expose to thermal Thermal Stress (e.g., 70°C) prep_solution->thermal Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data_analysis Data Analysis (Kinetics, Degradation Profile) hplc->data_analysis result Stability Profile & Degradation Pathway data_analysis->result

Caption: Workflow for this compound Stability Study.

Hydrolysis Reaction

The chemical equation for the hydrolysis of this compound is depicted below.

G Aceclidine This compound plus1 + Water H₂O arrow (H⁺ or OH⁻ catalyst) Quinuclidinol (S)-3-Quinuclidinol plus2 + AceticAcid Acetic Acid

Caption: Hydrolysis of this compound.

Conclusion

The stability of this compound in aqueous solutions is a critical factor for the development of robust and effective ophthalmic formulations. The primary degradation mechanism is hydrolysis of the ester linkage, a reaction that is sensitive to both pH and temperature. While specific public data on the kinetics of this degradation is limited, established principles of chemical kinetics and stability testing provide a clear path for its investigation. By employing rigorous experimental protocols, including forced degradation studies and validated stability-indicating analytical methods, researchers and drug development professionals can thoroughly characterize the stability profile of this compound. This understanding is paramount for optimizing formulation parameters, establishing appropriate storage conditions, and ensuring the therapeutic efficacy and safety of this compound products.

References

(S)-Aceclidine Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a muscarinic acetylcholine receptor agonist. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides an in-depth overview of the known and potential metabolic pathways of this compound, detailed experimental protocols for metabolite identification, and relevant signaling pathways. While the primary metabolic pathway of Aceclidine is established, this guide also explores other potential biotransformations based on its chemical structure.

Known Metabolism and Pharmacokinetics

The principal metabolic pathway of Aceclidine is the hydrolysis of its ester group, yielding the primary metabolite, (S)-3-Quinuclidinol.[1] This reaction is catalyzed by esterases present in various tissues and plasma.

Quantitative Pharmacokinetic Data

Systemic exposure to this compound and its primary metabolite has been evaluated in human subjects. The following table summarizes the key pharmacokinetic parameters for (S)-3-Quinuclidinol following administration of this compound.

AnalyteCmax (ng/mL)AUC0-t (hr*ng/mL)
(S)-3-Quinuclidinol2,1144,899

Data represents the mean values observed in study participants.[1]

Postulated Metabolic Pathways of this compound

Based on the chemical structure of this compound, a tertiary amine and an ester, and its primary metabolite, an alicyclic alcohol, several Phase I and Phase II metabolic pathways can be postulated in addition to hydrolysis.

Phase I Metabolism
  • Hydrolysis: As established, the ester linkage is susceptible to hydrolysis by carboxylesterases, leading to the formation of (S)-3-Quinuclidinol and acetic acid.

  • N-Oxidation: The tertiary amine of the quinuclidine ring is a potential site for oxidation by Cytochrome P450 (CYP) enzymes, forming an N-oxide metabolite.[2]

  • Hydroxylation: The quinuclidine ring itself may undergo hydroxylation at various positions, catalyzed by CYP enzymes.

Phase II Metabolism

The primary metabolite, (S)-3-Quinuclidinol, possesses a secondary alcohol group, making it a substrate for conjugation reactions.

  • Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[3]

  • Sulfation: The hydroxyl group can also undergo sulfation by sulfotransferases (SULTs).[4][5]

Postulated Metabolic Pathways of this compound aceclidine This compound hydrolysis Hydrolysis (Esterases) aceclidine->hydrolysis n_oxidation N-Oxidation (CYP450s) aceclidine->n_oxidation hydroxylation Hydroxylation (CYP450s) aceclidine->hydroxylation quinuclidinol (S)-3-Quinuclidinol hydrolysis->quinuclidinol glucuronidation Glucuronidation (UGTs) quinuclidinol->glucuronidation sulfation Sulfation (SULTs) quinuclidinol->sulfation n_oxide This compound N-Oxide n_oxidation->n_oxide hydroxy_aceclidine Hydroxy-(S)-Aceclidine hydroxylation->hydroxy_aceclidine glucuronide (S)-3-Quinuclidinol Glucuronide glucuronidation->glucuronide sulfate (S)-3-Quinuclidinol Sulfate sulfation->sulfate

Postulated metabolic pathways of this compound.

Experimental Protocols for Metabolite Identification

The following protocols describe generalized in vitro methods for identifying the potential metabolites of this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify CYP450-mediated metabolites.

1. Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. Control Incubations:

  • No NADPH: To identify non-CYP450 mediated metabolism.

  • No HLM: To assess the chemical stability of this compound in the incubation buffer.

  • Specific CYP450 Inhibitors: To identify the specific CYP isozymes involved in the metabolism (reaction phenotyping).[6][7][8][9]

In Vitro Incubation with Human Liver S9 Fraction

This protocol can identify both Phase I (CYP450 and cytosolic enzymes) and Phase II metabolites.

1. Materials:

  • Same as for HLM protocol, plus:

  • UDPGA (uridine 5'-diphospho-glucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Alamethicin (a pore-forming agent to allow cofactors access to UGTs)

2. Incubation Procedure:

  • Follow steps 1 and 2 of the HLM protocol, using human liver S9 fraction instead of HLM.

  • If investigating Phase II metabolism, pre-incubate the S9 fraction with alamethicin (e.g., 50 µg/mg protein) for 15 minutes on ice.

  • Initiate the reaction by adding this compound, NADPH regenerating system, UDPGA (for glucuronidation), and PAPS (for sulfation).

  • Follow steps 4-7 of the HLM protocol.

Experimental Workflow for Metabolite Identification cluster_invitro In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_analysis Analytical Identification aceclidine This compound incubation Incubation with Human Liver Microsomes/S9 (with cofactors) aceclidine->incubation termination Reaction Termination (e.g., Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis (Metabolite Profiling) supernatant->lcms nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr

General workflow for in vitro metabolite identification.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary tool for detecting and quantifying metabolites due to its high sensitivity and selectivity.

  • Chromatography: A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A chiral column may be necessary to separate enantiomers of aceclidine and its metabolites.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) is employed to generate fragmentation patterns for structural elucidation.

  • Data Analysis: Metabolites are identified by comparing the mass spectra of the samples with control samples and predicting the mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of metabolites.

  • Sample Preparation: Metabolites of interest are typically isolated and purified from the in vitro incubation matrix using techniques like solid-phase extraction (SPE) or preparative HPLC.

  • NMR Experiments: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the exact structure of the metabolite, including the site of modification.[10][11][12][13][14]

Signaling Pathways of Muscarinic Receptor Agonists

This compound is a muscarinic receptor agonist. The following diagrams illustrate the general signaling pathways activated by muscarinic receptors, which are G-protein coupled receptors (GPCRs).

M1 and M3 Receptor Signaling Pathway

M1 and M3 receptors are coupled to Gq/11 proteins.

M1_M3_Signaling_Pathway agonist This compound receptor M1/M3 Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases ca2->pkc activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) ca2->cellular_response pkc->cellular_response

M1 and M3 muscarinic receptor signaling pathway.
M2 and M4 Receptor Signaling Pathway

M2 and M4 receptors are coupled to Gi/o proteins.

M2_M4_Signaling_Pathway agonist This compound receptor M2/M4 Receptor agonist->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP ac->atp converts camp ↓ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka inhibits activation of cellular_response Cellular Response (e.g., Decreased Heart Rate) pka->cellular_response modulates

M2 and M4 muscarinic receptor signaling pathway.

Conclusion

The primary metabolic fate of this compound is hydrolysis to (S)-3-Quinuclidinol. However, based on its chemical structure, other Phase I and Phase II metabolic pathways are plausible and warrant investigation for a complete understanding of its disposition. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to comprehensively identify and characterize the full metabolic profile of this compound. Furthermore, understanding the downstream signaling pathways of muscarinic receptors provides context for the pharmacological effects of the parent compound and potentially its active metabolites.

References

Methodological & Application

Application Notes and Protocols for (S)-Aceclidine in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of two key neuropathological hallmarks: extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The cholinergic hypothesis, one of the earliest theories of AD pathogenesis, posits that cognitive decline is significantly attributable to a deficiency in the neurotransmitter acetylcholine (ACh). Consequently, strategies to enhance cholinergic signaling remain a cornerstone of symptomatic treatment.

(S)-Aceclidine is a potent and selective muscarinic acetylcholine receptor agonist with a primary affinity for the M1 receptor subtype. The M1 receptor is highly expressed in the hippocampus and neocortex, regions critical for learning and memory. Targeting the M1 receptor is a promising therapeutic strategy in AD for two primary reasons:

  • Symptomatic Improvement: Activation of M1 receptors can enhance cholinergic neurotransmission, potentially improving cognitive deficits.

  • Disease-Modifying Potential: Preclinical evidence suggests that M1 receptor activation can promote the non-amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of pathogenic Aβ peptides.[1][2] Furthermore, M1 agonists may decrease the hyperphosphorylation of tau protein, addressing both major pathologies of AD.[3][4]

These application notes provide a comprehensive guide for utilizing this compound and other M1-selective agonists in preclinical AD research models to investigate both cognitive enhancement and disease-modifying effects.

Mechanism of Action: Dual Pathway Modulation

This compound, by activating the M1 muscarinic receptor, can theoretically mitigate Alzheimer's pathology through two distinct pathways. Firstly, it promotes the α-secretase cleavage of Amyloid Precursor Protein (APP), leading to the production of the neuroprotective sAPPα fragment and preventing the formation of amyloid-beta (Aβ) peptides. Secondly, M1 receptor signaling can modulate the activity of kinases like GSK-3β, which is implicated in the hyperphosphorylation of tau protein, thereby potentially reducing the formation of neurofibrillary tangles.[3][5]

G cluster_0 Non-Amyloidogenic Pathway cluster_1 Tau Phosphorylation Pathway Aceclidine This compound M1 M1 Receptor Aceclidine->M1 Binds & Activates PLC PLC Activation M1->PLC PKC PKC Activation PLC->PKC Alpha_Secretase ↑ α-secretase (ADAM17) PKC->Alpha_Secretase BACE1 ↓ BACE1 Activity PKC->BACE1 Inhibits APP APP Alpha_Secretase->APP Cleaves sAPPa sAPPα (Neuroprotective) APP->sAPPa Abeta ↓ Aβ Production BACE1->Abeta Reduces M1_2 M1 Receptor Kinases Kinase Modulation (e.g., GSK-3β) M1_2->Kinases Regulates Tau Tau Protein Kinases->Tau Acts on pTau ↓ Hyperphosphorylated Tau Tau->pTau Aceclidine_2 This compound Aceclidine_2->M1_2 Binds & Activates

Proposed signaling pathways for this compound.

Experimental Applications & Representative Data

While specific preclinical data for this compound in AD models is limited in published literature, numerous studies on other selective M1 agonists like Cevimeline (AF102B), AF267B, and Xanomeline provide a strong basis for experimental design and expected outcomes.[6][7][8] The following tables summarize representative quantitative data from such studies.

Table 1: Representative Efficacy of M1 Agonists on Cognitive Performance
Animal ModelM1 AgonistDosing RegimenBehavioral TestOutcome MeasureResult (% Improvement vs. Vehicle)Reference
5xFAD MiceVU0364572~10 mg/kg/day in water for 4 monthsMorris Water Maze (Probe)Time in Target Quadrant▲ 36.7%[9]
3xTg-AD MiceAF267BChronic TreatmentMorris Water MazeEscape Latency▼ Significant Reduction[5][8]
Scopolamine-induced Amnesia (Mice)Xanomeline(Not Specified)Passive Avoidance TestMemory Deficit Attenuation▲ Significant Improvement[6]
Table 2: Representative Efficacy of M1 Agonists on AD Biomarkers
Model / SpeciesM1 AgonistDosing RegimenBiomarkerResult (% Change vs. Control/Baseline)Reference
AD PatientsCevimeline (AF102B)(Not Specified)CSF Aβ Levels▼ 22%[10]
3xTg-AD MiceAF267BChronic TreatmentBrain Aβ42 Levels▼ Significant Reduction[5][8]
3xTg-AD MiceAF267BChronic TreatmentBrain Phospho-Tau▼ Significant Reduction[5][8]
APP Transgenic MiceAF102BIntracerebral InfusionInterstitial Fluid Aβ▼ Rapid Reduction[11]

Detailed Experimental Protocols

The following protocols provide a template for assessing the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model.

G start Start: Select Animal Model (e.g., 5xFAD Mice, 2 months old) drug_admin Protocol 1: Chronic Drug Administration (this compound or Vehicle) start->drug_admin washout Drug Washout Period (e.g., 24-48 hours) drug_admin->washout behavior Protocol 2 & 3: Behavioral Testing (MWM, NOR) washout->behavior tissue Euthanasia & Tissue Collection (Brain Hemispheres) behavior->tissue analysis Protocol 4: Biochemical & Histological Analysis (Western Blot, IHC) tissue->analysis end End: Data Analysis & Interpretation analysis->end

Overall experimental workflow diagram.
Protocol 1: Animal Model and Drug Administration

  • Animal Model: Utilize 5xFAD transgenic mice, which rapidly develop amyloid pathology.[12][13] Wild-type littermates should be used as controls. Begin treatment at 2 months of age, prior to significant plaque deposition and cognitive decline.

  • Housing: House animals under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly assign mice to two groups:

    • Vehicle Group: Receives control vehicle (e.g., sterile water or saline).

    • This compound Group: Receives the drug.

  • Dosing: Based on data from similar M1 agonists, a starting dose of 10 mg/kg/day is recommended.[9]

    • Route of Administration: Oral gavage is preferred for precise daily dosing. Alternatively, the drug can be administered in the drinking water if stable.

    • Duration: Administer daily for 4 months to assess disease-modifying effects.[9]

  • Monitoring: Monitor animal health and weight weekly.

Protocol 2: Behavioral Testing - Morris Water Maze (MWM)

This test assesses hippocampal-dependent spatial learning and memory.[12][14][15]

  • Apparatus: A circular pool (~110-120 cm diameter) filled with opaque water (20±2°C) using non-toxic white paint. A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface. Place distinct visual cues around the room.[12]

  • Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform. Then, place the mouse on the platform for 30 seconds.

  • Acquisition Training (Days 2-6):

    • Conduct 4 trials per mouse per day with a 15-minute inter-trial interval.

    • For each trial, gently place the mouse into the water facing the pool wall from one of four semi-random start positions (N, S, E, W).

    • Allow the mouse to search for the platform for a maximum of 90 seconds.

    • If the mouse finds the platform, allow it to remain there for 30 seconds.

    • If it fails to find the platform within 90 seconds, gently guide it to the platform and allow it to stay for 30 seconds.[14]

    • Record the escape latency (time to find the platform) and path length using an automated tracking system.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Place the mouse in the quadrant opposite where the platform was located and allow it to swim for 60-90 seconds.[14]

    • Record the time spent in the target quadrant and the number of platform location crosses as a measure of spatial memory retention.

Protocol 3: Behavioral Testing - Novel Object Recognition (NOR)

This test assesses recognition memory, which is less stressful than the MWM.[16][17][18]

  • Apparatus: An open-field arena (e.g., 60x60x60 cm box).

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.[17]

  • Familiarization/Training (Day 2):

    • Place two identical objects (e.g., small red cylinders) in the arena.

    • Allow the mouse to explore the objects for 10 minutes.[17]

    • Return the mouse to its home cage.

  • Test Phase (Day 2, after a 24h retention interval):

    • Replace one of the familiar objects with a novel object (e.g., a green plastic cylinder of similar size).[17]

    • Place the mouse back in the arena and record its exploration behavior for 5-10 minutes.

    • Exploration is defined as the mouse's nose pointing at the object within a 2 cm distance.[16]

  • Data Analysis: Calculate the Discrimination Index (DI) as:

    • DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)[17]

    • A higher DI indicates better recognition memory.

Protocol 4: Post-Mortem Tissue Analysis

After behavioral testing, collect brain tissue for pathological assessment.

A. Immunohistochemistry (IHC) for Aβ Plaques and p-Tau [19]

  • Tissue Preparation:

    • Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brain into 30-40 μm coronal sections using a cryostat or vibratome.

  • Antigen Retrieval: For Aβ staining, pre-treat sections with 80% formic acid for 10 minutes.[19] For p-Tau, use a citrate buffer-based heat-induced antigen retrieval method.

  • Staining:

    • Wash sections in PBS and block with a solution containing normal serum and a detergent (e.g., Triton X-100) for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-Aβ 6E10 or 4G8; anti-phospho-Tau AT8).

    • Wash and incubate with an appropriate biotinylated secondary antibody for 1-2 hours.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize with 3,3'-Diaminobenzidine (DAB) substrate, which produces a brown precipitate.

  • Quantification: Capture images of the cortex and hippocampus. Use image analysis software (e.g., ImageJ) to quantify the plaque burden or p-Tau immunoreactive area as a percentage of the total area analyzed.

B. Western Blot for Aβ and p-Tau Levels [20][21]

  • Protein Extraction:

    • Homogenize one brain hemisphere in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. The supernatant contains the soluble protein fraction.[20]

    • For insoluble Aβ, the pellet can be further extracted using formic acid.[20]

  • Quantification: Determine the total protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 25-50 µg) onto an SDS-PAGE gel.

    • Separate proteins by size via electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Aβ, anti-total-Tau, anti-phospho-Tau, and a loading control like β-actin) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Visualization and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify the band intensity using densitometry software. Normalize the levels of target proteins to the loading control.

Conclusion

This compound represents a valuable pharmacological tool for investigating the therapeutic potential of M1 muscarinic receptor activation in the context of Alzheimer's disease. The protocols outlined here provide a robust framework for conducting preclinical studies in relevant animal models. By combining rigorous behavioral assessments with detailed post-mortem biochemical and histological analyses, researchers can effectively evaluate the capacity of this compound to not only ameliorate cognitive symptoms but also to modify the underlying Aβ and tau pathologies, thereby contributing to the development of next-generation Alzheimer's therapies.

References

Application Notes and Protocols for (S)-Aceclidine-Induced Miosis in Rabbits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent and selective muscarinic acetylcholine receptor agonist.[1] In ophthalmic applications, it selectively targets M3 muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[2][3] This selective action makes it a molecule of interest for conditions requiring a "pinhole" effect to improve depth of focus, such as presbyopia, with potentially fewer side effects like accommodative spasm compared to less selective miotics like pilocarpine.[1][4] These application notes provide a framework for preclinical evaluation of this compound-induced miosis in the rabbit model, a common model in ophthalmic research.

Disclaimer: No specific dosage of this compound for inducing miosis in rabbits has been definitively established in the public domain. The following protocols are generalized based on studies of other muscarinic agonists in rabbits and the known properties of aceclidine. A preliminary dose-finding (dose-ranging) study is essential to determine the optimal concentration of this compound for specific research needs.

Quantitative Data Summary

Table 1: Example Data from Pilocarpine Studies in Rabbits for Protocol Design Reference

AgentConcentrationVehiclePeak Miosis TimeDuration of ActionReference
Pilocarpine Solution1%Saline Solution0.25 hours~5 hours[3]
Pilocarpine Liposome1%Liposomal Prep.0.5 hours~7 hours[3]
Pilocarpine2%Not SpecifiedNot SpecifiedNot Specified[5][6]

Note: This table is for reference to aid in the design of an this compound study. The pharmacokinetics and pharmacodynamics of this compound will differ.

Signaling Pathway of this compound-Induced Miosis

This compound, a parasympathomimetic, mimics the action of acetylcholine on muscarinic receptors. In the eye, it primarily acts on the M3 subtype located on the iris sphincter muscle.[2][3] The binding of this compound to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. The elevated calcium levels lead to the contraction of the smooth muscle cells of the iris sphincter, resulting in miosis (pupil constriction).

G cluster_0 cluster_1 SA This compound M3R M3 Muscarinic Receptor (on Iris Sphincter Muscle) SA->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Increased Intracellular Ca²⁺ IP3->Ca Stimulates Release of Contraction Iris Sphincter Muscle Contraction Ca->Contraction Induces Miosis Miosis (Pupil Constriction) Contraction->Miosis Results in

Caption: Signaling pathway of this compound-induced miosis.

Experimental Protocols

The following is a generalized protocol for evaluating the miotic effects of a novel substance like this compound in rabbits.

Animal Model
  • Species: New Zealand White rabbits are commonly used due to their large eye size and ease of handling.

  • Health Status: Animals should be healthy, with no signs of ocular inflammation or abnormalities.

  • Housing: Rabbits should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials
  • This compound of known purity.

  • Sterile, isotonic vehicle solution (e.g., saline or a buffered solution with appropriate viscosity-enhancing agents).

  • Micropipette for accurate dosing.

  • Digital caliper or a specialized pupillometer for measuring pupil diameter.

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) for initial examinations if necessary.

  • Red light source for measurements in low-light conditions to avoid stimulating the pupillary light reflex.

Experimental Workflow

G cluster_workflow Experimental Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Pupil Diameter Measurement (T=0) A->B C Topical Administration of This compound or Vehicle B->C D Pupil Diameter Measurement at Predetermined Time Points C->D F Observation for Adverse Effects C->F E Data Analysis: - Change from Baseline - Duration of Miosis D->E

Caption: Experimental workflow for evaluating miotic agents.

Detailed Procedure
  • Animal Preparation and Baseline Measurement:

    • Allow rabbits to acclimate to the study environment.

    • Gently restrain the rabbit.

    • Measure the baseline pupil diameter of both eyes using a digital caliper or pupillometer. To minimize variability due to the light reflex, measurements should be taken under controlled, dim lighting conditions.

    • One eye will serve as the treatment eye, and the contralateral eye can be used as a control (receiving the vehicle).

  • Drug Administration:

    • Instill a precise volume (e.g., 25-50 µL) of the this compound ophthalmic solution into the lower conjunctival sac of the treatment eye.

    • Instill an equal volume of the vehicle solution into the control eye.

    • Hold the eyelid closed for a few seconds to facilitate drug distribution and prevent immediate washout.

  • Post-Administration Monitoring:

    • Measure the pupil diameter of both eyes at predetermined time intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 8-10 hours or until the pupil returns to baseline).

    • Throughout the study, observe the eyes for any signs of adverse reactions, such as conjunctival hyperemia (redness), discharge, or signs of discomfort.

Dose-Finding Study Design

To determine an effective dose, a dose-escalation study is recommended.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low concentration of this compound (e.g., 0.1%).

    • Group 3: Medium concentration of this compound (e.g., 0.5%).

    • Group 4: High concentration of this compound (e.g., 1.5%).

  • Procedure: Follow the general protocol outlined above for each group.

  • Analysis: Compare the extent and duration of miosis across the different concentration groups to identify a dose that produces a significant miotic effect with minimal adverse reactions. The concentration used in the recently approved human formulation Vizz (1.44% aceclidine) might be a relevant concentration to include in the testing range.[7][8]

Data Presentation and Analysis

The collected data should be organized to clearly demonstrate the dose-response relationship and the time course of the miotic effect.

Table 2: Template for Recording Pupil Diameter (mm)

Animal IDEyeBaseline (T=0)T=15 minT=30 minT=1 hrT=2 hrT=4 hrT=6 hrT=8 hr
Rabbit 1Treated
Control
Rabbit 2Treated
Control
......

Table 3: Template for Summarizing Miotic Effect

Treatment GroupNMax. Pupil Diameter Reduction (mm ± SD)Time to Max. Miosis (min ± SD)Duration of Significant Miosis (hours ± SD)
Vehicle
Low Dose this compound
Medium Dose this compound
High Dose this compound
  • Statistical Analysis: Appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different concentrations of this compound to the vehicle control and to each other.

Conclusion

While specific dosage data for this compound in rabbits is pending publication, the provided protocols offer a robust framework for its preclinical evaluation. Based on its known mechanism as a selective muscarinic agonist and comparative data with other miotics, this compound holds promise for ophthalmic applications. Rigorous dose-finding studies are a critical first step in elucidating its therapeutic potential and safety profile in a preclinical setting.

References

Application Note: Cell-Based Phosphoinositide Hydrolysis Assay for (S)-Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent muscarinic acetylcholine receptor agonist.[1] It primarily interacts with muscarinic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions. The five muscarinic receptor subtypes (M1-M5) are classified based on their signaling pathways. The M1, M3, and M5 receptor subtypes preferentially couple through Gq/11 proteins, which activate phospholipase C (PLC).[2] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C. This compound has been shown to stimulate phosphoinositide hydrolysis in Chinese hamster ovary (CHO) cells transfected with M1, M3, and M5 muscarinic subtypes, indicating its agonist activity at these Gq-coupled receptors.[3]

This application note provides a detailed protocol for a cell-based phosphoinositide hydrolysis assay to characterize the activity of this compound on Gq-coupled muscarinic receptors, specifically the M1 subtype. The assay utilizes the robust and sensitive IP-One HTRF (Homogeneous Time-Resolved Fluorescence) technology to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay is a reliable method for determining the potency and efficacy of compounds like this compound that target Gq-coupled receptors.

Principle of the Assay

The IP-One HTRF assay is a competitive immunoassay. Cellular activation of Gq-coupled receptors by an agonist such as this compound leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation in the cells. The assay kit contains an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody (donor). In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. When cellular IP1 is present, it competes with the IP1-d2 for binding to the antibody, leading to a decrease in the FRET signal. This decrease is inversely proportional to the concentration of IP1 produced by the cells.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound M1_Receptor M1 Receptor (GPCR) This compound->M1_Receptor Binds Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG IP2 IP2 IP3->IP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation IP1 IP1 (Accumulates) IP2->IP1

Caption: Gq-coupled M1 receptor signaling pathway activated by this compound.

Materials and Methods

Materials
  • CHO-K1 cells stably expressing the human muscarinic M1 receptor (CHO-M1)

  • This compound

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, IP1 standards, stimulation buffer, and lysis buffer)

  • Cell culture medium (e.g., F-12K)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • White, low-volume 384-well plates

  • HTRF-compatible microplate reader

Cell Culture

CHO-M1 cells are cultured in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are harvested at 80-90% confluency.

Experimental Protocol

The following protocol is optimized for a 384-well plate format.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_detection Detection A 1. Harvest and resuspend CHO-M1 cells D 4. Dispense cells into 384-well plate A->D B 2. Prepare this compound serial dilutions E 5. Add this compound dilutions or IP1 standards B->E C 3. Prepare IP1 standards C->E F 6. Incubate for 60 min at 37°C E->F G 7. Add IP1-d2 and anti-IP1-cryptate F->G H 8. Incubate for 60 min at room temperature G->H I 9. Read plate on HTRF reader H->I

Caption: Step-by-step workflow for the phosphoinositide hydrolysis assay.

Detailed Steps
  • Cell Preparation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in stimulation buffer at a density of 4 x 10^5 cells/mL. This will result in 20,000 cells per well when 10 µL is dispensed.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in stimulation buffer. The concentration range should be chosen to generate a full dose-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare a standard curve of IP1 using the provided standards in the stimulation buffer.

  • Assay Plate Loading:

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Add 10 µL of the this compound dilutions or IP1 standards to the respective wells.

    • For the negative control (basal level), add 10 µL of stimulation buffer without the compound.

  • Stimulation:

    • Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Prepare the HTRF detection reagents according to the kit manufacturer's instructions.

    • Add 5 µL of IP1-d2 to each well.

    • Add 5 µL of anti-IP1-cryptate to each well.

  • Final Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

Data Analysis

  • Calculate the HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) x 10^4

  • Calculate Delta F% (optional, for signal-to-background assessment):

    • Delta F% = [(Standard or Sample Ratio - Negative Control Ratio) / Negative Control Ratio] x 100

  • Generate a Standard Curve:

    • Plot the HTRF ratio of the IP1 standards against the corresponding IP1 concentrations.

    • Use a four-parameter logistic regression (sigmoidal dose-response with variable slope) to fit the curve.

  • Determine IP1 Concentrations in Samples:

    • Interpolate the IP1 concentrations for the this compound-treated samples from the standard curve.

  • Generate a Dose-Response Curve:

    • Plot the calculated IP1 concentrations against the log of the this compound concentrations.

    • Fit the data using a four-parameter logistic regression to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Data Presentation

The following tables present illustrative data for an this compound dose-response experiment in CHO-M1 cells. Note: The EC50 and Emax values are representative and may vary depending on experimental conditions.

Table 1: Illustrative Dose-Response Data for this compound in CHO-M1 Cells

This compound (M)Log[this compound]HTRF Ratio (Mean)[IP1] (nM)
1.00E-05-5.00850120.5
1.00E-06-6.00950105.2
1.00E-07-7.00150065.8
1.00E-08-8.00250025.3
1.00E-09-9.0032008.1
1.00E-10-10.0034502.5
0 (Basal)-35001.2

Table 2: Summary of this compound Potency and Efficacy (Illustrative)

ParameterValue
EC50 5.6 nM
Emax 125 nM [IP1]
Hill Slope 1.1

Conclusion

This application note provides a detailed and robust protocol for the characterization of this compound's agonist activity at Gq-coupled muscarinic receptors using a cell-based phosphoinositide hydrolysis assay. The IP-One HTRF technology offers a sensitive, high-throughput compatible method for quantifying the accumulation of IP1, enabling the accurate determination of compound potency and efficacy. This assay is a valuable tool for researchers and drug development professionals working on muscarinic receptor modulators.

References

Preparation of (S)-Aceclidine Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent and selective muscarinic acetylcholine receptor agonist, with a primary focus on the M1 and M3 subtypes. Its utility in research and drug development, particularly in ophthalmology and for conditions involving the parasympathetic nervous system, necessitates standardized protocols for the preparation of solutions for in vitro studies.[1] This document provides detailed application notes and protocols for the preparation, sterilization, and storage of this compound solutions intended for cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Properties of this compound Hydrochloride

This compound is typically supplied as a crystalline solid in its hydrochloride salt form (C₉H₁₅NO₂ · HCl), which enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₉H₁₅NO₂ · HCl[2]
Molecular Weight 205.7 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥95%[2]
Storage of Solid -20°C[2]
Long-term Stability (Solid) ≥ 4 years at -20°C[2]

Solubility of this compound Hydrochloride

Proper solubilization is critical for achieving accurate dosing in cell culture experiments. The choice of solvent depends on the desired stock solution concentration and the tolerance of the cell line to the solvent.

Table 2: Solubility Data for this compound Hydrochloride

SolventApproximate SolubilityNotesReference
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mLRecommended for direct preparation of aqueous solutions.[2]
Water 10 mg/mL (59.1 mM)Sonication may be required to aid dissolution.[3]
Dimethyl Sulfoxide (DMSO) ~30 mg/mLPurge with an inert gas.[2]
Ethanol ~30 mg/mLPurge with an inert gas.[2]
Dimethylformamide (DMF) ~30 mg/mLPurge with an inert gas.[2]

Note: When using organic solvents to prepare stock solutions, ensure the final concentration of the solvent in the cell culture medium is insignificant, as even low concentrations can have physiological effects on cells.[2] It is recommended that the final solvent concentration be less than 0.1%.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride

This protocol describes the preparation of a sterile 10 mM stock solution in PBS, which is a common vehicle for cell culture experiments.

Materials:

  • This compound hydrochloride powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Laminar flow hood

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound hydrochloride:

    • Molecular Weight (MW) = 205.7 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = e.g., 10 mL = 0.010 L

    • Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 205.7 g/mol = 0.02057 g = 20.57 mg

  • Weigh the this compound hydrochloride:

    • Under aseptic conditions in a laminar flow hood, carefully weigh 20.57 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolve the powder:

    • Transfer the weighed powder to a sterile conical tube.

    • Add a small amount of sterile PBS (e.g., 5 mL) to the tube.

    • Vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[3]

    • Bring the final volume to 10 mL with sterile PBS.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use sterile microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles and reduces the risk of contamination.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Calculate the required volume of the stock solution for the desired final concentration in your cell culture medium.

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be added (unknown)

      • C₂ = Desired final concentration in the cell culture medium (e.g., 1 µM, 10 µM, 100 µM)

      • V₂ = Final volume of the cell culture medium

    • Example for a final concentration of 10 µM in 10 mL of medium:

      • (10,000 µM) x V₁ = (10 µM) x (10 mL)

      • V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Gently mix the medium before adding it to the cells.

Stability and Storage of this compound Solutions

While the solid form of this compound hydrochloride is stable for years at -20°C, its stability in aqueous solution is more limited.[2] It is strongly recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, follow these guidelines:

Table 3: Recommended Storage of this compound Hydrochloride Solutions

Solution TypeStorage TemperatureRecommended DurationNotesReference
Aqueous Stock Solution (PBS or Water) -20°CUp to 24 hoursFor short-term storage. Avoid repeated freeze-thaw cycles.[2]
Organic Stock Solution (DMSO, Ethanol, DMF) -20°CUp to 1 monthPurge with an inert gas before sealing and freezing.[2]
Working Solution (in Cell Culture Medium) 2-8°CUse immediatelyDo not store working solutions.

Note: The stability of cholinergic agents like acetylcholine in solution is temperature-dependent. Significant breakdown can occur at room temperature over extended periods.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in Sterile PBS weigh->dissolve Aseptic Technique filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store Aliquots at -20°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute Calculate Dilution apply Apply to Cells dilute->apply

Caption: Workflow for this compound solution preparation.

This compound Signaling Pathway

This compound primarily acts as an agonist at the M3 muscarinic acetylcholine receptor, which is a Gq-protein coupled receptor. The activation of this receptor initiates a well-defined downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol aceclidine This compound m3r M3 Muscarinic Receptor aceclidine->m3r Binds and Activates gq Gq Protein m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) ca_release->cellular_response pkc->cellular_response

Caption: M3 muscarinic receptor signaling pathway.

Safety Precautions

  • This compound hydrochloride should be handled by trained personnel in a laboratory setting.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.

  • All procedures involving cell culture should be performed under aseptic conditions in a laminar flow hood to prevent microbial contamination.[4]

References

Application of (S)-Aceclidine in Glaucoma Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a cholinergic agonist that acts as a selective muscarinic acetylcholine receptor agonist.[1] Historically used in Europe for the treatment of glaucoma, it has garnered renewed interest due to its distinct pharmacological profile compared to the non-selective miotic agent, pilocarpine.[1][2] this compound's primary mechanism of action in the eye involves the contraction of the iris sphincter muscle, leading to miosis (pupil constriction), and increasing the outflow of aqueous humor through the trabecular meshwork, which subsequently lowers intraocular pressure (IOP).[1][3][4]

A key characteristic of this compound is its relative selectivity for the iris sphincter muscle over the ciliary muscle.[1] This selectivity potentially offers a more favorable side-effect profile, with less induction of myopia (nearsightedness) and accommodative spasm (brow ache) compared to less selective miotics like pilocarpine.[5] These properties make this compound a valuable tool for investigating the role of selective muscarinic agonists in IOP regulation and for the development of novel glaucoma therapies.

These application notes provide an overview of the use of this compound in glaucoma research models, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action: Signaling Pathway

This compound is a parasympathomimetic agent that lowers intraocular pressure by enhancing the conventional (trabecular) outflow of aqueous humor.[1][6] It acts as an agonist at muscarinic acetylcholine receptors, primarily the M3 subtype, which are located on the smooth muscle cells of the iris sphincter and the ciliary body, as well as within the trabecular meshwork.[4]

The signaling cascade initiated by this compound binding to M3 receptors in the trabecular meshwork and ciliary muscle is believed to involve the following steps:

  • Receptor Binding: this compound binds to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs).

  • G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the contraction of smooth muscle cells. In the iris sphincter, this causes miosis. Contraction of the ciliary muscle and effects on the trabecular meshwork cells are thought to pull on the scleral spur, which opens up the trabecular meshwork spaces and increases the outflow of aqueous humor into Schlemm's canal, thereby reducing IOP.[3][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_Aceclidine This compound M3_Receptor M3 Muscarinic Receptor (GPCR) S_Aceclidine->M3_Receptor Binds G_Protein Gq Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca2+ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Triggers IOP_Reduction Increased Aqueous Outflow (Reduced IOP) Contraction->IOP_Reduction

Figure 1: Signaling pathway of this compound in ocular smooth muscle cells.

Data Presentation

Quantitative data on the effects of this compound in glaucoma-relevant models is primarily available from studies in non-human primates and clinical trials in humans. While specific dose-response data for topical this compound on IOP in animal models of glaucoma is not extensively detailed in publicly available literature, the following tables summarize key findings on its effects on aqueous humor outflow facility and comparative effects with pilocarpine.

Table 1: Effect of Intracameral this compound on Outflow Facility and Accommodation in Cynomolgus Monkeys

Drug (Intracameral Dose)Mean Increase in Outflow Facility (%)Mean Induced Accommodation (Diopters)
This compound (20 µg)270%5 D
Pilocarpine (20 µg)Submaximal19 D
Data sourced from Erickson-Lamy & Schroeder, 1990.[7]

Table 2: Comparative Ocular Effects of this compound and Pilocarpine in Human Eyes

ParameterThis compoundPilocarpineKey Finding
IOP Lowering Effect Similar to PilocarpineStandard miotic agentBoth drugs demonstrate a comparable pressure-lowering effect in patients with open-angle glaucoma.[2][5]
Anterior Chamber Narrowing Average: 0.106 mmAverage: 0.255 mmThis compound causes significantly less narrowing of the anterior chamber.[5]
Lens Thickening Average: 0.13 mmAverage: 0.24 mmThis compound induces significantly less thickening of the lens.[5]
Accommodative Spasm (Pain) 13% of patients (moderate)20% of patients (moderate to severe)This compound is associated with a lower incidence and severity of accommodative spasm.[5]
Data is a summary of findings from comparative human studies.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effect of this compound in glaucoma research models.

Protocol 1: Induction of Ocular Hypertension (OHT) in Rabbits

This protocol describes a common method for inducing a transient elevation in IOP in rabbits to screen the efficacy of IOP-lowering agents.

Materials:

  • Male New Zealand White or Dutch Belted rabbits (2-3 kg)

  • 5% sterile glucose solution

  • IV infusion set and pump

  • 27-gauge needle

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen XL or a rebound tonometer like TonoVet®)

  • This compound ophthalmic solution (at desired concentrations)

  • Vehicle control solution

  • Animal restrainer

Procedure:

  • Acclimatization: Acclimate rabbits to handling and IOP measurement procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic into each eye. After 30-60 seconds, measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and average them for each eye.

  • Drug Administration: Instill a single drop (typically 30-50 µL) of this compound solution into one eye (test eye) and the vehicle solution into the contralateral eye (control eye).

  • Induction of OHT: 10-30 minutes after drug administration, initiate an intravenous infusion of 5% glucose solution (15 mL/kg) into the marginal ear vein over a period of 2-3 minutes.[2] This will induce a rapid and transient increase in IOP.

  • Post-Induction IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose infusion is complete.

  • Data Analysis: Calculate the mean IOP at each time point for both the treated and control groups. The efficacy of this compound can be expressed as the mean difference in IOP between the treated and control eyes or as a percentage reduction from the peak IOP in the control eye.

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimate Acclimatize Rabbit to Handling & Tonometry baseline_iop Measure Baseline IOP (Both Eyes) acclimate->baseline_iop administer_drug Topical Administration: This compound (Test Eye) Vehicle (Control Eye) baseline_iop->administer_drug induce_oht Induce Ocular Hypertension (IV Glucose Infusion) administer_drug->induce_oht 10-30 min wait monitor_iop Monitor IOP at Timed Intervals (e.g., 15, 30, 60, 90, 120 min) induce_oht->monitor_iop analyze_data Analyze Data: - Calculate Mean IOP - Determine % IOP Reduction monitor_iop->analyze_data

Figure 2: Experimental workflow for testing this compound in an acute OHT rabbit model.

Protocol 2: Outflow Facility Measurement in Non-Human Primates

This protocol is adapted from studies measuring the direct effect of drugs on aqueous humor outflow and requires specialized equipment and expertise. It is considered a gold standard for assessing the mechanism of IOP-lowering drugs.

Materials:

  • Cynomolgus or Rhesus monkeys

  • General anesthetic (e.g., ketamine, pentobarbital)

  • Perfusion apparatus with two reservoirs and a pressure transducer

  • 23-gauge needles for anterior chamber cannulation

  • This compound for intracameral injection (sterile, preservative-free)

  • Vehicle control (e.g., balanced salt solution)

  • Microsyringe for intracameral injection

Procedure:

  • Anesthesia and Preparation: Anesthetize the monkey and place it in a stable position. Cannulate the anterior chamber of both eyes with 23-gauge needles. One needle is connected to the perfusion system, and the other can be used for drug delivery.

  • Baseline Facility Measurement: Perfuse both eyes with the vehicle solution at a constant pressure (e.g., 10 mmHg above spontaneous IOP) and allow the flow rate to stabilize. The baseline outflow facility is calculated using the formula: C = (r1 - r2) / (P1 - P2), where C is the facility of outflow, r is the infusion rate, and P is the intraocular pressure.

  • Intracameral Administration: Once a stable baseline is established, perform an exchange of the anterior chamber fluid with a solution containing this compound at the desired concentration in one eye, while the other eye continues to receive the vehicle.

  • Post-Drug Facility Measurement: Continue the perfusion and record the new stable flow rate.

  • Data Calculation: Calculate the post-drug outflow facility. The effect of this compound is expressed as the percentage change from the baseline facility.

  • Washout: The drug can be washed out by perfusing with the vehicle solution to observe the reversibility of the effect.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis anesthetize Anesthetize Primate cannulate Cannulate Anterior Chamber (Both Eyes) anesthetize->cannulate connect Connect to Perfusion System cannulate->connect baseline Establish Stable Baseline Outflow Facility (Vehicle Perfusion) connect->baseline injection Intracameral Injection: This compound (Test Eye) Vehicle (Control Eye) baseline->injection post_drug Measure Post-Drug Outflow Facility injection->post_drug washout Washout with Vehicle (Optional) post_drug->washout calculate Calculate % Change in Outflow Facility post_drug->calculate

Figure 3: Logical relationship for outflow facility measurement in non-human primates.

Conclusion

This compound represents a significant research tool for the study of glaucoma, primarily due to its selective action on muscarinic receptors which differentiates it from broader-acting miotics like pilocarpine. The available data indicates that it is effective at increasing aqueous humor outflow facility, a key mechanism for lowering IOP. While comprehensive preclinical dose-response data on IOP reduction is limited, comparative human studies confirm its efficacy is similar to that of pilocarpine but with a significantly improved side-effect profile, particularly concerning accommodative spasm and anterior segment changes. The provided protocols offer standardized methods for evaluating the IOP-lowering effects and mechanism of action of this compound in established animal models, facilitating further research into its therapeutic potential for glaucoma.

References

Application Notes and Protocols for (S)-Aceclidine in Cognitive Enhancement Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Aceclidine is a potent and selective muscarinic acetylcholine receptor agonist. While historically investigated for other therapeutic applications, its activity at muscarinic M1 receptors suggests significant potential as a cognitive enhancer. The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2][3][4] Activation of M1 receptors has been shown to modulate synaptic plasticity and enhance cognitive performance in preclinical models, making this compound a valuable tool for studying cholinergic mechanisms of cognition and for the development of novel nootropic agents.[1][2][3][5]

These application notes provide an overview of the proposed mechanism of action of this compound in cognitive enhancement and detailed protocols for its evaluation in established rat behavioral models.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to enhance cognitive function primarily through the activation of the M1 muscarinic acetylcholine receptor. The binding of this compound to the M1 receptor, a Gq-coupled protein receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium (Ca2+) stores, which can activate various downstream effectors, including calcium/calmodulin-dependent protein kinase II (CaMKII). DAG, in conjunction with Ca2+, activates protein kinase C (PKC). Both CaMKII and PKC are crucial for synaptic plasticity, including the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[6] Furthermore, M1 receptor activation can potentiate N-methyl-D-aspartate (NMDA) receptor signaling, a key process in learning and memory.[3]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates CaMKII CaMKII Ca2_release->CaMKII Activates Synaptic_Plasticity Synaptic Plasticity (LTP) PKC->Synaptic_Plasticity Promotes CaMKII->Synaptic_Plasticity Promotes Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Aceclidine This compound Aceclidine->M1_Receptor Binds G cluster_setup Setup cluster_procedure Procedure cluster_treatment Treatment Apparatus Morris Water Maze Apparatus Water Water (20-22°C, Opaque) Apparatus->Water Platform Submerged Platform Water->Platform Habituation Habituation (Day 1) Acquisition Acquisition Training (Days 2-5) 4 trials/day Habituation->Acquisition Probe_Trial Probe Trial (Day 6) Platform removed Acquisition->Probe_Trial Data_Analysis Data Analysis Probe_Trial->Data_Analysis Drug_Admin This compound/Vehicle Admin 30 min before trials Drug_Admin->Acquisition G cluster_setup Setup cluster_procedure Procedure cluster_treatment Treatment Apparatus Passive Avoidance Chamber (Light & Dark compartments) Habituation Habituation (Day 1) Apparatus->Habituation Training Training (Day 2) Footshock in dark compartment Habituation->Training Retention Retention Test (Day 3) Measure latency to enter dark Training->Retention Data_Analysis Data Analysis Retention->Data_Analysis Drug_Admin This compound/Vehicle Admin 30 min before training Drug_Admin->Training

References

Application Notes and Protocols for cAMP Accumulation Assay with (S)-Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a potent muscarinic acetylcholine receptor agonist.[1] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The M2 and M4 subtypes are predominantly coupled to the Gi/o protein pathway.[2] Activation of these Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This application note provides a detailed protocol for a cAMP accumulation assay to characterize the activity of this compound on Gi-coupled muscarinic receptors, specifically the M2 subtype.

The assay is based on the principle of measuring the inhibition of forskolin-stimulated cAMP production. Forskolin is a direct activator of adenylyl cyclase and is used to induce a detectable level of cAMP in the cells. In the presence of a Gi-coupled receptor agonist like this compound, the forskolin-stimulated cAMP production is attenuated. The potency of the agonist can be determined by generating a dose-response curve and calculating the EC50 value.

Data Presentation

The following table summarizes the quantitative data for this compound in a cAMP accumulation assay performed in Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.

CompoundReceptorCell LineAssay PrincipleEC50 (nM)Emax (% of Carbachol)
This compoundHuman M2 MuscarinicCHOInhibition of forskolin-stimulated cAMP accumulation355 ± 4795.1 - 107.9

Data extracted from a study on the functional activities of various muscarinic agonists.

Signaling Pathway

The activation of Gi-coupled muscarinic receptors, such as the M2 receptor, by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

cluster_workflow cAMP Assay Workflow start Start: CHO-hM2 Cells cell_prep Cell Preparation (Harvest, Count, Resuspend) start->cell_prep cell_dispensing Dispense Cells into Assay Plate cell_prep->cell_dispensing compound_addition Add this compound (Dose-Response) cell_dispensing->compound_addition forskolin_addition Add Forskolin to Stimulate cAMP compound_addition->forskolin_addition incubation Incubate at Room Temp forskolin_addition->incubation lysis_detection Add Lysis Buffer & HTRF Reagents incubation->lysis_detection read_plate Read Plate on HTRF-compatible Reader lysis_detection->read_plate data_analysis Data Analysis (Calculate EC50) read_plate->data_analysis end End data_analysis->end

References

Ophthalmic Formulation of Aceclidine: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of an ophthalmic formulation of Aceclidine for research purposes. This document includes detailed information on the mechanism of action, formulation composition, and established experimental protocols for preclinical evaluation. The provided methodologies are intended to guide researchers in investigating the miotic and intraocular pressure (IOP) lowering effects of Aceclidine in a laboratory setting.

Introduction to Aceclidine

Aceclidine is a cholinergic agonist that acts as a selective muscarinic acetylcholine receptor agonist.[1] Historically used in Europe for the treatment of glaucoma, it has recently gained prominence for its use in the management of presbyopia.[1] Its mechanism of action involves the contraction of the iris sphincter muscle, leading to miosis (pupil constriction). This miotic effect creates a "pinhole" effect, which increases the depth of focus and can improve near visual acuity.[2] Notably, Aceclidine exhibits a greater selectivity for the muscarinic receptors in the iris sphincter muscle with a relatively minimal effect on the ciliary muscle.[2] This selectivity profile potentially reduces the incidence of adverse effects such as accommodative spasm and myopic shift, which can be associated with non-selective miotics like pilocarpine.[2]

Mechanism of Action and Signaling Pathway

Aceclidine primarily exerts its effect through the activation of M3 muscarinic acetylcholine receptors, which are predominant in the iris sphincter muscle.[3][4] The activation of these Gq/11 protein-coupled receptors initiates a downstream signaling cascade, as illustrated below.

Aceclidine_Signaling_Pathway Aceclidine Aceclidine M3_Receptor M3 Muscarinic Receptor (Gq/11-coupled) Aceclidine->M3_Receptor Binds to G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Iris Sphincter Muscle Contraction (Miosis) Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Figure 1: Aceclidine's M3 Receptor Signaling Pathway.

Upon binding of Aceclidine to the M3 receptor, the activated Gq protein stimulates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8] The elevated cytosolic Ca²⁺ levels, in conjunction with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent contraction of the iris sphincter smooth muscle, resulting in miosis.[9][10]

Research-Grade Ophthalmic Formulation

The following formulation is based on the components of the commercially available VIZZ™ ophthalmic solution and is suitable for preclinical research. All procedures should be conducted under aseptic conditions.

Table 1: Composition of Research-Grade Aceclidine Ophthalmic Solution

ComponentConcentration (% w/v)Purpose
Aceclidine Hydrochloride1.75%Active Pharmaceutical Ingredient
Polysorbate 80~0.1% - 1.0%Surfactant, Solubilizing Agent
Mannitol~2.0% - 4.0%Tonicity Adjusting Agent
Hypromellose (HPMC)~0.5% - 1.0%Viscosity Enhancing Agent
Edetate Disodium Dihydrate~0.01% - 0.05%Chelating Agent, Stabilizer
Sodium Citrate Dihydrateq.s. to pH 4.5 - 5.5Buffering Agent
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 4.5 - 5.5pH Adjustment
Water for Injectionq.s. to 100%Vehicle

Preparation Protocol

Formulation_Protocol cluster_prep Preparation cluster_sterilization Sterilization cluster_packaging Packaging A 1. Dissolve buffering agents, tonicity agents, and chelating agents in ~80% of Water for Injection. B 2. Adjust pH to 4.5 - 5.5 with HCl/NaOH. A->B C 3. Slowly add and dissolve Hypromellose with gentle stirring to avoid clumps. B->C D 4. Add and dissolve Polysorbate 80. C->D E 5. Dissolve Aceclidine Hydrochloride. D->E F 6. Add Water for Injection to final volume. E->F G 7. Sterile filter the final solution through a 0.22 µm PVDF or PES membrane filter. F->G H 8. Aseptically fill into sterile ophthalmic dropper bottles. G->H

Figure 2: Workflow for Preparing Research-Grade Aceclidine Solution.
  • Buffer and Vehicle Preparation: In a sterile beaker, dissolve the sodium citrate, mannitol, and edetate disodium in approximately 80% of the final volume of Water for Injection with gentle stirring.

  • pH Adjustment: Adjust the pH of the solution to between 4.5 and 5.5 using dropwise addition of hydrochloric acid or sodium hydroxide.

  • Viscosity Agent Incorporation: Slowly sprinkle the hypromellose onto the surface of the vortexing solution to ensure proper dispersion and avoid clumping. Continue stirring until fully dissolved.

  • Surfactant Addition: Add the polysorbate 80 to the solution and mix until uniform.

  • API Dissolution: Add the Aceclidine Hydrochloride to the vehicle and stir until completely dissolved.

  • Final Volume Adjustment: Bring the solution to the final volume with Water for Injection and mix thoroughly.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES membrane) into a sterile receiving vessel.[11][12]

  • Packaging: Aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.

Preclinical Experimental Protocols

The following protocols are designed for the preclinical evaluation of the research-grade Aceclidine ophthalmic solution in a rabbit model. The New Zealand White rabbit is a commonly used model for ophthalmic research due to the anatomical similarities of its eyes to human eyes.[1]

In Vivo Miosis (Pupil Constriction) Efficacy Study

This protocol outlines the procedure for evaluating the miotic effect of the Aceclidine formulation.

Miosis_Protocol cluster_acclimation Animal Preparation cluster_dosing Dosing cluster_measurement Measurement cluster_analysis Data Analysis A 1. Acclimatize rabbits to a controlled light environment (e.g., 12h light/dark cycle). B 2. Obtain baseline pupil diameter measurements. A->B C 3. Instill one drop (~30-50 µL) of Aceclidine solution into the conjunctival sac of the test eye. Instill vehicle in the contralateral control eye. B->C D 4. Measure pupil diameter at predefined time points (e.g., 0.5, 1, 2, 4, 6, 8, 10 hours) post-instillation using a calibrated pupillometer or digital imaging. C->D E 5. Calculate the change in pupil diameter from baseline for both test and control eyes. Compare the miotic effect of Aceclidine to vehicle. D->E

Figure 3: Experimental Workflow for Miosis Efficacy Study.
  • Animal Acclimation: House New Zealand White rabbits in a controlled environment with a consistent light-dark cycle for at least one week prior to the experiment.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes of each rabbit using a calibrated pupillometer or a high-resolution digital camera with a ruler in the plane of the pupil for scale.

  • Dosing: Gently restrain the rabbit and instill a single drop (approximately 30-50 µL) of the Aceclidine ophthalmic solution into the lower conjunctival sac of one eye (test eye). Instill a single drop of the vehicle solution into the contralateral eye (control eye).

  • Pupil Diameter Measurement: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 10 hours) post-instillation, measure the pupil diameter of both eyes.

  • Data Analysis: Calculate the change in pupil diameter from baseline for each eye at each time point. Compare the miotic response in the test eyes to the control eyes.

Table 2: Representative Preclinical Miosis Data for Aceclidine in Rabbits

Time Post-Instillation (hours)Mean Change in Pupil Diameter from Baseline (mm) - AceclidineMean Change in Pupil Diameter from Baseline (mm) - Vehicle
0.5-2.5 ± 0.4-0.1 ± 0.2
1-3.2 ± 0.5-0.2 ± 0.2
2-3.0 ± 0.6-0.1 ± 0.3
4-2.5 ± 0.50.0 ± 0.2
6-1.8 ± 0.40.1 ± 0.2
8-1.0 ± 0.30.1 ± 0.1
10-0.5 ± 0.20.0 ± 0.1

Note: Data are hypothetical and for illustrative purposes only. Actual results may vary.

In Vivo Intraocular Pressure (IOP) Reduction Study

This protocol is for assessing the IOP-lowering effect of the Aceclidine formulation in a normotensive or hypertensive rabbit model.

  • Animal Model: For a hypertensive model, ocular hypertension can be induced in rabbits using methods such as the intracameral injection of hypertonic saline or laser photocoagulation of the trabecular meshwork.[1][13] For normotensive studies, healthy rabbits are used.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes using a calibrated tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer).[9]

  • Dosing: Administer the Aceclidine solution and vehicle as described in the miosis study.

  • IOP Measurement: Measure the IOP in both eyes at specified time intervals post-dosing (e.g., 1, 2, 4, 6, 8 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both test and control eyes and compare the results.

Table 3: Representative Preclinical IOP Reduction Data for Aceclidine in Rabbits

Time Post-Instillation (hours)Mean Change in IOP from Baseline (mmHg) - AceclidineMean Change in IOP from Baseline (mmHg) - Vehicle
1-3.5 ± 0.8-0.5 ± 0.4
2-4.2 ± 1.0-0.7 ± 0.5
4-3.8 ± 0.9-0.4 ± 0.6
6-2.5 ± 0.7-0.2 ± 0.4
8-1.2 ± 0.50.1 ± 0.3

Note: Data are hypothetical and for illustrative purposes only. Actual results may vary.

Ocular Tolerability Assessment

The Draize test is a standardized method for assessing ocular irritation.[5][14]

  • Animal Selection: Use healthy albino rabbits with no pre-existing eye irritation.

  • Dosing: Instill a single dose (0.1 mL) of the Aceclidine solution into the conjunctival sac of one eye. The other eye serves as an untreated control.

  • Observation: Examine the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Grade any ocular lesions (redness, swelling, discharge) according to the Draize scoring system. A total score is calculated based on the severity of the observed effects.

Pharmacokinetic Study: Aqueous Humor Sampling and Analysis

This protocol describes the collection of aqueous humor for pharmacokinetic analysis.

  • Dosing: Instill the Aceclidine formulation into the eyes of the rabbits.

  • Anesthesia: At predetermined time points, anesthetize the rabbits.

  • Aqueous Humor Collection: Under a surgical microscope, perform an anterior chamber paracentesis using a 30-gauge needle attached to a syringe to collect approximately 100-200 µL of aqueous humor.[14]

  • Sample Processing: Immediately freeze the collected samples on dry ice and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Aceclidine and its major metabolite, 3-quinuclidinol, in the aqueous humor samples using a validated LC-MS/MS method.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for Aceclidine relevant to its ophthalmic use in research.

Table 4: Muscarinic Receptor Binding Profile of Aceclidine Enantiomers

Receptor SubtypeS-(+)-Aceclidine PotencyR-(-)-Aceclidine PotencyNotes
M1, M3, M5~2- to 4-fold greaterLowerMeasured by stimulation of phosphoinositide hydrolysis. The maximal response of the R-(-)-isomer was 44-64% of the S-(+)-isomer.[17]
M2, M4~3.5-fold greaterLowerMeasured by inhibition of forskolin-stimulated cAMP accumulation. In M2-transfected cells, the maximal responses were the same for both enantiomers, while for M4, the maximal response of R-(-)-aceclidine was 86% that of S-(+)-aceclidine.[17]

Table 5: Pharmacokinetic Parameters of Aceclidine Metabolite (3-Quinuclidinol) in Humans (Ophthalmic Administration)

ParameterValue
Cmax2,114 ng/mL
AUC₀₋ₜ4,899 hr*ng/mL

Note: Data is for the primary metabolite, 3-quinuclidinol, following 8 days of once-daily administration of Aceclidine ophthalmic solution.[2]

Conclusion

This document provides a detailed framework for the preparation and preclinical evaluation of a research-grade ophthalmic formulation of Aceclidine. The provided protocols for assessing miotic efficacy, IOP reduction, ocular tolerability, and pharmacokinetics in a rabbit model, along with the summarized quantitative data and mechanistic insights, are intended to support further research and development of this and similar ophthalmic therapeutic agents. Researchers should adapt these protocols as necessary to meet their specific experimental objectives and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols for Testing (S)-Aceclidine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aceclidine is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine receptor agonist.[1][2] By mimicking the action of acetylcholine, it stimulates muscarinic receptors, which are implicated in a wide range of physiological processes.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of this compound's efficacy, with a focus on its potential as a cognitive enhancer. The protocols outlined below cover in vitro characterization and in vivo validation in relevant animal models of cognitive dysfunction.

In Vitro Efficacy and Mechanism of Action

Objective

To characterize the binding affinity and functional activity of this compound at the five muscarinic acetylcholine receptor subtypes (M1-M5).

Experimental Protocols

1.2.1. Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.[5][6]

  • Materials:

    • Cell membranes expressing human M1-M5 receptors

    • Radioligand (e.g., [³H]-N-methylscopolamine)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

    • Scintillation fluid

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Filter the reaction mixture through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., atropine).

    • Calculate the Ki value using the Cheng-Prusoff equation.

1.2.2. Functional Assays (Calcium Flux)

This protocol measures the functional potency (EC₅₀) of this compound by assessing its ability to induce calcium mobilization through Gq-coupled muscarinic receptors (M1, M3, M5).[4]

  • Materials:

    • Cells stably expressing human M1, M3, or M5 receptors

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • This compound

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Fluorescent plate reader

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound.

    • Add varying concentrations of this compound to the wells and immediately measure the fluorescence intensity over time using a fluorescent plate reader.

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Calculate the EC₅₀ value from the dose-response curve.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Binding Affinity (Ki, nM) DataDataDataDataData
Functional Potency (EC₅₀, nM) DataN/ADataN/AData

N/A: Not applicable for Gq-coupled calcium flux assays.

Signaling Pathway

This compound, as a muscarinic agonist, is expected to activate downstream signaling cascades upon binding to muscarinic acetylcholine receptors. The M1, M3, and M5 receptors preferentially couple to Gq-family G-proteins, while the M2 and M4 receptors couple to the Gi family.[7] Activation of Gq-coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway Aceclidine This compound M1_M3_M5 M1/M3/M5 Receptor Aceclidine->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-protein coupled signaling pathway activated by this compound.

In Vivo Efficacy in Animal Models of Cognitive Impairment

Objective

To evaluate the efficacy of this compound in improving learning and memory deficits in established animal models of cognitive impairment, such as those relevant to Alzheimer's disease.

Animal Models

The selection of an appropriate animal model is critical for the evaluation of potential cognitive enhancers.[8] Transgenic mouse models of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, are commonly used as they recapitulate some of the key pathological features of the disease, including amyloid plaque deposition and cognitive deficits.[9][10]

Experimental Protocols

2.3.1. Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[11][12]

  • Apparatus: A square open-field arena.

  • Procedure:

    • Habituation: Allow each mouse to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a defined period (e.g., 10 minutes).

    • Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).

    • Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

2.3.2. Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral task to assess spatial learning and memory.[13][14]

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[15]

  • Procedure:

    • Acquisition Phase (Spatial Learning):

      • For 4-5 consecutive days, conduct 4 trials per day for each mouse.

      • In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.

      • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[15]

      • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Spatial Memory):

      • 24 hours after the last acquisition trial, remove the platform from the pool.

      • Place the mouse in the pool at a novel start position and allow it to swim for a set time (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Acquisition: Analyze the learning curve by plotting the escape latency and path length across training days.

    • Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants.

Dosing and Administration
  • Route of Administration: Intraperitoneal (IP) injection or oral gavage.

  • Dosing Regimen: Administer this compound or vehicle at a specified time before each behavioral testing session (e.g., 30-60 minutes).

  • Dose Selection: Conduct a dose-response study to determine the optimal effective dose.

Data Presentation

Table 2: Efficacy of this compound in the Novel Object Recognition Test

Treatment GroupNDiscrimination Index (Mean ± SEM)
Vehicle e.g., 10Data
This compound (Dose 1) e.g., 10Data
This compound (Dose 2) e.g., 10Data
This compound (Dose 3) e.g., 10Data

Table 3: Efficacy of this compound in the Morris Water Maze Test

Treatment GroupNEscape Latency (Day 5, Mean ± SEM, s)Time in Target Quadrant (Probe Trial, Mean ± SEM, s)
Vehicle e.g., 10DataData
This compound (Dose 1) e.g., 10DataData
This compound (Dose 2) e.g., 10DataData
This compound (Dose 3) e.g., 10DataData

Experimental Workflow

The overall experimental workflow for evaluating the efficacy of this compound should follow a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Testing cluster_analysis Data Analysis and Interpretation receptor_binding Receptor Binding Assays (M1-M5) functional_assays Functional Assays (e.g., Calcium Flux) receptor_binding->functional_assays animal_model Animal Model Selection (e.g., 5XFAD mice) functional_assays->animal_model dose_response Dose-Response Study animal_model->dose_response behavioral_testing Behavioral Testing (NOR, MWM) dose_response->behavioral_testing data_analysis Statistical Analysis behavioral_testing->data_analysis interpretation Efficacy Assessment data_analysis->interpretation

Caption: Experimental workflow for this compound efficacy testing.

Logical Relationships in Efficacy Assessment

The assessment of this compound's efficacy relies on establishing clear relationships between its molecular mechanism and its effects on behavior.

Logical_Relationships aceclidine This compound muscarinic_activation Muscarinic Receptor Activation aceclidine->muscarinic_activation binds to neuronal_signaling Enhanced Cholinergic Signaling muscarinic_activation->neuronal_signaling leads to synaptic_plasticity Improved Synaptic Plasticity neuronal_signaling->synaptic_plasticity promotes cognitive_improvement Cognitive Enhancement synaptic_plasticity->cognitive_improvement results in

Caption: Logical flow from molecular action to cognitive effects.

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a potential cognitive enhancer. Adherence to these detailed methodologies will ensure the generation of robust and reliable data to support further drug development efforts.

References

Troubleshooting & Optimization

Troubleshooting (S)-Aceclidine solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Aceclidine, focusing on common solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

This compound hydrochloride generally exhibits good solubility in DMSO.[1][2] Published data indicates that its solubility is approximately 15 mg/mL to 30 mg/mL.[2][3][4]

Q2: I'm having trouble dissolving my this compound in DMSO at the expected concentration. What steps can I take?

If you are encountering issues with dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution briefly at 37°C.[4][5] This can help increase the dissolution rate.

  • Vortexing or Sonication: Agitate the solution using a vortex mixer or an ultrasonic bath for a few minutes to facilitate dissolution.[4][5][6]

  • Fresh Solvent: DMSO is hygroscopic and can absorb water from the atmosphere over time, which may affect its solvating properties.[6] Try using a fresh, unopened bottle of anhydrous DMSO.

  • Purity of the Compound: Ensure the this compound is of high purity, as impurities can sometimes affect solubility.

Q3: I observed precipitation in my this compound/DMSO stock solution after storing it. Why did this happen and what can I do?

Precipitation upon storage can occur due to a few reasons:

  • Storage Temperature: If the solution was stored at a low temperature (e.g., -20°C or -80°C), the compound might have crashed out of solution. Before use, allow the vial to equilibrate to room temperature and then warm it gently to 37°C, with vortexing or sonication, to redissolve the precipitate.[5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can impact the stability of the solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[5]

  • Moisture Absorption: If the vial is not sealed properly, the DMSO can absorb water, which may reduce the solubility of the compound and lead to precipitation.

Q4: My this compound/DMSO solution precipitated after I diluted it with an aqueous buffer for my experiment. How can I prevent this?

This is a common issue when diluting a DMSO stock solution into an aqueous medium, as the compound may be less soluble in the final aqueous environment.[5] Here are some suggestions:

  • Lower the Final Concentration: The final concentration of this compound in the aqueous buffer might be above its solubility limit in that medium. Try using a more diluted stock solution or a lower final concentration in your experiment.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small amount of the buffer to the DMSO stock, mix well, and then continue to add more buffer gradually while mixing.

  • Solvent Control: Always include a vehicle control (the same final concentration of DMSO in the aqueous buffer without the compound) in your experiments to account for any potential effects of the solvent itself.[5] For most biological assays, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can have physiological effects.[2][7]

Q5: What is the mechanism of action of this compound?

This compound is a parasympathomimetic compound that acts as a muscarinic acetylcholine receptor agonist.[8][9][10] It mimics the action of the neurotransmitter acetylcholine. Muscarinic receptors are G protein-coupled receptors that are involved in various physiological functions.[11][12] this compound's binding to these receptors, particularly on smooth muscles like the iris sphincter, leads to pupil constriction (miosis).[8][13]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

CompoundSolventReported Solubility
Aceclidine (hydrochloride)DMSO~30 mg/mL[2][4]
Aceclidine (hydrochloride)DMSO15 mg/mL[3]
Aceclidine (hydrochloride)Ethanol~30 mg/mL[2][4]
Aceclidine (hydrochloride)Dimethyl Formamide~30 mg/mL[2][4]
Aceclidine (hydrochloride)Water≥15 mg/mL at ~60°C[3]
Aceclidine (hydrochloride)PBS (pH 7.2)~10 mg/mL[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

(Note: The molecular weight of this compound hydrochloride is 205.68 g/mol )

  • Preparation:

    • Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of this compound hydrochloride for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, you will need 2.057 mg of this compound hydrochloride (10 mmol/L * 1 mL * 205.68 g/mol = 2.057 mg).

  • Dissolution:

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound hydrochloride powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing or sonication.[4][5]

  • Storage:

    • Once the this compound is completely dissolved, the stock solution can be stored at -20°C for up to 3 months.[5]

    • For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Visualizations

G cluster_pip2 SA This compound mAChR Muscarinic Acetylcholine Receptor (M1/M3) SA->mAChR Binds & Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Releases Response Cellular Response Ca->Response PKC->Response

Caption: Simplified signaling pathway of this compound via M1/M3 muscarinic receptors.

G start Start: This compound powder + DMSO dissolve Attempt to dissolve at room temperature (vortex/sonicate) start->dissolve check1 Is the solution clear? dissolve->check1 warm Gently warm to 37°C and vortex/sonicate check1->warm No success Solution is ready for use or storage at -20°C check1->success Yes check2 Is the solution clear? warm->check2 fresh_dmso Use fresh, anhydrous DMSO check2->fresh_dmso No check2->success Yes fresh_dmso->dissolve check_purity Consider compound purity check fresh_dmso->check_purity

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G solubility This compound Solubility in DMSO temp Temperature solubility->temp agitation Agitation (Vortexing/Sonication) solubility->agitation purity_compound Compound Purity solubility->purity_compound purity_solvent Solvent Purity (Anhydrous DMSO) solubility->purity_solvent concentration Concentration solubility->concentration

Caption: Key factors influencing the solubility of this compound in DMSO.

References

(S)-Aceclidine Stability: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of (S)-Aceclidine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its acetate ester group.[1][2] This reaction can be catalyzed by both acidic and basic conditions, yielding the inactive metabolites 3-quinuclidinol and acetic acid.[1][2][3] Due to this susceptibility, maintaining optimal pH and temperature is critical for preserving the compound's integrity in aqueous solutions.

Q2: What are the optimal storage conditions for this compound and its solutions?

A2: Proper storage is crucial to minimize degradation. For the solid compound and prepared solutions, specific temperature and handling conditions should be followed. The hydrochloride salt is reported to be stable when stored long-term at -20°C.[4][5] Ophthalmic solutions should be refrigerated.[6][7] It is also noted that the compound is moisture-sensitive.[5]

Q3: How does pH affect the stability of this compound in experimental buffers?

A3: The stability of this compound is highly pH-dependent due to its ester moiety, which is prone to acid- and base-catalyzed hydrolysis.[1] Extreme pH values (highly acidic or highly alkaline) will significantly accelerate the degradation rate. Maximum stability is typically found in a mildly acidic to neutral pH range. For similar compounds, the region of maximum stability is often between pH 4.5 and 6.5.[8]

Q4: Which buffers are recommended for experiments involving this compound?

A4: The choice of buffer is critical and can influence the rate of hydrolysis.[8][9] It is recommended to use buffers within the optimal pH stability range (approximately 4.5-6.5). Phosphate and acetate buffers are commonly used in this range.[8] However, researchers should be aware that buffer species themselves can sometimes catalyze hydrolysis, a phenomenon known as buffer catalysis.[8][9] It is advisable to use the lowest buffer concentration necessary for the experiment.

Q5: How can I detect and quantify this compound degradation?

A5: Degradation can be monitored by stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common.[1] An HPLC method can separate the parent this compound from its degradation products, allowing for quantification of the remaining active compound over time.[10][11] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the resulting degradation products.[12][13]

Q6: Besides pH and temperature, what other factors can contribute to degradation?

A6: While hydrolysis is the primary concern, other factors common in drug degradation should also be considered.[14][15] These include:

  • Oxidation : Although less emphasized for Aceclidine in the literature, auto-oxidation can be a degradation pathway for many pharmaceutical compounds.[11][15]

  • Light : Photodegradation can occur in light-sensitive compounds.[15] It is good practice to protect solutions from light by using amber vials or covering containers with foil.

  • Incompatible Excipients : Certain non-active ingredients in a formulation could potentially react with the compound.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationReference
Solid (HCl Salt) Tightly sealed, dry-20°CLong-term[4][5]
Ophthalmic Solution Refrigerated, do not freeze2°C to 8°CUntil expiration date[6][7]
Ophthalmic Solution Removed from refrigerationUp to 25°CUp to 30 days[7]

Table 2: General pH-Stability Profile for Ester-Containing Compounds like this compound

pH RangeStabilityPrimary Degradation MechanismReference
< 4.0 LowSpecific acid-catalyzed hydrolysis[1][8]
4.5 - 6.5 OptimalSpontaneous hydrolysis (water-catalyzed)[8]
> 7.0 LowSpecific base-catalyzed hydrolysis[1][8]

Table 3: Recommended Buffer Systems for Enhanced Stability

Buffer SystemUseful pH RangeComments
Citrate Buffer 3.0 - 6.2Often used for mildly acidic formulations.
Acetate Buffer 3.6 - 5.6Can be catalytic; use lowest effective concentration.[8]
Phosphate Buffer (PBS) 5.8 - 8.0Can be catalytic; use lowest effective concentration.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent or non-reproducible experimental results. Degradation of this compound in the working solution.1. Prepare fresh working solutions daily from a properly stored stock. 2. Verify the pH of your experimental buffer. 3. Perform a quick stability check of your compound in the buffer using HPLC.
Gradual or complete loss of biological activity. The active compound has hydrolyzed into its inactive metabolites (3-quinuclidinol and acetic acid).[1][3]1. Confirm the identity and purity of your starting material. 2. Review storage conditions for both stock and working solutions. Ensure they are protected from high temperatures and inappropriate pH. 3. Use a freshly prepared solution for each experiment.
Appearance of new peaks in HPLC or LC-MS analysis. These are likely degradation products.1. Characterize the new peaks using LC-MS to confirm they correspond to expected hydrolytic products.[13] 2. Re-evaluate your buffer preparation and storage protocols to minimize degradation. 3. Conduct a forced degradation study (e.g., expose to high/low pH, heat) to confirm the identity of degradant peaks.[11]

Visual Guides and Workflows

cluster_main Primary Degradation Pathway of this compound Aceclidine This compound (Active Ester) Products 3-Quinuclidinol + Acetic Acid (Inactive Products) Aceclidine->Products Hydrolysis Acid Acidic Conditions (H+) Acid->Aceclidine catalyzes Base Basic Conditions (OH-) Base->Aceclidine catalyzes

Caption: Hydrolysis of this compound is catalyzed by acidic or basic conditions.

cluster_workflow Experimental Workflow for this compound Solutions start Receive Solid This compound HCl store_solid Store Solid at -20°C (Dry, Tightly Sealed) start->store_solid prep_stock Prepare Stock Solution (e.g., in DMSO or Water) store_solid->prep_stock store_stock Store Stock Solution (Aliquoted, -20°C or 2-8°C) prep_stock->store_stock prep_work Prepare Fresh Working Solution (Dilute stock in final buffer) store_stock->prep_work check_ph Verify Buffer pH (Target: 4.5-6.5) prep_work->check_ph check_ph->prep_work pH Not OK use_exp Use Immediately in Experiment check_ph->use_exp pH OK analyze Analyze Data use_exp->analyze

Caption: Recommended workflow for handling and preparing this compound solutions.

cluster_troubleshoot Troubleshooting Logic for Inconsistent Results problem Problem: Inconsistent Results or Loss of Activity q1 Is the working solution prepared fresh daily? problem->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Prepare fresh solutions before each experiment. q1->a1_no No q2 Are stock solutions stored correctly? (-20°C or 2-8°C) a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Review storage protocol. Use a new vial of solid. q2->a2_no No q3 Is the buffer pH within the optimal range (e.g., 4.5-6.5)? a2_yes->q3 a3_yes Consider other experimental variables or compound purity. q3->a3_yes Yes a3_no Action: Remake buffer and verify pH before use. q3->a3_no No

Caption: A decision tree for troubleshooting common this compound stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Working Solution
  • Reagent Preparation :

    • Prepare your desired buffer (e.g., 10 mM phosphate buffer) using high-purity water.

    • Adjust the buffer to the target pH within the optimal stability range (e.g., pH 6.0). Verify with a calibrated pH meter.

    • Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulates.

  • Stock Solution Preparation :

    • Allow the solid this compound HCl to equilibrate to room temperature before opening to prevent condensation.[5]

    • Accurately weigh the required amount of this compound HCl and dissolve in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small-volume, single-use tubes (e.g., 20 µL per tube) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for long-term use.[4][5]

  • Working Solution Preparation :

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration using your freshly prepared and pH-verified experimental buffer.

    • Vortex gently to mix.

    • Crucially, use this working solution immediately or as soon as possible to minimize the risk of degradation.

Protocol 2: Basic Stability Assessment by HPLC

This protocol outlines a simple experiment to determine the stability of this compound in your specific buffer.

  • Sample Preparation :

    • Prepare a working solution of this compound in your experimental buffer at a known concentration (e.g., 100 µM).

    • Divide the solution into separate vials for each time point.

  • Time-Course Incubation :

    • Immediately inject the "Time 0" sample into the HPLC system to get a baseline reading.

    • Incubate the remaining vials under your standard experimental conditions (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and inject the sample into the HPLC.

  • HPLC Analysis :

    • Use a suitable reversed-phase C18 column.

    • Develop an isocratic or gradient elution method that effectively separates this compound from potential degradation products. A mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile) is a common starting point.[10][13]

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 234 nm).[13]

  • Data Analysis :

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.[16]

References

Technical Support Center: Optimizing (S)-Aceclidine Concentration for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Aceclidine in receptor binding assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it target?

This compound is the more potent enantiomer of the muscarinic acetylcholine receptor agonist, aceclidine. It exhibits activity across all five muscarinic receptor subtypes (M1-M5), functioning as a parasympathomimetic.

Q2: How does this compound binding translate to cellular signaling?

This compound binding to muscarinic receptors initiates distinct downstream signaling cascades depending on the receptor subtype:

  • M1, M3, and M5 Receptors: These subtypes are coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These subtypes are coupled to Gi proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1]

Q3: What is the recommended starting concentration range for this compound in a competitive binding assay?

For a competitive binding assay, the concentration of the unlabeled ligand, this compound, should typically span a wide range to generate a complete inhibition curve. A common starting point is to use a concentration range from 10⁻¹⁰ M to 10⁻³ M.

Q4: Which radioligand is commonly used for muscarinic receptor binding assays?

A frequently used radioligand for studying muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

Data Presentation

Table 1: Functional Potency of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

Receptor SubtypeSignaling PathwayFunctional Assay(S)-(+)-Aceclidine Potency vs. (R)-(-)-Aceclidine
M1 Gq-coupledPhosphoinositide Hydrolysis~2-4 fold higher
M2 Gi-coupledcAMP Accumulation Inhibition~3.5 fold higher
M3 Gq-coupledPhosphoinositide Hydrolysis~2-4 fold higher
M4 Gi-coupledcAMP Accumulation Inhibition~3.5 fold higher
M5 Gq-coupledPhosphoinositide Hydrolysis~2-4 fold higher

Source: The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor.[2]

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a typical competitive binding assay using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand and this compound as the competitor.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5)

  • Wash Buffer (ice-cold Assay Buffer)

  • Unlabeled, high-affinity muscarinic antagonist (e.g., Atropine) for determining non-specific binding.

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes to the desired protein concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically to ensure that the specific binding is less than 10% of the total radioligand added.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • [³H]-NMS at a constant concentration, typically at or below its Kd value.

    • For determining non-specific binding, use a saturating concentration of a high-affinity antagonist like atropine (e.g., 1 µM) instead of this compound.

    • For determining total binding, add Assay Buffer instead of a competitor.

  • Initiate Binding: Add the diluted cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[3] The optimal incubation time should be determined in preliminary kinetic experiments.

  • Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand. The number and volume of washes should be optimized to minimize dissociation of the bound ligand while effectively removing unbound ligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Troubleshooting Guide

Issue: High Non-Specific Binding (NSB)

Potential Cause Troubleshooting Step
Radioligand sticking to filters or plate 1. Pre-soak the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI).[4] 2. Consider using different types of filter plates.
Hydrophobic interactions of the radioligand 1. Include a low concentration of a detergent (e.g., 0.01% BSA) in the wash buffer. 2. Optimize the number and volume of washes.
High radioligand concentration Ensure the radioligand concentration is at or below its Kd value for competitive assays.[5]
Suboptimal buffer composition Test different buffer components and ionic strengths.

Issue: Low Specific Binding Signal

Potential Cause Troubleshooting Step
Insufficient receptor concentration Increase the amount of membrane protein per well. However, ensure that the specific binding remains below 10% of the total radioligand added to avoid ligand depletion.
Degraded radioligand Use a fresh batch of radioligand and check its purity.
Incorrect incubation time or temperature Optimize the incubation time and temperature to ensure the binding reaction has reached equilibrium.
Inactive receptor preparation Verify the quality and activity of the cell membrane preparation.

Issue: Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Temperature fluctuations Ensure all incubation steps are performed at a consistent and controlled temperature.
Batch-to-batch variability of reagents Prepare large batches of buffers and reagents to minimize variability between experiments.
Incomplete filtration or washing Ensure the filtration and washing steps are performed consistently for all samples.

Visualizations

Signaling Pathways

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol SA This compound M1R M1/M3/M5 Receptor SA->M1R binds Gq Gq Protein (inactive) M1R->Gq activates Gq_active Gq Protein (active) Gq->Gq_active GDP -> GTP PLC Phospholipase C (inactive) Gq_active->PLC activates PLC_active Phospholipase C (active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets Ca Ca²⁺ Ca->PKC activates Ca->CellularResponse modulates activity ER->Ca releases

Caption: Gq Protein Signaling Pathway for M1, M3, and M5 Receptors.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol SA This compound M2R M2/M4 Receptor SA->M2R binds Gi Gi Protein (inactive) M2R->Gi activates Gi_active Gi Protein (active) Gi->Gi_active GDP -> GTP AC Adenylyl Cyclase Gi_active->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets Experimental_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Set up 96-well Plate (Competitor, Radioligand, Controls) A->B C Initiate Binding Reaction (Add Membranes) B->C D Incubate to Reach Equilibrium C->D E Terminate Binding by Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (Calculate Specific Binding, IC50, Ki) G->H

References

Overcoming poor cell viability in (S)-Aceclidine treated cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell viability in cell cultures treated with (S)-Aceclidine.

Troubleshooting Guide

Researchers occasionally report a decrease in cell viability in cultures treated with this compound. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Decreased Cell Viability Post-(S)-Aceclidine Treatment

Initial Assessment:

  • Confirm Cell Viability Measurement: Ensure the method used to assess cell viability is appropriate for your cell type and experimental conditions. Common methods include Trypan Blue exclusion, MTT, or ATP-based assays.[1][2][3][4] Cross-validate with a secondary method if results are unexpected.

  • Visual Inspection: Microscopically examine the cells for signs of stress, such as changes in morphology, detachment from the culture surface, or the presence of cellular debris.[5][6]

  • Positive and Negative Controls: Always include untreated cells as a negative control and a known cytotoxic agent as a positive control to validate your assay.

Potential Causes and Solutions

Potential Cause Recommended Action
1. Inappropriate this compound Concentration Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., nanomolar to millimolar) to identify the IC50 (half-maximal inhibitory concentration).[7][8]
2. Solvent Toxicity Solution: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to rule out solvent-induced cytotoxicity.
3. Sub-optimal Cell Culture Conditions Solution: Review and optimize general cell culture parameters such as media formulation, serum concentration, pH, and CO2 levels.[6][9][10][11] Ensure cells are in the logarithmic growth phase and not overly confluent at the time of treatment.[9]
4. Serum Starvation Stress Solution: If your protocol involves serum starvation prior to treatment, be aware that this can sensitize some cell lines to drug-induced apoptosis.[12][13][14][15] Consider reducing the duration of serum starvation or performing the experiment in low-serum conditions instead of complete starvation.
5. Induction of Apoptosis or Necrosis Solution: this compound, as a muscarinic agonist, may trigger signaling pathways that can lead to programmed cell death (apoptosis) or necrosis in certain cell types.[16][17][18][19] Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).[20][21][22][23][24][25]
6. Cell Line Specific Sensitivity Solution: The expression levels of muscarinic acetylcholine receptors can vary significantly between cell lines.[26][27] Consider using a cell line with known receptor expression or quantifying receptor levels in your cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective agonist for muscarinic acetylcholine receptors (mAChRs).[28][29][30][31][32] These are G protein-coupled receptors (GPCRs) that, upon activation, initiate various intracellular signaling cascades.[33][34]

Q2: Which signaling pathways are activated by this compound?

As a muscarinic agonist, this compound can activate multiple pathways depending on the receptor subtype (M1-M5) expressed in the cells.[26][27][35] Key pathways include the Gq/11 pathway, leading to activation of phospholipase C and subsequent increases in intracellular calcium, and the Gi/o pathway, which inhibits adenylyl cyclase and decreases cAMP levels.[27][34][36] These pathways can influence cell proliferation, survival, and death.[16][33]

Q3: My cells look unhealthy after treatment, but the viability assay shows little change. What could be the reason?

Some viability assays, like MTT, measure metabolic activity, which may not immediately reflect certain types of cellular stress or the early stages of apoptosis.[3] It's advisable to use a multi-parametric approach. For instance, combine a metabolic assay with a dye-exclusion method like Trypan Blue or a marker for apoptosis like Annexin V staining.

Q4: Could this compound be inducing apoptosis in my cultures?

Yes, over-stimulation of certain signaling pathways by a potent agonist could potentially lead to apoptosis in sensitive cell lines.[23] To investigate this, you can perform assays to detect key apoptotic events, such as the activation of caspases (e.g., caspase-3, -8, -9) or the externalization of phosphatidylserine (Annexin V staining).[20][21][24]

Q5: How can I determine the optimal concentration of this compound for my experiments without causing cytotoxicity?

The best approach is to perform a dose-response experiment.[8] Culture your cells with a range of this compound concentrations for a set period (e.g., 24, 48, 72 hours) and then measure cell viability. This will allow you to determine the concentration range that achieves the desired biological effect without significantly impacting cell survival.

Experimental Protocols

Protocol 1: Dose-Response Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound over a range of concentrations.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common range to start with is 1 nM to 1 mM.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium but no drug (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2][3]

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V Staining

This protocol identifies cells in the early stages of apoptosis.

Materials:

  • Your cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture cells in appropriate vessels (e.g., 6-well plates) and treat them with the desired concentration of this compound for a specified time. Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in the provided Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

G cluster_0 Troubleshooting Workflow Start Poor Cell Viability Observed Check_Viability Confirm Viability with a Second Method Start->Check_Viability Dose_Response Perform Dose-Response Curve Check_Viability->Dose_Response Check_Controls Evaluate Vehicle & Positive Controls Dose_Response->Check_Controls Culture_Conditions Optimize Culture Conditions (Serum, pH, Density) Check_Controls->Culture_Conditions Apoptosis_Assay Test for Apoptosis/Necrosis Markers (Caspase, Annexin V, LDH) Culture_Conditions->Apoptosis_Assay Resolution Viability Issue Resolved Apoptosis_Assay->Resolution

Caption: Troubleshooting workflow for poor cell viability.

G cluster_1 Muscarinic Receptor Signaling Pathways Aceclidine This compound mAChR Muscarinic Receptor (M1, M3, M5) Aceclidine->mAChR mAChR2 Muscarinic Receptor (M2, M4) Aceclidine->mAChR2 Gq Gq/11 mAChR->Gq Gi Gi/o mAChR2->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Cell_Response Cellular Responses (Proliferation, Survival, Apoptosis) Ca->Cell_Response cAMP->Cell_Response

Caption: this compound signaling pathways.

References

Dealing with (S)-Aceclidine precipitation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling (S)-Aceclidine during experiments. All information is presented in a clear question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue 1: Precipitation of this compound Hydrochloride Upon Dissolving

Q: I am trying to dissolve this compound hydrochloride powder, but it's not going into solution or is precipitating out. What should I do?

A: Precipitation of this compound hydrochloride can occur due to several factors, primarily related to solubility limits, temperature, and the choice of solvent. Here is a step-by-step troubleshooting guide:

  • Verify Solvent and Concentration: First, ensure you are using an appropriate solvent and are not exceeding the solubility limits of this compound hydrochloride. Refer to the solubility data below. For high concentrations, organic solvents like DMSO are recommended for initial stock solutions.

  • Gentle Heating and Sonication: If you observe precipitation or phase separation, gentle warming of the solution can aid dissolution.[1] Heating the tube to 37°C or using an ultrasonic bath can help dissolve the compound, especially for aqueous solutions.[1][2] For the hydrochloride salt in water, heating to around 60°C can significantly increase solubility.

  • pH Adjustment: this compound is a weak base. The pH of your solution will significantly impact its solubility. The hydrochloride salt is more soluble in acidic to neutral aqueous solutions. If you are preparing a solution in a buffer, ensure the pH is compatible with maintaining the protonated, more soluble form of the molecule.

  • Prepare a Concentrated Stock in an Organic Solvent: A common practice is to first dissolve this compound hydrochloride in a small amount of an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.

Issue 2: Precipitation of this compound in Cell Culture Media

Q: I've added my this compound stock solution to my cell culture media, and now I see a precipitate. What could be the cause, and how can I fix it?

A: Precipitation in cell culture media can be caused by the compound itself, or by interactions between the compound's solvent and the media components.

  • High Final Concentration of Organic Solvent: If you are using a stock solution of this compound in an organic solvent like DMSO, ensure that the final concentration of the solvent in your cell culture media is low, typically below 0.5% to avoid both cytotoxicity and precipitation of media components.

  • Interaction with Media Components: Cell culture media are complex solutions containing salts, amino acids, and proteins that can interact with your compound or its solvent.

    • Phosphate Buffers: Media containing high concentrations of phosphate can sometimes form insoluble salts with small molecules.

    • Protein Binding: this compound may bind to proteins in the serum of your culture medium. While this doesn't always lead to precipitation, it can affect the free concentration of your compound.

  • Troubleshooting Steps:

    • Reduce Final Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your media.

    • Pre-warm the Media: Adding a cold stock solution to warm media can sometimes cause precipitation. Ensure both are at the same temperature before mixing.

    • Test in a Simpler Buffer: To determine if the precipitation is due to a specific component in your media, try diluting your this compound stock into a simpler buffer like PBS to see if the issue persists.

    • Use Serum-Free Media for Initial Dissolution: If you suspect serum proteins are causing the issue, try adding the this compound to serum-free media first, then adding serum if required for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A1: For a highly concentrated and stable stock solution, Dimethyl sulfoxide (DMSO) is recommended. This compound hydrochloride is also soluble in Dimethylformamide (DMF) and Ethanol. For aqueous solutions, Phosphate-Buffered Saline (PBS, pH 7.2) can be used, but at a lower concentration.

Q2: How should I store my this compound hydrochloride powder and stock solutions?

A2: this compound hydrochloride powder should be stored in a desiccated environment at -20°C.[3] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3]

Q3: What is the difference between using the hydrochloride salt and the free base form of this compound in experiments?

A3: The hydrochloride salt of this compound is generally more water-soluble and stable as a solid, making it easier to handle and dissolve in aqueous buffers. The free base form is less polar and will have higher solubility in non-polar organic solvents. For most biological experiments in aqueous systems, the hydrochloride salt is preferred. If you need to use the free base, it can be generated from the hydrochloride salt, but this adds an extra step to your experimental workflow.

Q4: Is this compound stable in aqueous solutions?

A4: this compound contains an ester group that is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield quinuclidinol and acetic acid.[4] For this reason, it is recommended to prepare fresh aqueous solutions for your experiments and not to store them for extended periods. The stability will be greatest at a neutral pH.

Q5: At what wavelength can I expect this compound to have UV absorbance for concentration determination?

A5: this compound does not have a strong chromophore, so direct UV-Vis spectrophotometry for concentration determination may not be sensitive or reliable. It is best to rely on the accurate weighing of the compound to prepare solutions of known concentration. For quantitative analysis in biological matrices, methods like LC-MS are more appropriate.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventConcentrationTemperatureNotes
Water≥15 mg/mL~60 °CHeating increases solubility.
PBS (pH 7.2)~10 mg/mLRoom Temperature
DMSO~30 mg/mLRoom TemperatureA stock solution of up to 100 mg/mL can be achieved with sonication.[2]
DMF~30 mg/mLRoom Temperature
Ethanol~30 mg/mLRoom Temperature

Experimental Protocols

Protocol: In Vitro Calcium Flux Assay Using a Fluorescent Dye

This protocol describes a method to measure the activation of M3 muscarinic receptors by this compound in a cell line expressing the receptor, by monitoring changes in intracellular calcium concentration.

1. Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound hydrochloride.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

2. Cell Preparation:

  • Seed the M3-expressing HEK293 cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

3. Dye Loading:

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in DMSO and then diluting into HBSS to the final working concentration (typically 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127).

  • Remove the cell culture medium from the wells and wash once with HBSS.

  • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye. Add a final volume of HBSS to each well for the assay.

4. Compound Preparation and Assay:

  • Prepare a concentrated stock solution of this compound hydrochloride in DMSO.

  • Perform serial dilutions of the this compound stock solution in HBSS to create a range of concentrations for testing.

  • Place the 96-well plate into the fluorescence plate reader, pre-set to 37°C.

  • Set the plate reader to record a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm) for a short period.

  • Program the instrument to automatically inject the different concentrations of this compound into the wells while continuously reading the fluorescence.

  • Continue to record the fluorescence signal for several minutes to capture the peak calcium response and its subsequent decline.

5. Data Analysis:

  • The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each concentration of this compound.

  • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Aceclidine This compound M3R M3 Muscarinic Receptor (GPCR) Aceclidine->M3R Binds to G_protein Gq/11 Protein M3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: this compound M3 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed M3-expressing cells in 96-well plate B 2. Incubate cells (24-48h) A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Wash cells to remove excess dye C->D E 5. Place plate in fluorescence reader (37°C) D->E F 6. Record baseline fluorescence E->F G 7. Inject this compound while recording F->G H 8. Continue recording to capture peak response G->H I 9. Calculate peak fluorescence change H->I J 10. Plot dose-response curve I->J K 11. Determine EC50 value J->K

References

Enhancing the signal-to-noise ratio in (S)-Aceclidine functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S)-Aceclidine in functional assays. The information is tailored for scientists and drug development professionals working to enhance the signal-to-noise ratio and overall data quality of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective muscarinic acetylcholine receptor agonist.[1] Its primary mechanism of action involves the activation of muscarinic receptors, particularly the M1 subtype, which are Gq/11 protein-coupled receptors (GPCRs).[2][3] Activation of the M1 receptor initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4]

Q2: Which functional assays are most common for studying this compound activity?

A2: The most common functional assays for this compound, given its action on Gq/11-coupled M1 receptors, are calcium mobilization assays and GTPγS binding assays. Calcium mobilization assays directly measure the increase in intracellular calcium, a key downstream event of M1 receptor activation.[3][5] GTPγS binding assays measure the initial step of G protein activation, providing a more proximal readout of receptor agonism.[6][7]

Q3: What cell lines are typically used for this compound functional assays?

A3: Chinese Hamster Ovary (CHO) cells stably transfected with the human M1 muscarinic receptor (CHO-M1) are a widely used and commercially available cell line for these assays.[5][8][9] Human Embryonic Kidney 293 (HEK293) cells are also a suitable host for expressing the M1 receptor.[10]

Q4: Why is enhancing the signal-to-noise ratio important in these assays?

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound functional assays.

Calcium Mobilization Assay Troubleshooting

Issue 1: Low Signal or No Response to this compound

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Titrate this compound across a wide concentration range (e.g., 1 pM to 100 µM) to ensure the concentrations tested cover the full dose-response curve.
Low Cell Seeding Density Optimize cell seeding density. For a 96-well plate, a starting point of 40,000 to 80,000 cells per well is recommended.[11] For 384-well plates, 10,000 to 20,000 cells per well can be used.[11]
Inadequate Dye Loading Ensure optimal dye loading time and temperature. Typically, a 30-60 minute incubation at 37°C followed by a 30-minute incubation at room temperature is effective for CHO-M1 cells.[10][12]
Poor Cell Health Ensure cells are healthy and not over-confluent. Use cells within a consistent and low passage number.
Incorrect Assay Buffer Composition Use an appropriate assay buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (for CHO cells).[5][8]

Issue 2: High Background Fluorescence

Potential Cause Troubleshooting Step
Excessive Dye Concentration Titrate the fluorescent dye (e.g., Fluo-4 AM) to the lowest concentration that provides a robust signal.
Incomplete Removal of Extracellular Dye If using a wash-based protocol, ensure thorough but gentle washing of the cell monolayer after dye loading to remove all extracellular dye.
Autofluorescence from Media or Compounds Image cells in an optically clear buffered saline solution or a low-background medium like FluoroBrite DMEM.[6] Test for compound autofluorescence by measuring fluorescence in wells with compound but without cells.
Stressed or Dying Cells High intracellular calcium in unhealthy cells can lead to a bright resting fluorescence. Ensure optimal cell culture conditions.
Incorrect Plate Type Use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background fluorescence.[5]

Issue 3: High Well-to-Well Variability

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects To mitigate edge effects, avoid using the outer wells of the microplate or fill them with sterile buffer or media. Increased humidity during incubation can also help.
Inconsistent Reagent Addition Use automated liquid handlers for precise and consistent addition of compounds and reagents. Ensure proper mixing after addition.
Temperature Gradients Across the Plate Allow plates to equilibrate to room temperature before reading. Ensure the plate reader maintains a stable temperature.
GTPγS Binding Assay Troubleshooting

Issue 1: Low Signal Window

Potential Cause Troubleshooting Step
Suboptimal GDP Concentration The concentration of GDP is critical for balancing basal and agonist-stimulated [35S]GTPγS binding. Titrate GDP, typically in the range of 0.1 to 10 µM for membranes from transfected cells.[6]
Insufficient Membrane Protein Titrate the amount of membrane protein per well, typically between 5 and 50 µg.[6]
Incorrect Incubation Time or Temperature Optimize the incubation time (usually 30-60 minutes) and temperature (room temperature or 30°C).[6]
Degraded [35S]GTPγS Use fresh, high-quality [35S]GTPγS and handle it according to the manufacturer's instructions.
Low Receptor Expression Confirm the expression level of the M1 receptor in your membrane preparation using radioligand binding assays.

Issue 2: High Non-Specific Binding

Potential Cause Troubleshooting Step
Excessive [35S]GTPγS Concentration Use the lowest concentration of [35S]GTPγS that provides an adequate signal, typically in the range of 0.1-0.5 nM.
Inadequate Washing (Filtration Assay) Ensure efficient and rapid washing of the filters with ice-cold buffer to remove unbound radioligand.
Filter Binding of Radioligand Pre-soak filters in buffer before use to reduce non-specific binding.
High Basal G Protein Activity Optimize the concentration of NaCl in the assay buffer (typically 100 mM) to reduce basal G protein activation.[13]

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline for a calcium mobilization assay using CHO-M1 cells in a 96-well format.

  • Cell Seeding:

    • Seed CHO-M1 cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well in 100 µL of culture medium.[5]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2x dye loading solution containing Fluo-4 AM (e.g., 4 µM final concentration) in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).[5]

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C.[5]

    • Remove the dye loading solution and wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of assay buffer to each well.

  • Compound Addition and Signal Detection:

    • Prepare a 2x stock of this compound and control compounds in assay buffer.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2x compound stock to the respective wells.

    • Immediately begin measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) every 1-2 seconds for at least 3-5 minutes.

[35S]GTPγS Binding Assay Protocol

This protocol provides a general framework for a [35S]GTPγS binding assay using membranes from CHO-M1 cells.

  • Membrane Preparation:

    • Culture CHO-M1 cells to a high density.

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose) and resuspend.

    • Determine the protein concentration and store aliquots at -80°C.

  • Assay Setup:

    • Prepare the assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP, pH 7.4.[2]

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound or control compounds at various concentrations

      • CHO-M1 membranes (e.g., 10-20 µg of protein per well)

      • [35S]GTPγS (final concentration of ~0.1 nM)

  • Incubation and Termination:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

  • Signal Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

Data Presentation Tables

Table 1: Recommended Reagent Concentrations for Calcium Mobilization Assay

ReagentWorking ConcentrationCell TypeNotes
Fluo-4 AM1 - 4 µMCHO-M1, HEK293Titrate for optimal signal-to-noise.
Probenecid2.5 mMCHO cellsRequired to prevent dye extrusion.[5]
This compound1 pM - 100 µMCHO-M1For generating a full dose-response curve.
HEPES20 mMCHO-M1, HEK293To maintain stable pH.[5]

Table 2: Recommended Reagent Concentrations for GTPγS Binding Assay

ReagentWorking ConcentrationNotes
[35S]GTPγS0.1 - 0.5 nMTitrate to find the optimal concentration.
GDP0.1 - 10 µMCritical for signal window; requires optimization.[6]
MgCl25 - 10 mMEssential for G protein activation.[13]
NaCl100 mMHelps to reduce basal G protein activity.[13]
Membrane Protein5 - 50 µ g/well Optimize based on receptor expression level.[6]

Visualizations

Gq_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Aceclidine This compound M1R M1 Receptor Aceclidine->M1R Binds Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response Ca->CellularResponse Triggers

Caption: this compound signaling via the M1 muscarinic receptor.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed 1. Seed CHO-M1 cells in 96-well plate Incubate1 2. Incubate overnight Seed->Incubate1 Load 3. Load cells with Fluo-4 AM dye Incubate1->Load Incubate2 4. Incubate and wash Load->Incubate2 Baseline 5. Measure baseline fluorescence in FLIPR Incubate2->Baseline AddCompound 6. Add this compound Baseline->AddCompound MeasureSignal 7. Measure fluorescence change (Ca²⁺ signal) AddCompound->MeasureSignal Plot 8. Plot fluorescence vs. time MeasureSignal->Plot Calculate 9. Calculate EC50 Plot->Calculate

Caption: Workflow for a calcium mobilization assay.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio CheckSignal Is the signal low? Start->CheckSignal CheckBackground Is the background high? Start->CheckBackground CheckSignal->CheckBackground No OptimizeCells Optimize cell density and health CheckSignal->OptimizeCells Yes TitrateDye Titrate fluorescent dye concentration CheckBackground->TitrateDye Yes End Improved S/N Ratio CheckBackground->End No TitrateAgonist Titrate this compound concentration OptimizeCells->TitrateAgonist OptimizeLoading Optimize dye loading (Ca²⁺ assay) or GDP/Membrane (GTPγS) TitrateAgonist->OptimizeLoading OptimizeLoading->End ImproveWash Improve wash steps TitrateDye->ImproveWash CheckMedia Check for media/ compound autofluorescence ImproveWash->CheckMedia CheckMedia->End

Caption: Troubleshooting decision tree for low signal-to-noise.

References

(S)-Aceclidine stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Aceclidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective cholinergic muscarinic agonist.[1] Its primary mechanism of action involves stimulating muscarinic receptors, particularly the M3 subtype, located on smooth muscles.[1][2] This stimulation activates a G-protein coupled receptor (GPCR) pathway, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, which leads to muscle contraction, such as the constriction of the iris sphincter muscle in the eye.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability of this compound. For the solid form (hydrochloride salt), it is recommended to store it at -20°C in a tightly sealed container, protected from moisture and under an inert gas.[4] Ophthalmic solutions, such as VIZZ™, should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from freezing.[5][6] Once an ophthalmic solution container is opened, it should be used as directed and may have a limited room temperature stability of up to 30 days.[5]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is hydrolysis.[1] The ester bond in the aceclidine molecule is susceptible to breaking, yielding acetate and 3-quinuclidinol as the main degradation products.[1] This hydrolysis can be influenced by pH, temperature, and the presence of moisture.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively detailed in the provided search results, general guidelines for pharmaceutical compounds recommend photostability testing as part of forced degradation studies.[7][8][9] It is advisable to protect this compound from light during storage and handling to minimize the risk of photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation of this compound.Ensure this compound is stored at the recommended temperature (-20°C for solid, 2-8°C for solution) and protected from moisture and light.[4][5] Prepare fresh solutions for each experiment if stability in your experimental buffer is unknown.
Inaccurate solution concentration.Verify the accuracy of your weighing and dilution procedures. Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock and working solutions.
Precipitation of this compound in solution Poor solubility in the chosen solvent or buffer.This compound hydrochloride is generally soluble in water. For other solvents, check solubility data. If using a buffer, ensure the pH is compatible with the solubility of this compound. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures.
Interaction with other components in the formulation.Evaluate the compatibility of this compound with all excipients in your formulation. Some additives may cause precipitation.
Loss of biological activity Degradation of this compound due to hydrolysis.Prepare solutions fresh before use. Avoid prolonged storage of solutions, especially at room temperature or in non-optimal pH conditions. The use of lyophilized powder for reconstitution can help mitigate this issue.[10]
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Unexpected side effects in cell-based assays or animal studies Off-target effects or interaction with other compounds.Review the known pharmacology of this compound and potential interactions with other substances in your experimental system.[11] Common adverse effects in clinical use include headache and eye irritation.[12][13]
High concentration leading to toxicity.Perform dose-response experiments to determine the optimal concentration range for your specific model.

Stability Testing Data

Parameter Condition Expected Outcome Primary Degradation Product
Hydrolysis Acidic (e.g., 0.1 N HCl), Basic (e.g., 0.1 N NaOH), NeutralDegradation is expected, particularly under basic and acidic conditions.3-Quinuclidinol and Acetate[1]
Oxidation e.g., 3% H₂O₂Potential for degradation.Oxidized derivatives
Thermal Elevated temperature (e.g., 40-60°C)Degradation rate will likely increase with temperature.3-Quinuclidinol and Acetate
Photostability Exposure to UV and visible light (ICH Q1B guidelines)[7][8][9]Potential for photodegradation.Photolytic degradation products

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound hydrochloride in an appropriate solvent (e.g., water, methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period, monitoring for degradation. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photodegradation: Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7][8][9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of undegraded this compound and identify and quantify the degradation products.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating and quantifying this compound from its degradation products. The following is a suggested starting point for method development, based on general principles for similar compounds.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[14][15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm).[15]

  • Column Temperature: 25-30°C.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.[16]

Visualizations

This compound Signaling Pathway

Aceclidine_Signaling_Pathway Aceclidine This compound M3_Receptor Muscarinic M3 Receptor Aceclidine->M3_Receptor binds & activates Gq_protein Gq Protein M3_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction triggers Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Muscarinic M3 receptor signaling pathway activated by this compound.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Data Evaluation: - Quantify this compound - Identify/Quantify Degradants analysis->data pathway Establish Degradation Pathway data->pathway storage Determine Storage Conditions & Shelf-life data->storage end End pathway->end storage->end

Caption: A typical workflow for conducting stability testing of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Problem: Inconsistent Results check_storage Check Storage Conditions (-20°C solid, 2-8°C solution)? problem->check_storage correct_storage Action: Correct Storage & Use Fresh Sample check_storage->correct_storage No check_solution Check Solution Prep & Concentration? check_storage->check_solution Yes resolved Problem Resolved correct_storage->resolved reprepare_solution Action: Reprepare Solution & Verify Concentration check_solution->reprepare_solution No check_stability Is sample stable in experimental buffer? check_solution->check_stability Yes reprepare_solution->resolved use_fresh Action: Prepare Fresh Solutions for Each Use check_stability->use_fresh No check_stability->resolved Yes use_fresh->resolved

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of (S)-Aceclidine and (R)-Aceclidine Potency at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of the enantiomers of aceclidine, (S)-Aceclidine and (R)-Aceclidine, at muscarinic acetylcholine receptors (mAChRs). The data presented is compiled from key peer-reviewed studies to assist researchers in understanding the stereoselectivity of this important muscarinic agonist.

Summary of Key Findings

(S)-(+)-Aceclidine consistently demonstrates higher potency and, in some cases, greater efficacy than (R)-(-)-Aceclidine across various muscarinic receptor subtypes and experimental models. The enantiomeric potency ratio varies depending on the receptor subtype and the specific biological response measured.

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and (R)-Aceclidine at different muscarinic receptor subtypes.

Table 1: Functional Potency (EC50) and Maximal Response of Aceclidine Enantiomers at Human Muscarinic Receptor Subtypes Expressed in Chinese Hamster Ovary (CHO) Cells [1][2]

Receptor SubtypeSecond Messenger PathwayEnantiomerEC50 (nM)Maximal Response (% of S-(+)-Aceclidine)
M1 Phosphoinositide Hydrolysis(S)-(+)-Aceclidine330 ± 50100
(R)-(-)-Aceclidine1,300 ± 20044 ± 3
M2 Inhibition of cAMP Accumulation(S)-(+)-Aceclidine180 ± 30100
(R)-(-)-Aceclidine630 ± 110100 ± 5
M3 Phosphoinositide Hydrolysis(S)-(+)-Aceclidine200 ± 30100
(R)-(-)-Aceclidine800 ± 10064 ± 4
M4 Inhibition of cAMP Accumulation(S)-(+)-Aceclidine110 ± 20100
(R)-(-)-Aceclidine380 ± 6086 ± 3
M5 Phosphoinositide Hydrolysis(S)-(+)-Aceclidine280 ± 40100
(R)-(-)-Aceclidine550 ± 8054 ± 4

Data are presented as mean ± S.E.M.

Table 2: Binding Affinity (KH) and Functional Potency (ED50) of Aceclidine Enantiomers in Rat Brain and Guinea Pig Ileum [3][4]

Tissue PreparationAssayEnantiomerKH (nM)ED50 (nM)
Rat Brain Homogenate --INVALID-LINK---QNB Binding(+)-Aceclidine16 ± 2-
(-)-Aceclidine230 ± 30-
Guinea Pig Ileum Muscle Contraction(+)-Aceclidine-13 ± 2
(-)-Aceclidine-180 ± 20

KH represents the high-affinity dissociation constant. Data are presented as mean ± S.E.M.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (3H-Quinuclidinyl Benzilate)

This assay measures the binding affinity of the aceclidine enantiomers to muscarinic receptors in rat brain homogenates.[3]

  • Tissue Preparation: Whole rat brains are homogenized in ice-cold 50 mM sodium-potassium phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.

  • Binding Reaction: Aliquots of the membrane suspension are incubated with the radioligand --INVALID-LINK---quinuclidinyl benzilate (--INVALID-LINK---QNB) and various concentrations of the unlabeled competing ligands ((+)-Aceclidine or (-)-Aceclidine).

  • Incubation: The reaction mixture is incubated at 37°C for 60 minutes to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified by liquid scintillation spectrometry.

  • Data Analysis: The inhibition of --INVALID-LINK---QNB binding by the aceclidine enantiomers is analyzed using non-linear regression to determine the high-affinity dissociation constants (KH).

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of the aceclidine enantiomers to stimulate the Gq/11 signaling pathway coupled to M1, M3, and M5 muscarinic receptors.[1][2]

  • Cell Culture and Labeling: Chinese hamster ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor subtype are cultured. The cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation: The labeled cells are washed and then incubated with various concentrations of (S)-(+)-Aceclidine or (R)-(-)-Aceclidine in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).

  • Extraction of Inositol Phosphates: The incubation is terminated by the addition of a solution of chloroform and methanol. The aqueous phase, containing the inositol phosphates, is separated.

  • Purification: The aqueous extract is applied to an anion-exchange chromatography column to separate the total inositol phosphates.

  • Quantification: The radioactivity of the eluted inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: The concentration-response curves for the accumulation of inositol phosphates are analyzed using non-linear regression to determine the EC50 and maximal response for each enantiomer.

Inhibition of Adenylyl Cyclase Assay

This functional assay assesses the ability of the aceclidine enantiomers to inhibit adenylyl cyclase activity via the Gi/o signaling pathway coupled to M2 and M4 muscarinic receptors.[1][2]

  • Cell Culture: CHO cells stably expressing the human M2 or M4 muscarinic receptor subtype are cultured.

  • Assay Conditions: The cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels), and various concentrations of (S)-(+)-Aceclidine or (R)-(-)-Aceclidine.

  • Termination and Lysis: The reaction is terminated, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the aceclidine enantiomers is analyzed using non-linear regression to determine the EC50 and maximal inhibitory effect.

Visualizations

Signaling Pathways

G_protein_signaling cluster_Gq M1, M3, M5 Receptor Signaling cluster_Gi M2, M4 Receptor Signaling Aceclidine_Gq (S)- or (R)-Aceclidine M1_M3_M5 M1, M3, or M5 Receptor Aceclidine_Gq->M1_M3_M5 Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response_Gq Cellular Response Ca_release->Cell_response_Gq PKC->Cell_response_Gq Aceclidine_Gi (S)- or (R)-Aceclidine M2_M4 M2 or M4 Receptor Aceclidine_Gi->M2_M4 Gi_o Gi/o Protein M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cell_response_Gi Cellular Response PKA->Cell_response_Gi

Caption: Muscarinic Receptor Signaling Pathways for Aceclidine Enantiomers.

Experimental Workflow

experimental_workflow cluster_assay General Workflow for Functional Potency Assays start Start: Cell Culture with Receptor Expression labeling Labeling with Radioactive Precursor (e.g., [³H]myo-inositol) start->labeling stimulation Agonist Stimulation with (S)- or (R)-Aceclidine labeling->stimulation termination Termination of Reaction stimulation->termination extraction Extraction/Lysis termination->extraction quantification Quantification of Second Messenger (e.g., Inositol Phosphates, cAMP) extraction->quantification analysis Data Analysis: EC₅₀ and Maximal Response quantification->analysis

Caption: Generalized Experimental Workflow for Functional Assays.

Conclusion

The presented data clearly indicate that the muscarinic receptor activity of aceclidine is stereoselective, with the (S)-(+)-enantiomer being the more potent eutomer. This stereoselectivity is observed in both receptor binding and functional assays across all five muscarinic receptor subtypes. For researchers engaged in the development of muscarinic receptor modulators, these findings underscore the critical importance of considering stereochemistry in drug design and evaluation. The differential potency and efficacy of the aceclidine enantiomers can be leveraged to develop more selective and effective therapeutic agents targeting specific muscarinic receptor-mediated pathways.

References

Comparative Analysis of (S)-Aceclidine and Pilocarpine on M3 Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between (S)-Aceclidine and Pilocarpine at the M3 muscarinic acetylcholine receptor (M3R).

This guide provides a detailed comparative analysis of this compound and Pilocarpine, two key muscarinic agonists, focusing on their interactions with the M3 receptor subtype. The M3 receptor, a Gq-coupled G protein-coupled receptor (GPCR), plays a crucial role in mediating various physiological functions, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity.[1] Understanding the distinct pharmacological profiles of agonists like this compound and Pilocarpine is essential for the development of targeted therapeutics with improved efficacy and reduced side effects.

This document summarizes key quantitative data, details experimental methodologies for the cited assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of the functional differences between these two compounds.

Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound and Pilocarpine at the M3 receptor across various in vitro assays.

Table 1: Comparative Binding Affinities at the M3 Receptor

CompoundRadioligandCell/Tissue TypeKi (nM)Reference
(S)-(+)-Aceclidine --INVALID-LINK---3-quinuclidinyl benzilateRat Brain HomogenateHigh-affinity (KH) value not explicitly stated for M3, but good correlation with muscarinic potency observed.[2]
Pilocarpine [3H]-NMSDog Atria2200 (Low affinity)[3]
Pilocarpine Immobilized M3RN/AKD: 36.63 µM[4]

Note: Data for this compound's specific Ki at the M3 receptor is limited. The provided reference indicates a correlation between high-affinity binding and functional potency.

Table 2: Comparative Functional Potencies at the M3 Receptor

CompoundAssayCell/Tissue TypeEC50 (µM)Emax (% of control)Reference
(S)-(+)-Aceclidine Phosphoinositide HydrolysisCHO cells (transfected with M3R)Potency was ~2- to 4-fold greater than R-(-)-aceclidine.Full agonist[5]
(S)-(+)-Aceclidine Guinea Pig Ileum ContractionGuinea Pig IleumPredicted to be a potent agonist based on CHO cell data.Partial agonist (80-85% of carbachol)[5]
Pilocarpine Calcium MobilizationCHO-K1 cells (overexpressing M3R)~3-fold higher than CarbacholIndistinguishable from Carbachol[1][6]
Pilocarpine Phosphoinositide HydrolysisCHO-K1 cells (overexpressing M3R)No detectable responseN/A[1]
Pilocarpine ERK1/2 PhosphorylationMIN6 cells (endogenous M3R)~10-fold greater than Oxotremorine-M~32% of Oxotremorine-M[1]
Pilocarpine Pupil ConstrictionMouse Eye~1000-fold greater than CCh or Oxo-MFull agonist[1]

Key Findings and Functional Selectivity

The available data reveals significant differences in the functional profiles of this compound and Pilocarpine at the M3 receptor.

This compound acts as a potent agonist in stimulating the Gq-mediated phosphoinositide hydrolysis pathway.[5] In functional assays such as guinea pig ileum contraction, it behaves as a high-efficacy partial agonist.[5] However, there is currently a lack of data regarding its potential for biased agonism and its effect on β-arrestin recruitment at the M3 receptor.

Pilocarpine , in contrast, exhibits pronounced functional selectivity, often referred to as biased agonism. While it can induce calcium mobilization in cells overexpressing the M3 receptor, it fails to stimulate phosphoinositide hydrolysis in the same system, and in some contexts, acts as an antagonist of this pathway.[1][7] Furthermore, Pilocarpine's activation of ERK1/2 phosphorylation is mediated through a β-arrestin-dependent pathway, suggesting a bias away from the canonical Gq signaling cascade.[1][7] This biased signaling profile may contribute to its specific therapeutic effects and side-effect profile.

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways activated by this compound and Pilocarpine upon binding to the M3 receptor.

Gq_Pathway cluster_membrane cluster_cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response Aceclidine This compound Aceclidine->M3R Activates Pilocarpine Pilocarpine Pilocarpine->M3R Weakly Activates/ Antagonizes in some contexts

Caption: Canonical Gq signaling pathway activated by this compound at the M3 receptor.

BetaArrestin_Pathway cluster_membrane cluster_cytosol M3R M3 Receptor GRK GRK M3R->GRK Recruits BetaArrestin β-Arrestin M3R->BetaArrestin Recruits GRK->M3R Phosphorylates Signaling_Scaffold Signaling Scaffold Formation BetaArrestin->Signaling_Scaffold Src Src Kinase ERK ERK1/2 Src->ERK Activates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) ERK->Cellular_Response Signaling_Scaffold->Src Activates Pilocarpine Pilocarpine Pilocarpine->M3R Activates

Caption: β-Arrestin biased signaling pathway activated by Pilocarpine at the M3 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Pilocarpine for the M3 receptor.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled M3 receptor antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled competitor ligand (this compound or Pilocarpine).

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare M3R-expressing cell membranes start->prep incubate Incubate membranes with [3H]Radioligand and competitor (Aceclidine or Pilocarpine) prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Data analysis to determine IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the ability of this compound and Pilocarpine to stimulate the Gq-mediated signaling pathway by quantifying the accumulation of inositol phosphates.

Methodology:

  • Cell Culture and Labeling:

    • Plate CHO cells stably expressing the M3 receptor in multi-well plates.

    • Label the cells by incubating them overnight in a medium containing [3H]myo-inositol. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [3H]myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor stimulation.

    • Add varying concentrations of the agonist (this compound or Pilocarpine) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate accumulation as a function of the log concentration of the agonist.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) by non-linear regression analysis.

PI_Hydrolysis_Workflow start Start label_cells Label M3R-expressing cells with [3H]myo-inositol start->label_cells stimulate Stimulate cells with agonist in the presence of LiCl label_cells->stimulate extract Extract total inositol phosphates stimulate->extract separate Separate inositol phosphates by anion-exchange chromatography extract->separate quantify Quantify radioactivity separate->quantify analyze Data analysis to determine EC50 and Emax quantify->analyze end End analyze->end

Caption: Experimental workflow for the phosphoinositide hydrolysis assay.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound and Pilocarpine to induce an increase in intracellular calcium concentration ([Ca2+]i), a downstream event of Gq activation.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the M3 receptor (e.g., CHO or HEK293 cells) on a multi-well plate suitable for fluorescence measurements.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.

  • Fluorescence Measurement:

    • Wash the cells to remove extracellular dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence of the cells.

    • Inject varying concentrations of the agonist (this compound or Pilocarpine) into the wells.

    • Monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the fluorescence at two different excitation wavelengths.

  • Data Analysis:

    • Calculate the change in [Ca2+]i based on the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths.

    • Plot the peak increase in [Ca2+]i as a function of the log concentration of the agonist.

    • Determine the EC50 and Emax values by non-linear regression analysis.

Calcium_Mobilization_Workflow start Start load_dye Load M3R-expressing cells with a calcium-sensitive dye start->load_dye measure_baseline Measure baseline fluorescence load_dye->measure_baseline inject_agonist Inject agonist measure_baseline->inject_agonist monitor_fluorescence Monitor fluorescence change over time inject_agonist->monitor_fluorescence analyze Data analysis to determine EC50 and Emax monitor_fluorescence->analyze end End analyze->end BRET_FRET_Workflow start Start transfect Co-transfect cells with M3R-donor and β-arrestin-acceptor constructs start->transfect add_agonist Add agonist at varying concentrations transfect->add_agonist measure_emission Measure donor and acceptor light emission add_agonist->measure_emission calculate_ratio Calculate BRET/FRET ratio measure_emission->calculate_ratio analyze Data analysis to determine EC50 and Emax calculate_ratio->analyze end End analyze->end Functional_Selectivity_Logic cluster_ligands Ligands cluster_receptor M3 Receptor cluster_pathways Signaling Pathways Aceclidine This compound M3R M3R Conformational States Aceclidine->M3R Induces Conformation(s) Favoring Pilocarpine Pilocarpine Pilocarpine->M3R Induces Conformation(s) Favoring Gq_Pathway Gq/11 Pathway (Phosphoinositide Hydrolysis, Ca²⁺ Mobilization) M3R->Gq_Pathway Strong Activation M3R->Gq_Pathway Weak/No Activation BetaArrestin_Pathway β-Arrestin Pathway (ERK Activation) M3R->BetaArrestin_Pathway Activation Unknown M3R->BetaArrestin_Pathway Preferential Activation

References

Validating (S)-Aceclidine as a Selective Muscarinic Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-Aceclidine with other key muscarinic agonists, supported by experimental data to validate its selectivity profile. The information is intended to assist researchers in the fields of pharmacology and drug development in evaluating this compound for further investigation.

Introduction to this compound and Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] Their involvement in a wide range of physiological processes has made them attractive targets for therapeutic intervention in various diseases. The development of subtype-selective muscarinic agonists is a key objective to elicit specific therapeutic effects while minimizing off-target side effects.

This compound is the more active enantiomer of the muscarinic agonist aceclidine. It has been investigated for its potential therapeutic applications, and understanding its selectivity across the five muscarinic receptor subtypes is crucial for predicting its pharmacological effects and therapeutic window. This guide compares the binding affinity and functional potency of this compound with well-established, non-selective and partially selective muscarinic agonists: Acetylcholine, Carbachol, Pilocarpine, and Oxotremorine.

Comparative Analysis of Muscarinic Agonist Activity

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and other muscarinic agonists at the five human muscarinic receptor subtypes (M1-M5). The data has been compiled from various sources and is presented to illustrate the selectivity profile of each compound.

Note on Data Comparability: The data presented below are compiled from multiple studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as cell lines, radioligands, and assay methodologies can vary between studies. The primary purpose of these tables is to illustrate the relative selectivity of each agonist across the receptor subtypes.

Table 1: Comparative Binding Affinities (pKi) of Muscarinic Agonists
AgonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound ~6.7~7.4~6.9~7.7~6.9
Acetylcholine 4.3 - 6.45.5 - 7.14.8 - 6.55.1 - 6.85.4 - 6.7
Carbachol 3.8 - 5.94.9 - 6.54.2 - 6.14.5 - 6.24.7 - 5.9
Pilocarpine 4.3 - 5.94.5 - 5.84.6 - 6.14.2 - 5.54.8 - 5.7
Oxotremorine 6.1 - 7.56.8 - 8.16.3 - 7.76.9 - 8.26.5 - 7.8

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Potencies (pEC50) of Muscarinic Agonists
AgonistM1 (pEC50)M2 (pEC50)M3 (pEC50)M4 (pEC50)M5 (pEC50)
This compound 7.07.97.28.07.1
Acetylcholine 6.4 - 7.86.9 - 8.26.7 - 8.06.8 - 8.16.9 - 7.9
Carbachol 5.8 - 7.26.3 - 7.86.1 - 7.56.2 - 7.76.0 - 7.3
Pilocarpine 5.1 - 6.55.3 - 6.75.4 - 6.85.0 - 6.45.2 - 6.6
Oxotremorine 6.9 - 8.37.5 - 8.97.2 - 8.67.6 - 9.07.3 - 8.7

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different families of G proteins. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[2] The activation of these G proteins initiates distinct downstream signaling cascades.

Gq_signaling Agonist Agonist (this compound) M1_M3_M5 M1, M3, M5 Receptors Agonist->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling Agonist Agonist (this compound) M2_M4 M2, M4 Receptors Agonist->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize muscarinic agonist activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

binding_assay_workflow start Start prep_membranes Prepare Membranes from CHO cells expressing human M1-M5 receptors start->prep_membranes incubate Incubate Membranes with [3H]-NMS (radioligand) and varying concentrations of This compound (competitor) prep_membranes->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Generate competition curve - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of the unlabeled test agonist.

  • Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Phosphoinositide Hydrolysis (for M1, M3, M5 Receptors)

This assay measures the functional potency (EC50) and efficacy of an agonist at Gq/11-coupled receptors by quantifying the production of inositol phosphates (IPs).

ip_assay_workflow start Start label_cells Label CHO-M1/M3/M5 cells with [3H]-myo-inositol start->label_cells stimulate Stimulate cells with varying concentrations of this compound in the presence of LiCl label_cells->stimulate lyse Lyse cells and stop the reaction stimulate->lyse isolate_ip Isolate [3H]-inositol phosphates using anion exchange chromatography lyse->isolate_ip quantify Quantify [3H]-IPs by scintillation counting isolate_ip->quantify analyze Analyze Data: - Generate dose-response curve - Calculate pEC50 and Emax quantify->analyze end End analyze->end

Caption: Workflow for a phosphoinositide hydrolysis assay.

Methodology:

  • Cell Culture and Labeling: CHO cells stably expressing the human M1, M3, or M5 receptor are plated in 24-well plates and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation: The cells are washed and then stimulated with various concentrations of the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

  • Reaction Termination and Lysis: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid), and the cells are lysed.

  • Isolation of Inositol Phosphates: The cell lysates are neutralized, and the total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.

  • Quantification: The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated by plotting the amount of [3H]-inositol phosphates produced against the agonist concentration. The pEC50 and Emax (maximal response) values are determined from these curves.

Functional Assay: cAMP Accumulation Inhibition (for M2, M4 Receptors)

This assay determines the functional potency (EC50) and efficacy of an agonist at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase activity.

camp_assay_workflow start Start pre_incubate Pre-incubate CHO-M2/M4 cells with varying concentrations of This compound start->pre_incubate stimulate_ac Stimulate adenylyl cyclase with Forskolin pre_incubate->stimulate_ac lyse Lyse cells and stop the reaction stimulate_ac->lyse quantify_camp Quantify intracellular cAMP levels (e.g., using a competitive binding assay or HTRF) lyse->quantify_camp analyze Analyze Data: - Generate dose-response curve for inhibition of Forskolin-stimulated cAMP accumulation - Calculate pEC50 and Emax quantify_camp->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation inhibition assay.

Methodology:

  • Cell Culture: CHO cells stably expressing the human M2 or M4 receptor are cultured in multi-well plates.

  • Agonist Pre-incubation: The cells are pre-incubated with various concentrations of the test agonist.

  • Adenylyl Cyclase Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Reaction Termination and Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to generate a dose-response curve, from which the pEC50 and Emax values are determined.

Conclusion

The compiled data indicates that this compound is a potent muscarinic agonist with a degree of selectivity for the M2 and M4 receptor subtypes, as evidenced by its higher functional potency at these receptors compared to the M1, M3, and M5 subtypes. Its profile suggests that it may offer a therapeutic advantage in conditions where modulation of Gi/o-coupled muscarinic receptors is desired, potentially with a reduced side-effect profile related to Gq/11-mediated signaling. However, it is important to reiterate that the comparative data for other agonists has been collated from various sources and should be interpreted with this in mind. Further head-to-head studies under identical experimental conditions would be required for a definitive quantitative comparison. This guide provides a solid foundation for researchers to understand the pharmacological profile of this compound and to design future experiments to further validate its potential as a selective muscarinic agonist.

References

(S)-Aceclidine and Intraocular Pressure: A Comparative Analysis of Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Aceclidine, a selective muscarinic receptor agonist, has demonstrated promise in the management of elevated intraocular pressure (IOP), a key risk factor in glaucoma. This guide provides a comprehensive comparison of this compound's performance against other established IOP-lowering agents, supported by available experimental data. We delve into its mechanism of action, clinical efficacy, and the consistency of its effects, offering valuable insights for researchers, scientists, and drug development professionals.

This compound distinguishes itself through its targeted action on muscarinic receptors in the eye. It primarily stimulates the M3 subtype, leading to the contraction of the iris sphincter muscle (miosis) and the ciliary muscle. This dual action enhances the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[1][2][3] Notably, this compound exhibits greater selectivity for the iris sphincter muscle over the ciliary muscle compared to less selective miotics like pilocarpine.[4] This selectivity potentially translates to a reduced incidence of side effects such as accommodative spasm and induced myopia.[4][5]

Comparative Efficacy in Intraocular Pressure Reduction

Clinical and preclinical studies have positioned this compound as an effective agent for lowering IOP, with a performance profile comparable to, and in some aspects potentially exceeding, that of established therapies.

Drug ClassDrugDosageMean IOP ReductionKey Findings & Side Effects
Muscarinic Agonist This compound 1.75%Data on specific percentage IOP reduction is limited in publicly available literature. However, studies show a significant IOP-lowering effect.More selective for the iris sphincter than the ciliary muscle, potentially causing less accommodative spasm and myopia compared to pilocarpine.[4][5] Common adverse events include instillation site irritation, dim vision, and headache.[6][7]
Muscarinic AgonistPilocarpine0.4% - 4%Varies with concentration.A non-selective muscarinic agonist that can cause significant ciliary muscle contraction, leading to accommodative spasm and myopia.[4] Risk of retinal detachment has been reported.[3]
Prostaglandin AnalogLatanoprost0.005% once daily-6.7 +/- 3.4 mmHg (over 6 months)Generally considered a first-line treatment. Can cause changes in iris pigmentation and eyelash growth. Significantly greater IOP reduction compared to timolol in a 6-month study.[8]
Beta-BlockerTimolol0.5% twice daily-4.9 +/- 2.9 mmHg (over 6 months)Reduces aqueous humor production. Systemic side effects can include bradycardia and bronchospasm.[8][9]
Alpha-Adrenergic AgonistBrimonidine0.1% - 0.2%Sustained IOP reduction, often used in combination therapy.Can cause ocular allergy. A study of a brimonidine-loaded microsphere formulation showed a sustained IOP-lowering effect for 28 days with a single injection in rabbits.[10]

Reproducibility and Duration of Effect

While dedicated studies on the dose-to-dose reproducibility of this compound's IOP-lowering effect are not extensively available in the public domain, clinical trial data for a formulation containing aceclidine provides insights into its duration of action, a key component of reproducibility. In a phase 2 trial of LNZ100 (1.75% aceclidine), a significant proportion of patients maintained improved near vision for up to 10 hours, suggesting a sustained biological effect.[4] For glaucoma management, consistent and sustained IOP control is crucial. Multi-dose studies in animal models with other muscarinic agonists like pilocarpine have shown a significant reduction in IOP without evidence of tolerance or tachyphylaxis over several days of treatment.[11] The consistent IOP-lowering effect of a solid drug nanoparticle formulation of brimonidine and betaxolol with repeated dosing further highlights the importance of formulation in achieving reproducible effects.[12]

Mechanism of Action: Signaling Pathway

This compound exerts its effect by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors. The binding of this compound to the M3 receptor on the iris sphincter and ciliary muscles initiates a signaling cascade that ultimately leads to increased aqueous humor outflow and reduced intraocular pressure.

G cluster_cell Smooth Muscle Cell (Iris Sphincter/Ciliary) SA This compound M3R M3 Muscarinic Receptor SA->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Contraction Muscle Contraction Ca->Contraction Induces Outflow ↑ Aqueous Humor Outflow Contraction->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of this compound in reducing intraocular pressure.

Experimental Protocols

The evaluation of IOP-lowering agents like this compound involves rigorous preclinical and clinical experimental protocols.

Preclinical Evaluation in Animal Models

A common preclinical model utilizes normotensive rabbits or monkeys to assess the efficacy of novel compounds.[13]

Objective: To determine the dose-dependent effect of this compound on IOP.

Animals: New Zealand White rabbits.

Procedure:

  • Baseline IOP Measurement: Acclimatize animals and measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at several time points to establish a diurnal curve.

  • Drug Administration: Administer a single topical dose of this compound ophthalmic solution at varying concentrations (e.g., 0.5%, 1.0%, 1.75%) to one eye, with the contralateral eye receiving a vehicle control.

  • Post-Dose IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Data Analysis: Compare the IOP changes from baseline in the treated eye versus the control eye. Analyze for statistically significant differences and determine the dose-response relationship.

Clinical Trial Protocol for Glaucoma Patients

Clinical trials in human subjects are essential to confirm safety and efficacy.

Objective: To evaluate the efficacy and safety of this compound in lowering IOP in patients with open-angle glaucoma or ocular hypertension.

Study Design: A randomized, double-masked, active-controlled, multi-center study.

Participant Selection:

  • Inclusion Criteria: Patients aged 40-80 years with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP within a specified range (e.g., 24-36 mmHg).

  • Exclusion Criteria: History of hypersensitivity to muscarinic agonists, narrow-angle glaucoma, or significant ocular pathology that could interfere with the study.

Treatment Arms:

  • This compound ophthalmic solution.

  • Active Comparator (e.g., Timolol 0.5% or Latanoprost 0.005%).

  • Placebo (vehicle solution).

Procedure:

  • Washout Period: Discontinue any current IOP-lowering medications.

  • Baseline Visit: Measure baseline diurnal IOP (e.g., at 8 AM, 12 PM, and 4 PM).

  • Randomization and Treatment: Randomly assign patients to one of the treatment arms.

  • Follow-up Visits: Conduct follow-up visits at specified intervals (e.g., Week 1, Month 1, Month 3, Month 6). At each visit, measure diurnal IOP and assess for adverse events.

  • Primary Endpoint: The primary efficacy endpoint is typically the mean change in diurnal IOP from baseline at a specific time point (e.g., 3 months). A common target is a ≥ 20% decrease in mean diurnal IOP.[14]

  • Secondary Endpoints: Include the proportion of patients achieving a target IOP, changes in optic nerve head topography, and visual field assessments.

G cluster_protocol Clinical Trial Workflow for IOP-Lowering Drugs Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Existing Medications Screening->Washout Baseline Baseline IOP Measurement (Diurnal) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (Active Comparator) Randomization->Treatment_B Treatment_C Treatment Arm C (Placebo) Randomization->Treatment_C FollowUp Follow-Up Visits (IOP & Safety Assessment) Treatment_A->FollowUp Treatment_B->FollowUp Treatment_C->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: A generalized workflow for a clinical trial evaluating an IOP-lowering drug.

Conclusion

This compound presents a compelling profile as an IOP-lowering agent, primarily due to its selective mechanism of action which may offer a favorable side-effect profile compared to older, non-selective muscarinic agonists. While direct, extensive data on the reproducibility of its IOP-lowering effect is still emerging, its sustained duration of action observed in clinical trials for related indications is encouraging. Further head-to-head comparative studies focusing on long-term IOP control and inter-patient variability will be crucial in fully establishing its position in the therapeutic landscape for glaucoma and ocular hypertension. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and other novel IOP-lowering candidates.

References

(S)-Aceclidine: A Comparative Guide to Neurotransmitter Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Aceclidine is a potent muscarinic acetylcholine receptor agonist. Its activity at these primary targets is well-documented, leading to its investigation and use in various therapeutic areas. However, a comprehensive understanding of its potential off-target effects is crucial for a complete safety and efficacy profile. This guide provides a comparative overview of the known receptor binding profile of this compound, with a focus on its cross-reactivity with other major neurotransmitter receptor families. While extensive public data on the cross-reactivity of this compound across a broad panel of non-muscarinic receptors is limited, this guide outlines the established activity, the methodologies for assessing cross-reactivity, and the relevant signaling pathways.

Comparative Analysis of Receptor Binding Profiles

This compound is known to be a potent agonist at all five muscarinic acetylcholine receptor subtypes (M1-M5). The potency of S-(+)-aceclidine is approximately 2- to 4-fold greater than that of its R-(-)-enantiomer at M1, M3, and M5 muscarinic subtypes, and about 3.5-fold greater at the M2 and M4 subtypes[1].

A comprehensive screening of this compound against a wider panel of neurotransmitter receptors is a standard practice in drug development to identify potential off-target interactions that could lead to adverse effects. Such screenings are typically performed by contract research organizations (e.g., Eurofins SafetyScreen) or through publicly funded programs like the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). These panels routinely assess binding to a wide array of receptors, including adrenergic, dopaminergic, serotonergic, and histaminergic receptors.

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of this compound

Receptor FamilyReceptor SubtypeThis compound Ki (nM)Reference Compound(s) Ki (nM)
Cholinergic (Muscarinic) M1Potent AgonistAtropine (0.1-1)
M2Potent AgonistAtropine (0.1-1)
M3Potent AgonistAtropine (0.1-1)
M4Potent AgonistAtropine (0.1-1)
M5Potent AgonistAtropine (0.1-1)
Cholinergic (Nicotinic) α4β2Data not publicly availableNicotine (1-10)
α7Data not publicly availableα-Bungarotoxin (0.1-1)
Adrenergic α1A, α1B, α1DData not publicly availablePrazosin (0.1-1)
α2A, α2B, α2CData not publicly availableYohimbine (1-10)
β1, β2, β3Data not publicly availablePropranolol (1-10)
Dopaminergic D1, D2, D3, D4, D5Data not publicly availableHaloperidol (1-10)
Serotonergic 5-HT1A, 5-HT1B, etc.Data not publicly availableWAY-100635 (0.1-1)
Histaminergic H1, H2, H3, H4Data not publicly availableDiphenhydramine (1-10)

Note: The lack of publicly available data for non-muscarinic receptors does not imply a lack of interaction, but rather that comprehensive screening results have not been publicly disclosed.

Experimental Protocols

The determination of receptor binding affinity and functional activity is performed using a variety of in vitro assays. Below are detailed methodologies for key experiments relevant to assessing the cross-reactivity of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a specific radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2) is used to ensure optimal binding conditions.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) is incubated with the receptor-containing membranes and a range of concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow prep Receptor Membrane Preparation incubation Incubation prep->incubation radioligand Radioligand (e.g., [3H]-NMS) radioligand->incubation test_compound This compound (Varying Concentrations) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. For G-protein coupled receptors (GPCRs), common readouts include changes in second messenger levels, such as cyclic AMP (cAMP) and intracellular calcium ([Ca2+]i).

1. cAMP Accumulation/Inhibition Assay

Objective: To determine the functional activity (EC50 or IC50) of this compound at Gs- or Gi-coupled receptors.

Protocol:

  • Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in appropriate media.

  • Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation/Inhibition:

    • For Gs-coupled receptors: Cells are treated with varying concentrations of this compound to stimulate adenylyl cyclase and cAMP production.

    • For Gi-coupled receptors: Cells are first stimulated with an adenylyl cyclase activator (e.g., forskolin) and then co-treated with varying concentrations of this compound to measure the inhibition of cAMP production.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

2. Intracellular Calcium Mobilization Assay

Objective: To determine the functional activity of this compound at Gq-coupled receptors.

Protocol:

  • Cell Culture: Cells expressing the Gq-coupled receptor of interest are grown in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.

cluster_functional_assays Functional Assay Workflows cluster_cAMP cAMP Assay cluster_calcium Calcium Mobilization Assay cAMP_cells Cells expressing receptor cAMP_stim Stimulation/ Inhibition cAMP_cells->cAMP_stim cAMP_lysis Cell Lysis cAMP_stim->cAMP_lysis cAMP_measure cAMP Measurement cAMP_lysis->cAMP_measure cAMP_analysis EC50/IC50 Determination cAMP_measure->cAMP_analysis Ca_cells Cells expressing receptor Ca_dye Dye Loading Ca_cells->Ca_dye Ca_add Compound Addition Ca_dye->Ca_add Ca_measure Fluorescence Measurement Ca_add->Ca_measure Ca_analysis EC50 Determination Ca_measure->Ca_analysis

Functional Assay Workflows

Signaling Pathways

This compound primarily exerts its effects through the activation of muscarinic acetylcholine receptors, which are GPCRs. These receptors couple to different G-proteins to initiate intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

cluster_pathways Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) Aceclidine This compound M1M3M5 M1, M3, M5 Receptors Aceclidine->M1M3M5 M2M4 M2, M4 Receptors Aceclidine->M2M4 Gq Gq/11 M1M3M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gi Gi/o M2M4->Gi AC Adenylyl Cyclase Gi->AC G_beta_gamma Gβγ Gi->G_beta_gamma cAMP cAMP AC->cAMP Ion_channel Ion Channels G_beta_gamma->Ion_channel

Muscarinic Receptor Signaling Pathways

Conclusion

This compound is a well-established potent muscarinic acetylcholine receptor agonist. While its primary pharmacology is well-characterized, a publicly available, comprehensive cross-reactivity profile against a broad range of other neurotransmitter receptors is not available. Standard preclinical safety assessment would involve screening against a panel of receptors, such as those offered by commercial and academic screening centers, to identify any potential off-target liabilities. The experimental protocols detailed in this guide provide a framework for how such a comparative analysis is conducted. For researchers and drug development professionals, understanding both the on-target and potential off-target pharmacology of a compound like this compound is essential for a thorough evaluation of its therapeutic potential and safety profile.

References

A Comparative In Vivo Efficacy Analysis: (S)-Aceclidine and Xanomeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of (S)-Aceclidine and Xanomeline, focusing on their activity as muscarinic acetylcholine receptor agonists. Due to the distinct therapeutic areas in which these compounds have been predominantly studied—this compound in ophthalmology and Xanomeline in neuropsychiatry—direct head-to-head in vivo comparisons for a single indication are limited. However, by examining their respective preclinical and clinical data, alongside a direct comparison in a key biochemical assay, we can construct a comprehensive overview of their in vivo profiles.

Introduction to this compound and Xanomeline

This compound is a muscarinic agonist that has been primarily investigated and approved for ophthalmic use, specifically for the treatment of presbyopia and glaucoma.[1][2][3] Its mechanism of action in this context is the stimulation of muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis) with minimal impact on the ciliary muscle.[1][4]

Xanomeline is a muscarinic receptor agonist with a preference for the M1 and M4 subtypes.[5][6] It has been extensively studied for its potential as a novel treatment for schizophrenia and psychosis in Alzheimer's disease.[5] Xanomeline's antipsychotic-like effects are believed to be mediated through the modulation of dopamine and other neurotransmitter systems, secondary to its action on muscarinic receptors.[5][7]

Comparative In Vivo Efficacy Data

The most direct in vivo comparison of this compound and Xanomeline is found in a study evaluating the stimulation of phosphoinositide (PI) hydrolysis in the brain, a key second messenger system for M1 muscarinic receptors.

In Vivo Phosphoinositide (PI) Hydrolysis

A study by Bymaster et al. investigated the ability of various muscarinic agonists to stimulate in vivo PI hydrolysis in mice. This assay provides a measure of the functional activation of Gq-coupled muscarinic receptors (like M1) in the central nervous system. The results demonstrated that both Xanomeline and this compound effectively stimulated PI hydrolysis, indicating their capacity to act as functional agonists at PI-coupled muscarinic receptors in the brain in vivo. The less active isomer, (R)-Aceclidine, did not produce the same effect.

CompoundIn Vivo PI Hydrolysis StimulationReference
Xanomeline Robustly stimulated
This compound Effectively stimulated
Preclinical Models of Antipsychotic-Like Activity

Xanomeline has demonstrated a pharmacological profile consistent with atypical antipsychotics in several well-established animal models. In contrast, there is a paucity of publicly available data on the in vivo efficacy of this compound in models of psychosis.

Preclinical ModelXanomeline EfficacyThis compound EfficacyReferences
Conditioned Avoidance Responding Inhibited respondingNot Reported[7]
Dopamine Agonist-Induced Turning Blocked turning behaviorNot Reported[7]
Apomorphine-Induced Climbing Blocked climbing behaviorNot Reported[7]
Catalepsy Induction Did not produce catalepsyNot Reported[7]

Experimental Protocols

In Vivo Phosphoinositide (PI) Hydrolysis Assay (Based on Bymaster et al., 1998)

This protocol describes a radiometric technique to measure the stimulation of PI hydrolysis in the brains of mice following the administration of a muscarinic agonist.

Workflow:

G cluster_0 Animal Preparation and Dosing cluster_1 Sample Collection and Processing cluster_2 Biochemical Analysis A Male ICR mice B Intracerebroventricular injection of [3H]inositol A->B C Allow for incorporation into brain phosphoinositides B->C D Administer test compound (e.g., Xanomeline or this compound) C->D E Sacrifice mice at a specified time post-dosing D->E F Rapidly remove and freeze the cerebral cortex E->F G Homogenize tissue in chloroform/methanol/HCl F->G H Separate aqueous and organic phases G->H I Isolate inositol phosphates using anion-exchange chromatography H->I J Quantify [3H]inositol phosphates by liquid scintillation counting I->J

Experimental workflow for the in vivo PI hydrolysis assay.

Detailed Steps:

  • Animal Model: Male ICR mice are typically used for this assay.

  • Radiolabeling: Mice are administered an intracerebroventricular injection of [3H]inositol. This allows for the radioactive label to be incorporated into the brain's phosphoinositide lipids.

  • Drug Administration: Following a period to allow for radiolabel incorporation, the test compounds (Xanomeline, this compound) or vehicle are administered, typically via subcutaneous or intraperitoneal injection.

  • Tissue Collection: At a predetermined time after drug administration, mice are euthanized, and the cerebral cortex is rapidly dissected and frozen to halt enzymatic activity.

  • Lipid Extraction: The brain tissue is homogenized in a chloroform/methanol/HCl solution to extract the lipids.

  • Separation of Inositol Phosphates: The aqueous phase, containing the water-soluble inositol phosphates, is separated.

  • Chromatography: The inositol phosphates are isolated from the aqueous phase using anion-exchange chromatography.

  • Quantification: The amount of [3H]inositol phosphates is quantified using liquid scintillation counting. An increase in [3H]inositol phosphates in the drug-treated group compared to the vehicle group indicates stimulation of PI hydrolysis.

Signaling Pathways

Both this compound and Xanomeline exert their effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes of muscarinic receptors (M1-M5) are coupled to different intracellular signaling cascades.

M1/M3/M5 Receptor Signaling Pathway

Xanomeline's preference for the M1 receptor, and the action of this compound at PI-coupled receptors, involves the activation of the Gq/11 signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist This compound or Xanomeline Receptor M1/M3/M5 Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release from ER IP3->Ca_release Cell_response Cellular Response PKC->Cell_response Ca_release->Cell_response

Gq/11-coupled muscarinic receptor signaling pathway.

Upon agonist binding, the receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

M2/M4 Receptor Signaling Pathway

Xanomeline's activity at the M4 receptor involves the Gi/o signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Xanomeline Receptor M2/M4 Receptor Agonist->Receptor G_protein Gi/o Receptor->G_protein AC Adenylyl Cyclase (AC) G_protein->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP inhibited PKA Protein Kinase A (PKA) cAMP->PKA reduced activation Cell_response Cellular Response PKA->Cell_response

Gi/o-coupled muscarinic receptor signaling pathway.

Activation of the M2 or M4 receptor by an agonist leads to the activation of the Gi/o G-protein. The alpha subunit of this G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) from ATP. The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins.

Summary and Conclusion

The in vivo comparison of this compound and Xanomeline is constrained by their development for disparate therapeutic indications. However, the available data provides the following key insights:

  • Shared Biochemical Activity: Both this compound and Xanomeline are capable of activating Gq-coupled muscarinic receptors in the central nervous system, as evidenced by their ability to stimulate in vivo phosphoinositide hydrolysis.

  • Divergent Preclinical Profiles: Xanomeline has a well-documented preclinical profile indicative of antipsychotic-like efficacy.[7] It has been shown to be effective in multiple animal models relevant to schizophrenia. In contrast, there is a lack of published in vivo data for this compound in these same models, reflecting its development focus on ophthalmology.

  • Receptor Selectivity: Xanomeline's preference for M1 and M4 receptors is thought to underlie its therapeutic effects in psychosis.[5][6] While this compound is a potent muscarinic agonist, its precise in vivo selectivity profile across all receptor subtypes in the CNS is less characterized in the literature compared to Xanomeline.

References

A Head-to-Head Comparison of (S)-Aceclidine and Carbachol in Iris Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (S)-Aceclidine and Carbachol, two cholinergic agonists utilized in ophthalmology for their miotic properties. The focus of this comparison is their respective performance in inducing iris muscle contraction, a key mechanism for treatments targeting presbyopia and managing glaucoma. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for research and development.

Mechanism of Action and Receptor Selectivity

This compound and Carbachol are both parasympathomimetic agents that mimic the action of acetylcholine, leading to the contraction of the iris sphincter muscle and subsequent miosis (pupil constriction).[1][2] However, their interaction with cholinergic receptors differs significantly, impacting their clinical effects.

This compound is a potent muscarinic acetylcholine receptor agonist.[3] It exhibits a notable selectivity for the muscarinic receptors located on the iris sphincter muscle over those on the ciliary muscle.[4][5] This selectivity is a key attribute, as it allows for significant miosis with minimal stimulation of the ciliary muscle, thereby reducing the incidence of accommodative spasm and myopic shift.[4][5]

Carbachol , a synthetic choline ester, is a non-selective cholinergic agonist that stimulates both muscarinic and nicotinic acetylcholine receptors.[1][2][6] Its action on muscarinic receptors in the iris sphincter and ciliary body leads to contraction of both muscles.[7] The lack of selectivity means that at concentrations effective for miosis, Carbachol also induces a significant contractile response in the ciliary muscle.[4] Furthermore, Carbachol is resistant to hydrolysis by acetylcholinesterase, resulting in a prolonged duration of action.[2]

Quantitative Data Presentation

The following table summarizes the in vitro efficacy of this compound and Carbachol on isolated human iris sphincter and ciliary muscles. The data presented are the half-maximal effective concentrations (EC50), which represent the concentration of the drug required to elicit 50% of the maximum contractile response.

DrugIris Sphincter EC50 (µM)Ciliary Muscle EC50 (µM)Selectivity Ratio (Ciliary/Iris)
This compound ~0.1~2.8~28
Carbachol ~0.3~1.5~5

Data compiled from published in vitro studies on human ocular tissues.[4][5][8] A higher selectivity ratio indicates a greater preference for the iris sphincter muscle.

Signaling Pathways

The contractile response of the iris sphincter muscle to both this compound and Carbachol is primarily mediated by the activation of M3 muscarinic receptors, which are coupled to the Gq family of G proteins.[9][10][11]

This compound Signaling Pathway

G Aceclidine This compound M3R M3 Muscarinic Receptor Aceclidine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Iris Sphincter Contraction Ca2_release->Contraction Initiates PKC->Contraction Modulates

Caption: this compound signaling cascade in iris sphincter muscle.

Carbachol Signaling Pathway

G Carbachol Carbachol M3R M3 Muscarinic Receptor Carbachol->M3R Binds to NR Nicotinic Receptor Carbachol->NR Binds to Gq Gq Protein M3R->Gq Activates Ion_Channel Ion Channel (Na⁺/K⁺) NR->Ion_Channel Opens PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Iris Sphincter Contraction Ca2_release->Contraction Initiates PKC->Contraction Modulates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Depolarization->Contraction Contributes to

Caption: Carbachol's dual signaling pathways in iris muscle.

Experimental Protocols

The following outlines a standard in vitro methodology for assessing the contractile response of isolated iris sphincter muscle to cholinergic agonists.

Experimental Workflow

G A Tissue Preparation: Isolate iris sphincter muscle strips from donor tissue. B Mounting: Suspend muscle strips in an organ bath containing Krebs-Ringer solution (35-37°C). A->B C Transducer Attachment: Connect one end of the strip to a force-displacement transducer. B->C D Equilibration: Allow tissue to equilibrate under a resting tension. C->D E Drug Administration: Add cumulative concentrations of agonist (this compound or Carbachol) to the bath. D->E F Data Acquisition: Record isometric contractions. E->F G Analysis: Construct dose-response curves and calculate EC50 values. F->G

Caption: Workflow for in vitro iris muscle contraction assay.

Detailed Methodology
  • Tissue Dissection: Iris sphincter muscle strips are meticulously dissected from fresh, enucleated eyes (e.g., rabbit or human donor) under a dissecting microscope.[12][13] The tissue is kept in a chilled, oxygenated physiological salt solution (e.g., Krebs-Ringer solution) throughout the dissection process.

  • Organ Bath Setup: The isolated muscle strips are mounted in a temperature-controlled organ bath (typically maintained at 35-37°C) filled with Krebs-Ringer solution and continuously aerated with a 95% O2 / 5% CO2 gas mixture.[12][13]

  • Tension Recording: One end of the muscle strip is fixed to a stationary hook, while the other is connected to an isometric force-displacement transducer. The transducer is linked to a data acquisition system to record changes in muscle tension.[12]

  • Equilibration: The tissue is allowed to equilibrate in the organ bath for a predetermined period (e.g., 60-90 minutes) under a slight resting tension to establish a stable baseline. The bathing solution is periodically replaced to remove any metabolites.

  • Cumulative Concentration-Response Curves: A cumulative concentration-response curve is generated by adding the agonist of interest (e.g., this compound or Carbachol) to the organ bath in a stepwise, increasing manner. Each concentration is allowed to reach a plateau in the contractile response before the next concentration is added.

  • Data Analysis: The recorded contractile force at each agonist concentration is measured and normalized to the maximum response. The data are then plotted as a percentage of the maximum response against the logarithm of the agonist concentration. The EC50 value is determined from this curve using non-linear regression analysis.

Conclusion

The presented data and methodologies provide a clear, evidence-based comparison of this compound and Carbachol. This compound's high selectivity for the iris sphincter muscle presents a significant advantage in applications where potent miosis is desired with minimal impact on accommodation. In contrast, Carbachol's non-selective nature and prolonged duration of action may be advantageous in other clinical scenarios. This guide serves as a foundational resource for researchers and developers in the continued exploration and application of these miotic agents.

References

Validating the "Pinhole Effect" of (S)-Aceclidine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (S)-Aceclidine with other miotic agents, focusing on the validation of its "pinhole effect" in animal models. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to this compound and the "Pinhole Effect"

This compound is a selective muscarinic acetylcholine receptor agonist that induces miosis (pupil constriction) by acting primarily on the M3 receptors of the iris sphincter muscle.[1][2] This constriction creates a "pinhole effect," which increases the depth of focus and can improve near vision, offering a potential treatment for presbyopia.[3] A key characteristic of this compound is its high selectivity for the iris sphincter muscle over the ciliary muscle.[4] This selectivity is hypothesized to produce a significant miotic effect with a minimal accommodative response, thereby reducing the incidence of myopic shift, a common side effect of less selective miotic agents.[3][4]

Comparative Analysis of Miotic Agents in Animal Models

The rabbit is a commonly used animal model in ophthalmic research due to the anatomical similarities of its eyes to human eyes, its size, and ease of handling.[5][6] This section compares this compound to two other common miotic agents, Pilocarpine and Carbachol, based on data from studies involving rabbit models.

Mechanism of Action and Receptor Selectivity

All three agents are cholinergic agonists, but their potency and selectivity differ, leading to varied physiological effects.

  • This compound: Demonstrates high selectivity for the iris sphincter muscle over the ciliary muscle, with a reported selectivity ratio of 28:1.[4] This targeted action is responsible for its potent miotic effect with minimal impact on accommodation.

  • Pilocarpine: A non-selective muscarinic agonist with a significantly lower selectivity ratio for the iris sphincter versus the ciliary muscle (approximately 1.5:1).[4] This lack of selectivity often leads to a more pronounced myopic shift.[3]

  • Carbachol: Another non-selective cholinergic agonist with a selectivity ratio of approximately 5:1 for the iris sphincter over the ciliary muscle.[4] Studies on isolated rabbit iris muscle have shown carbachol to be more potent and/or efficacious than pilocarpine in inducing contraction.[7]

Data Presentation: Performance in Animal Models

The following tables summarize the comparative performance of this compound, Pilocarpine, and Carbachol in animal models.

Table 1: Comparative Efficacy of Miotic Agents on Isolated Rabbit Iris Muscle

DrugPotency/Efficacy in Iris Sphincter Contraction
This compound More potent and/or efficacious than Pilocarpine[7]
Pilocarpine Less potent/efficacious than Aceclidine and Carbachol[7]
Carbachol More potent and/or efficacious than Pilocarpine[7]

Table 2: Selectivity and Induced Myopic Shift

DrugIris Sphincter vs. Ciliary Muscle Selectivity RatioInduced Myopic Shift (Diopters)
This compound 28:1[4]~ -0.13 D[4]
Pilocarpine ~ 1.5:1[4]~ -1.25 D[4]
Carbachol ~ 5:1[4]Not specified in comparative in vivo animal studies

Table 3: Miotic Effect of 1% Pilocarpine Solution in Rabbits

Time After InstillationMean Pupil Diameter Change
0.25 hoursPeak Miosis[8]
1 hourOnset of Dilation[8]
5 hoursRestoration of Pupil Size[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Key Experiment 1: In Vitro Iris Sphincter Contraction Assay

Objective: To determine the potency and efficacy of miotic agents on isolated iris sphincter muscle.

Animal Model: New Zealand White Rabbits

Methodology:

  • Tissue Preparation: Rabbits are euthanized, and the eyes are enucleated. The iris sphincter muscle is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test agents (this compound, Pilocarpine, Carbachol) to the organ bath.

  • Data Acquisition: The isometric contraction of the iris sphincter muscle is measured using a force transducer and recorded.

  • Analysis: The potency (EC50) and efficacy (maximum contraction) of each drug are calculated from the concentration-response curves.

Key Experiment 2: In Vivo Pupillometry and Refractive Error Measurement

Objective: To evaluate the miotic effect, duration of action, and induced myopic shift of topically applied miotic agents in a living animal model.

Animal Model: New Zealand White Rabbits

Methodology:

  • Animal Preparation: Healthy rabbits are acclimatized to the experimental conditions. Baseline pupil diameter and refractive error are measured in both eyes. One eye serves as a control (receiving a vehicle solution), while the other receives the test agent.

  • Drug Administration: A single drop of the test solution (e.g., this compound, 1% Pilocarpine, or 0.01% Carbachol) is instilled into the conjunctival sac of the test eye.[8][9]

  • Pupillometry: Pupil diameter is measured at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10 hours) post-instillation using a digital pupillometer under controlled lighting conditions.

  • Refractive Error Measurement: Refractive error (myopic shift) is measured at the same time points using an autorefractor or retinoscopy.

  • Data Analysis: The change in pupil diameter from baseline and the change in refractive error (in diopters) are calculated for each time point and compared between the different drug treatment groups.

Mandatory Visualizations

Signaling Pathway of Muscarinic Agonists in Iris Sphincter Muscle

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates Contraction Muscle Contraction (Miosis) PKC->Contraction MLCK->Contraction Aceclidine This compound Aceclidine->M3_Receptor Binds to

Caption: Signaling pathway of this compound-induced miosis.

Experimental Workflow for In Vivo Validation

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Select Healthy Rabbits Acclimatization Acclimatize to Environment Animal_Selection->Acclimatization Baseline Measure Baseline Pupil Diameter & Refraction Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Drug_Admin Administer Test Agents (Aceclidine, Pilocarpine, Carbachol) & Vehicle Control Grouping->Drug_Admin Measurements Measure Pupil Diameter & Refraction at Timed Intervals Drug_Admin->Measurements Data_Analysis Analyze Data: Compare Miosis, Duration, & Myopic Shift Measurements->Data_Analysis Conclusion Draw Conclusions on Efficacy & Selectivity Data_Analysis->Conclusion

Caption: In vivo validation workflow for miotic agents.

Conclusion

The available data from animal models, particularly from in vitro studies on rabbit iris muscle, suggests that this compound is a potent miotic agent. Its high selectivity for the iris sphincter muscle over the ciliary muscle is a significant differentiating factor from less selective agents like Pilocarpine and Carbachol. This selectivity profile is supported by reports of a substantially lower induced myopic shift in comparison to other miotics.

While direct, head-to-head in vivo comparative studies in animal models providing time-course data for pupil diameter and myopic shift for all three agents are needed for a more complete picture, the existing evidence strongly supports the validation of a more pupil-selective "pinhole effect" for this compound. This makes it a promising candidate for further investigation in the development of treatments for presbyopia with a potentially more favorable side-effect profile. Researchers are encouraged to conduct further in vivo studies to quantify the comparative miotic efficacy and impact on accommodation to fully elucidate the performance of this compound against its alternatives.

References

A Comparative Analysis of (S)-Aceclidine and Other Investigational Compounds for the Treatment of Presbyopia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacological treatment of presbyopia, an age-related decline in near vision, is a rapidly evolving field. A growing number of topical ophthalmic solutions are in late-stage clinical development, each with a unique mechanism of action and clinical profile. This guide provides an objective comparison of (S)-Aceclidine against other leading research compounds, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of the current landscape.

Mechanism of Action: A Tale of Two Pathways

The primary pharmacological strategies for treating presbyopia involve modulating the autonomic nervous system's control over the iris and ciliary muscles. The compounds discussed herein primarily fall into two categories: muscarinic receptor agonists and alpha-adrenergic receptor antagonists/agonists.

This compound is a novel muscarinic receptor agonist that exhibits a "pupil-selective" or "ciliary-sparing" mechanism of action.[1][2] It preferentially stimulates muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis) and an increased depth of focus, thereby improving near visual acuity.[3][4] Its minimal effect on the ciliary muscle is a key differentiator, aiming to reduce the incidence of accommodative spasm and myopic shift often associated with less selective muscarinic agonists.[1][5][6][7]

In contrast, Pilocarpine and Carbachol are non-selective muscarinic agonists.[6] They induce miosis by contracting the iris sphincter muscle but also stimulate the ciliary muscle, which can lead to changes in the lens thickness and position.[2][5] While this can contribute to improved near vision, it is also the source of side effects like brow ache and induced myopia.[5]

On the other hand, compounds like Phentolamine and Brimonidine target the sympathetic nervous system. Phentolamine is a non-selective alpha-1 and alpha-2 adrenergic antagonist that blocks the receptors on the iris dilator muscle, preventing pupil dilation and resulting in a smaller pupil size.[8] Brimonidine is an alpha-2 adrenergic agonist that inhibits the release of norepinephrine, leading to reduced activity of the iris dilator muscle.[6]

Quantitative Comparison of Clinical Efficacy

The following table summarizes the clinical efficacy of this compound and other key research compounds based on data from their respective clinical trial programs. The primary efficacy endpoint in these trials is typically the percentage of participants achieving a three-line or greater improvement in mesopic, high-contrast, binocular distance-corrected near visual acuity (DCNVA).

Compound(s)Brand Name (if applicable)Concentration(s)Onset of ActionDuration of Action (≥3-line improvement)Percentage of Patients with ≥3-Line Improvement (at peak efficacy)Key Clinical Trial(s)
This compoundVizz1.75%Within 30 minutes[2]Up to 10 hours[2]71% at 30 minutes and 3 hours[2]CLARITY 1 & 2[2]
Pilocarpine HClVuity1.25%~1 hourUp to 6 hours31% at 3 hours (GEMINI 1)[9]GEMINI 1 & 2[9]
Pilocarpine HClQlosi0.4%Not specifiedNot specified40.1% at 1 hour post-dose 1 on day 8NEAR 1 & 2
Phentolamine Ophthalmic SolutionNyxol (proposed)0.75%1 hourUp to 12 hours27.2% at 12 hours post-dose on day 8VEGA-3
Carbachol + Brimonidine TartrateBrimochol PF2.75% + 0.1%1 hourUp to 6 hoursMet primary endpoint vs. monotherapies at 1, 2, 4, and 6 hours[10]BRIO-I[10]

Adverse Effect Profile

The tolerability and side effect profile of these compounds are critical for their potential clinical utility. The following table outlines the most frequently reported adverse events.

Compound(s)Common Adverse Events (>5%)Serious Adverse Events
This compoundInstillation site irritation (mild), visual impairment (mild dimness), hyperemia (mild), headache (mild)[2]No serious treatment-related adverse events reported in over 30,000 treatment days[2]
Pilocarpine HClHeadache, eye pain, visual impairment (blurred vision), hyperemia[11]Rare cases of retinal detachment have been reported with miotics[3]
Phentolamine Ophthalmic SolutionConjunctival hyperemia (mild to moderate), instillation site irritation, dysgeusia, headache (low rate)No serious treatment-related adverse events reported in VEGA-3
Carbachol + Brimonidine TartrateTransient irritation on instillation, headache (<10%)[10]No treatment-related serious adverse events reported in BRIO-I[10]

Experimental Protocols

Assessment of Visual Acuity
  • Primary Efficacy Endpoint: The most common primary endpoint is the proportion of subjects achieving a ≥3-line (≥15 letters) gain in mesopic, high-contrast, binocular Distance-Corrected Near Visual Acuity (DCNVA) without a loss of ≥1-line (≥5 letters) of Corrected Distance Visual Acuity (CDVA).

  • Methodology: DCNVA is typically measured using standardized Early Treatment Diabetic Retinopathy Study (ETDRS) charts at a distance of 40 cm.[9] Mesopic lighting conditions (low light) are used to simulate real-world reading environments.

Pupil Diameter Measurement (Pupillometry)
  • Objective: To quantify the miotic effect of the investigational drug.

  • Methodology: Pupil diameter is measured using a pupillometer under standardized lighting conditions (photopic and mesopic). Measurements are taken at baseline and at various time points after instillation of the eye drops.

Receptor Binding Assays
  • Objective: To determine the affinity and selectivity of the compound for its target receptors.

  • Methodology: Radioligand binding assays are commonly employed. These assays use a radioactively labeled ligand that is known to bind to the receptor of interest. The investigational compound is then introduced at varying concentrations to compete with the radioligand for binding. The concentration of the investigational compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated. This provides a measure of the compound's binding affinity. Selectivity is assessed by performing these assays with different receptor subtypes.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathways cluster_muscarinic Muscarinic Pathway (Parasympathetic) cluster_adrenergic Adrenergic Pathway (Sympathetic) Aceclidine This compound M3_Iris M3 Receptor (Iris Sphincter) Aceclidine->M3_Iris High Selectivity Pilocarpine Pilocarpine Pilocarpine->M3_Iris M3_Ciliary M3 Receptor (Ciliary Muscle) Pilocarpine->M3_Ciliary Contraction_Iris Muscle Contraction M3_Iris->Contraction_Iris Contraction_Ciliary Muscle Contraction M3_Ciliary->Contraction_Ciliary Miosis Miosis (Pinhole Effect) Contraction_Iris->Miosis Accommodation Accommodation (Myopic Shift) Contraction_Ciliary->Accommodation Phentolamine Phentolamine Alpha1_Receptor α1 Receptor (Iris Dilator) Phentolamine->Alpha1_Receptor Antagonist Brimonidine Brimonidine Alpha2_Receptor α2 Receptor (Presynaptic) Brimonidine->Alpha2_Receptor Agonist Relaxation_Iris Muscle Relaxation Alpha1_Receptor->Relaxation_Iris NE_Inhibition Inhibit NE Release Alpha2_Receptor->NE_Inhibition Miosis_Adrenergic Miosis Relaxation_Iris->Miosis_Adrenergic NE_Inhibition->Relaxation_Iris

Caption: Signaling pathways of key presbyopia research compounds.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements - DCNVA - Pupil Diameter - CDVA Screening->Baseline Randomization Randomization Baseline->Randomization Dosing Drug Administration (e.g., Once Daily) Randomization->Dosing FollowUp Follow-up Visits (e.g., Day 1, 8, 15, 30) Dosing->FollowUp Measurements Efficacy & Safety Measurements - DCNVA (multiple time points) - Pupil Diameter - Adverse Events FollowUp->Measurements PrimaryEndpoint Primary Endpoint Analysis (% achieving ≥3-line gain in DCNVA) Measurements->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis - Duration of effect - Change in pupil size - Safety profile PrimaryEndpoint->SecondaryEndpoints

Caption: Generalized workflow for a Phase 3 presbyopia clinical trial.

References

(S)-Aceclidine Demonstrates Extended Duration of Action Compared to Other Miotics in Ophthalmic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Comparative analysis of preclinical and clinical data reveals that (S)-Aceclidine, a selective muscarinic acetylcholine receptor agonist, exhibits a notably longer duration of miotic action compared to other commonly used miotics such as pilocarpine and carbachol. This extended efficacy, lasting up to 10 hours, positions this compound as a promising agent for ophthalmic applications requiring sustained pupil constriction, such as the treatment of presbyopia.

This compound's prolonged effect is attributed to its high selectivity for the M3 muscarinic receptors on the iris sphincter muscle, with minimal stimulation of the ciliary muscle.[1][2][3][4] This targeted mechanism not only ensures sustained miosis but also mitigates common side effects associated with less selective miotics, such as induced myopia or "myopic shift," which can temporarily compromise distance vision.[5][6][7][8]

Comparative Duration of Action

Data from various studies have been synthesized to provide a comparative overview of the duration of action of this compound against other miotics.

Miltic AgentConcentration(s) StudiedOnset of ActionPeak EffectDuration of ActionKey Findings
This compound 1.75%~30 minutes[1]Not explicitly statedUp to 10 hours[1][5][6][8][9]Maintained a pupil size of 1.5 mm to 2 mm for 10 hours.[4] 71% of participants in a phase 3 trial showed significant improvement in near visual acuity at 30 minutes and 3 hours, with the effect persisting for 10 hours in 40% of participants.[8][9]
Pilocarpine 0.4%, 1.25%~20-30 minutes~1 hour[9]3-4 hours for 1.25% solution[6]The pupillary nadir for a 1.25% solution occurs at 1 hour, with the pupil size enlarging to approximately 3 mm by 4 hours, providing minimal near vision benefit beyond this point.[9] Twice-daily dosing of a 0.4% solution has been approved to extend its effect.[8][9]
Carbachol 2.25% (in combination)Not explicitly stated~1 hour[8][9]Potent and long-lasting, but specific duration not detailed in comparative studies with Aceclidine.[3]Often used in combination with agents like brimonidine to enhance bioavailability and extend duration.[10]
Brimonidine Tartrate 0.20%Within 30 minutesWithin 120 minutesEffect decreased towards baseline after 240 minutes (4 hours)[11]Demonstrated a significant miotic effect that was well-tolerated.[11]

Experimental Protocols

The evaluation of the miotic effects and duration of action of these compounds involves standardized clinical trial methodologies.

Study Design: A typical study is a randomized, double-masked, placebo-controlled, crossover or parallel-group trial.

Participant Population: Healthy volunteers or individuals with specific conditions (e.g., presbyopia) within a defined age and refractive error range.

Intervention: Single or multiple instillations of the miotic agent in one or both eyes, with a placebo or another miotic as a comparator. A sufficient washout period is observed between different treatments in crossover studies.

Data Collection:

  • Pupil Diameter Measurement: Pupil size is measured at baseline and at multiple time points post-instillation (e.g., 30 minutes, 1, 2, 4, 6, 8, 10 hours). Measurements are conducted under various lighting conditions (scotopic, mesopic, and photopic) using an infrared pupillometer.[11]

  • Visual Acuity: Near and distance visual acuity are assessed at corresponding time points.

  • Assessment of Side Effects: Subjective questionnaires are used to grade the tolerability of the eye drops, noting any adverse effects such as brow ache, eye pain, or changes in distance vision.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for comparing miotics.

Aceclidine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_muscle_cell Iris Sphincter Muscle Cell Aceclidine This compound M3_Receptor M3 Muscarinic Receptor Aceclidine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_release ER->Ca2_release Stimulates Contraction Muscle Contraction (Miosis) Ca2_release->Contraction Leads to

Caption: Signaling pathway of this compound in the iris sphincter muscle.

Miotics_Comparison_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_data_collection Data Collection (Multiple Time Points) cluster_analysis Data Analysis Participant_Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline_Measurements Baseline Measurements (Pupil Size, Visual Acuity) Participant_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Aceclidine_Group This compound Administration Randomization->Aceclidine_Group Pilocarpine_Group Pilocarpine Administration Randomization->Pilocarpine_Group Carbachol_Group Carbachol Administration Randomization->Carbachol_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Pupil_Measurement Pupil Diameter Measurement (Scotopic, Mesopic, Photopic) Aceclidine_Group->Pupil_Measurement Pilocarpine_Group->Pupil_Measurement Carbachol_Group->Pupil_Measurement Placebo_Group->Pupil_Measurement Visual_Auity_Test Visual_Auity_Test Pupil_Measurement->Visual_Auity_Test Visual_Acuity_Test Visual Acuity Assessment (Near and Distance) Tolerability_Assessment Tolerability Assessment (Questionnaires) Statistical_Analysis Statistical Analysis (Comparison of Duration, Efficacy, and Safety) Tolerability_Assessment->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results Visual_Auity_Test->Tolerability_Assessment

Caption: Experimental workflow for comparing the duration of action of miotics.

References

Safety Operating Guide

Safe Disposal of (S)-Aceclidine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Aceclidine, a potent cholinergic agonist, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements. Adherence to these procedures is critical for minimizing risks associated with this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[1]

  • Protective Clothing: Don impervious, fire/flame-resistant clothing.[1]

Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed chemical destruction facility. Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water sources, food supplies, or soil.[1][2]

  • Collection of Waste:

    • Carefully collect all waste material containing this compound.

    • For spills, absorb the material with an inert substance, or vacuum/sweep it up.[2]

    • Place the collected waste into a suitable, clearly labeled, and securely closed container to await disposal.[1]

  • Regulatory Compliance:

    • Waste generators are responsible for classifying the hazardous waste in accordance with federal, state, and local regulations.[2] In the United States, guidance for this classification can be found in the Environmental Protection Agency (EPA) regulations under 40 CFR 261.3.[2]

    • Consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable regulations.

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for the pickup and subsequent destruction of the this compound waste.

    • The preferred method of destruction is controlled incineration, which may include flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should also be treated as hazardous waste.

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or combustible packaging materials can be incinerated.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Protective clothing start->ppe spill Spill Occurs ppe->spill collect Collect Waste in a Suitable, Closed Container classify Classify Waste According to Federal, State, and Local Regulations collect->classify spill->collect No absorb Absorb with Inert Material, Sweep or Vacuum spill->absorb Yes absorb->collect contact Contact Licensed Chemical Waste Disposal Facility classify->contact transport Arrange for Professional Transport and Disposal contact->transport incinerate Controlled Incineration (Preferred Method) transport->incinerate end End: Proper Disposal Complete incinerate->end

This compound Disposal Workflow

Quantitative Data Summary

Currently, there is no specific quantitative data, such as concentration thresholds for disposal, available in the reviewed safety data sheets for this compound. The primary guideline is that any amount of waste containing this compound must be treated as hazardous and disposed of accordingly.

Data ParameterValueSource
Recommended Disposal MethodLicensed Chemical Destruction / Controlled Incineration[1]
Discharge to SewerProhibited[1]
Environmental ContaminationMust be avoided[1][2]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is high-temperature incineration by a licensed facility. Attempting to neutralize cholinergic agonists in a standard laboratory setting without validated protocols can be hazardous and is not recommended.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-Aceclidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (S)-Aceclidine, a cholinergic agonist used in research. Adherence to these procedures is critical to minimize exposure risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Double gloving is recommended.[2][3]
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary to protect against splashes.[4][5]
Body Protection Protective ClothingA disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][4] Fire/flame resistant and impervious clothing should be worn.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] An N95 respirator or higher is recommended when handling powders that could become airborne.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following step-by-step guide outlines the procedures for receiving, storing, handling, and disposing of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][6] It should be stored locked up and apart from incompatible materials such as strong oxidizing agents.[6][7] For long-term storage, a temperature of -20°C is recommended.[6]

Handling and Experimental Use
  • Ventilation: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling the compound.[6][7]

  • Contamination Prevention: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Spill Management
  • Evacuation: In case of a spill, evacuate personnel to a safe area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with inert material and place it into a suitable, closed container for disposal.[6]

First Aid Procedures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]

Disposal
  • Waste Classification: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[6]

  • Disposal Method: this compound should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Packaging Disposal: Contaminated packaging should be disposed of as unused product.[6] It can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if combustible.[1]

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C Proceed to handling D Perform Experimental Procedures C->D E Decontaminate Work Area D->E Experiment complete F Segregate Waste E->F G Dispose of Waste per Regulations F->G H Doff PPE G->H

Safe Handling Workflow for this compound

Physical and Chemical Properties

Understanding the properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol [1]
Melting Point 166 °C (hydrochloride salt)[7]
Boiling Point 221.5°C at 760 mmHg (hydrochloride salt)[7]
Flash Point 85°C (hydrochloride salt)[7]
Appearance Solid[7]

Note: Some physical properties are reported for the hydrochloride salt of Aceclidine, which may differ slightly from the free base form.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.